Titanium(II) chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
TiCl2 Cl2Ti |
|---|---|
Molecular Weight |
118.77 g/mol |
IUPAC Name |
titanium(2+);dichloride |
InChI |
InChI=1S/2ClH.Ti/h2*1H;/q;;+2/p-2 |
InChI Key |
ZWYDDDAMNQQZHD-UHFFFAOYSA-L |
Canonical SMILES |
[Cl-].[Cl-].[Ti+2] |
Origin of Product |
United States |
Foundational & Exploratory
Synthesis of Anhydrous Titanium(II) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary methods for synthesizing anhydrous Titanium(II) chloride (TiCl₂). The information is tailored for researchers, scientists, and professionals in drug development who may utilize this highly reactive and potent reducing agent in their work. This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of reaction pathways and workflows.
Thermal Disproportionation of Titanium(III) Chloride
The most common laboratory-scale synthesis of anhydrous TiCl₂ involves the thermal disproportionation of Titanium(III) chloride (TiCl₃). This reaction is driven by the removal of the more volatile Titanium(IV) chloride (TiCl₄) under vacuum at elevated temperatures.
Experimental Protocol
A detailed experimental protocol for the thermal disproportionation of TiCl₃ is as follows:
-
Apparatus Setup: A quartz tube is placed inside a tube furnace. One end of the tube is connected to a vacuum line with a cold trap, and the other end is sealed. The TiCl₃ is placed in the center of the quartz tube.
-
Purging: The system is evacuated and backfilled with an inert gas (e.g., argon) several times to remove any residual air and moisture.
-
Heating and Disproportionation: The furnace is heated to 500 °C under a dynamic vacuum. The TiCl₃ disproportionates into solid TiCl₂ and gaseous TiCl₄.
-
Product Collection: The volatile TiCl₄ is collected in the cold trap, while the non-volatile, black, solid TiCl₂ remains in the hotter zone of the quartz tube.
-
Cooling and Isolation: After the reaction is complete, the furnace is cooled to room temperature under an inert atmosphere. The resulting TiCl₂ is a black, crystalline solid that should be handled and stored under inert conditions due to its pyrophoric nature and high reactivity with water and air.[1][2][3]
Quantitative Data
| Parameter | Value | Reference |
| Reaction Temperature | 500 °C | [1][2][3] |
| Pressure | Vacuum | [4] |
| Reactant | Titanium(III) chloride (TiCl₃) | [1][2] |
| Product | This compound (TiCl₂) | [1][2] |
| Byproduct | Titanium(IV) chloride (TiCl₄) | [1][2] |
Reaction Pathway
Reduction of Titanium(IV) Chloride with Titanium Metal
Another prevalent method for synthesizing TiCl₂ is the direct reduction of TiCl₄ with titanium metal. This reaction is often carried out in a molten salt medium to facilitate the interaction between the gaseous TiCl₄ and the solid titanium, and to prevent the formation of a passivating layer of TiCl₂ on the surface of the titanium metal.[5][6][7]
Experimental Protocol
The following protocol outlines the synthesis of TiCl₂ by reducing TiCl₄ with titanium metal in a molten salt bath:
-
Apparatus Setup: A reactor, often made of stainless steel or a material resistant to molten chlorides, is charged with a eutectic mixture of alkali or alkaline earth metal chlorides (e.g., NaCl-KCl or MgCl₂). Titanium sponge or powder is added to the salt mixture. The reactor is equipped with a gas inlet for TiCl₄ and an outlet.
-
Inert Atmosphere: The reactor is sealed, evacuated, and backfilled with argon to create an inert atmosphere.
-
Melting the Salt: The reactor is heated to melt the salt mixture. For a NaCl-KCl eutectic, the temperature is typically maintained around 700-800 °C. For MgCl₂, temperatures around 1173 K have been used.[2]
-
Introduction of TiCl₄: Gaseous TiCl₄, carried by an inert gas stream, is bubbled through the molten salt containing the titanium metal. The TiCl₄ reacts with the titanium to form TiCl₂ (and potentially TiCl₃ as an intermediate).
-
Reaction and Product Formation: The TiCl₂ dissolves in the molten salt. The reaction is allowed to proceed until the desired concentration of TiCl₂ is achieved.
-
Isolation: After cooling, the salt mixture containing TiCl₂ can be used directly for subsequent reactions or the TiCl₂ can be isolated, though this can be challenging.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Temperature | 650 °C (optimal in CaCl₂-NaCl) | [8] |
| Molten Salt Medium | NaCl-KCl, MgCl₂, CaCl₂-NaCl | [2][5][6][8][9] |
| Reactants | Titanium metal (sponge or powder), TiCl₄ | [5][6] |
| Stoichiometry | Stoichiometric or slight excess of Ti | [8] |
| Product | TiCl₂ dissolved in molten salt | [5][6] |
Experimental Workflow
Hydrogen Reduction of Titanium(IV) Chloride
The reduction of TiCl₄ with hydrogen is a thermodynamically viable route to produce lower valent titanium chlorides. While this method is often employed for the synthesis of TiCl₃, under certain conditions, it can be directed towards the formation of TiCl₂.[2] This process can be facilitated by high temperatures, such as those generated in a plasma reactor.
Experimental Protocol
A general protocol for the hydrogen reduction of TiCl₄ is as follows:
-
Apparatus: A high-temperature reactor, such as a tube furnace or a plasma reactor, is used.
-
Reactant Introduction: A mixture of TiCl₄ vapor and hydrogen gas is introduced into the hot zone of the reactor. An inert carrier gas like argon may also be used.
-
Reaction: At elevated temperatures, hydrogen reduces TiCl₄. The reaction proceeds in a stepwise manner, first to TiCl₃ and then potentially to TiCl₂.
-
Quenching and Collection: The reaction products are rapidly cooled (quenched) to prevent back-reactions and to collect the solid titanium chloride products.
-
Separation: The product mixture, which may contain TiCl₂, TiCl₃, and unreacted TiCl₄, needs to be separated. This can be achieved by exploiting the differences in volatility of the components.
Quantitative Data
| Parameter | Value | Reference |
| Reactants | Titanium(IV) chloride (TiCl₄), Hydrogen (H₂) | [2] |
| Temperature | High temperatures required (e.g., plasma) | |
| Products | Mixture of TiCl₂, TiCl₃, and HCl | |
| Purity of TiCl₃ | 99.8% (in an arc-induced reduction) |
Reaction Pathway
Safety Precautions
Anhydrous this compound is a pyrophoric material that reacts violently with water and moisture, evolving hydrogen gas.[4][9] It is also corrosive. All handling and storage of TiCl₂ must be conducted under a dry, inert atmosphere (e.g., in a glovebox). Appropriate personal protective equipment, including fire-retardant lab coats, safety glasses, and gloves, should be worn at all times. Ensure that a class D fire extinguisher is available when working with pyrophoric materials.
References
- 1. Synthesis of Titanium Hydride Powder Via Magnesiothermic Reduction of TiCl4 in H2 gas Atmosphere [j-kirr.or.kr]
- 2. researchgate.net [researchgate.net]
- 3. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 4. saimm.co.za [saimm.co.za]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. matec-conferences.org [matec-conferences.org]
An In-depth Technical Guide to the Thermal Disproportionation of Titanium(III) Chloride for the Synthesis of Titanium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal disproportionation of Titanium(III) chloride (TiCl₃) into Titanium(II) chloride (TiCl₂) and Titanium(IV) chloride (TiCl₄). This process is a key method for the synthesis of pure TiCl₂, a valuable reagent in various chemical applications. This document outlines the thermodynamic principles, experimental protocols, and quantitative data associated with this reaction.
Introduction
Titanium(III) chloride is a versatile chemical compound that can undergo thermal disproportionation, a reaction where a substance is simultaneously oxidized and reduced to form two different products. In this case, TiCl₃ disproportionates upon heating to yield the more reduced TiCl₂ and the more oxidized TiCl₄. The reaction is primarily driven by the removal of the volatile TiCl₄ from the system, shifting the equilibrium towards the products.
The overall reaction is as follows:
2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
This guide will delve into the specifics of this reaction, providing the necessary data and methodologies for its successful implementation in a laboratory setting.
Thermodynamic Data
The thermal disproportionation of TiCl₃ is governed by its thermodynamic properties. A summary of the standard enthalpies of formation and standard entropies for the involved species is presented in Table 1. This data is crucial for understanding the feasibility and spontaneity of the reaction at different temperatures.
Table 1: Standard Enthalpies of Formation and Entropies at 298.15 K
| Compound | Formula | State | ΔHf° (kJ/mol) | S° (J/mol·K) |
| This compound | TiCl₂ | crystalline | -515.5 ± 6.3 | Value not explicitly found |
| Titanium(III) Chloride | TiCl₃ | crystalline | -720.9 ± 4.2 | Value not explicitly found |
| Titanium(IV) Chloride | TiCl₄ | liquid | -804.16 | 221.93 |
| Titanium(IV) Chloride | TiCl₄ | gas | -763.16 | 354.9 |
Note: The standard entropy values for TiCl₂(cr) and TiCl₃(cr) were not explicitly found in the initial search results. However, comprehensive temperature-dependent thermodynamic data is available from the NIST-JANAF Thermochemical Tables.
The standard Gibbs free energy change (ΔG°) for the disproportionation reaction is positive at room temperature, indicating that the reaction is not spontaneous under standard conditions. However, at elevated temperatures, the entropy term (TΔS) becomes more significant, and the continuous removal of gaseous TiCl₄ drives the reaction to completion. For instance, the standard Gibbs energy change for the reaction at 700°C (973 K) is 11.4 kJ/mol.[1]
Experimental Protocols
The synthesis of TiCl₂ via the thermal disproportionation of TiCl₃ is typically carried out in a controlled atmosphere at elevated temperatures. The following sections describe a general experimental procedure based on available literature.
Materials and Apparatus
-
Starting Material: High-purity Titanium(III) chloride (TiCl₃). Commercial TiCl₃ is often a mixture with AlCl₃ and may require initial purification.
-
Apparatus:
-
A horizontal tube furnace capable of reaching at least 700°C.
-
A quartz or high-purity alumina (B75360) reaction tube.
-
A system for maintaining an inert atmosphere (e.g., high-purity argon or nitrogen).
-
A collection vessel for the volatile TiCl₄, which may be cooled to condense the product.
-
Appropriate temperature and pressure monitoring equipment.
-
General Procedure
-
Purification of TiCl₃ (if necessary): A mixture of TiCl₃ and AlCl₃ can be purified by distillation. The mixture is heated to around 700°C (973 K) under an inert atmosphere.[1] Pure TiCl₃ can be collected in a cooler region of the reaction tube. During this process, some disproportionation will occur, leading to the formation of TiCl₄.
-
Disproportionation Reaction:
-
Place the purified TiCl₃ in the center of the reaction tube within the tube furnace.
-
Purge the system with a high-purity inert gas to remove any air and moisture.
-
Heat the furnace to the desired disproportionation temperature. Temperatures ranging from 500°C to 700°C have been reported.
-
At 500°C, the disproportionation is a recognized method for preparing TiCl₂.
-
-
Maintain a slow flow of inert gas to carry the volatile TiCl₄ downstream.
-
The TiCl₄ can be collected in a cold trap or a condenser placed at the exit of the furnace.
-
The non-volatile, solid TiCl₂ will remain in the hottest zone of the reaction tube.
-
-
Product Recovery and Characterization:
-
After the reaction is complete, cool the furnace to room temperature under the inert atmosphere.
-
Carefully collect the solid TiCl₂ product in an inert atmosphere glovebox to prevent reaction with air and moisture.
-
The product can be characterized using techniques such as X-ray diffraction (XRD) to confirm the crystal structure and elemental analysis to determine its purity.
-
Table 2: Summary of Experimental Conditions for Thermal Disproportionation of TiCl₃
| Parameter | Value/Range | Notes |
| Starting Material | High-purity TiCl₃ | May require prior purification from AlCl₃ mixture. |
| Temperature | 500 - 700 °C | Lower temperatures favor TiCl₂ formation. |
| Pressure | Atmospheric (with inert gas flow) | The removal of TiCl₄ is key to driving the reaction. |
| Atmosphere | Inert (Argon, Nitrogen) | Essential to prevent oxidation and hydrolysis. |
| Reaction Time | Dependent on scale and temperature | Not explicitly detailed in the initial search results. |
| Product Separation | Distillation/Sublimation of TiCl₄ | TiCl₂ remains as a solid residue. |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for producing TiCl₂ from TiCl₃.
Caption: Experimental workflow for the synthesis of TiCl₂ via thermal disproportionation of TiCl₃.
Conclusion
The thermal disproportionation of Titanium(III) chloride is an effective method for the synthesis of this compound. The success of this process relies on careful control of the reaction temperature and the efficient removal of the volatile Titanium(IV) chloride byproduct. The thermodynamic data provided in this guide underscores the high-temperature requirements for this reaction. By following the outlined experimental procedures, researchers can reliably produce TiCl₂ for a variety of applications in chemical synthesis and materials science. Further optimization of reaction parameters such as time and inert gas flow rate may be necessary depending on the specific experimental setup and desired product yield.
References
reduction of TiCl4 to TiCl2 using magnesium
An In-depth Technical Guide on the Reduction of Titanium Tetrachloride (TiCl₄) to Titanium Dichloride (TiCl₂) using Magnesium
Introduction
The reduction of titanium tetrachloride (TiCl₄) is a cornerstone of modern titanium metallurgy. While the complete reduction to titanium metal via the Kroll process is the most well-known application, the stepwise reduction to lower oxidation states, such as titanium dichloride (TiCl₂) and titanium trichloride (B1173362) (TiCl₃), is of significant academic and industrial interest.[1] These titanium subchlorides are valuable intermediates in novel synthesis routes for titanium metal and its compounds.[1][2]
This technical guide provides a comprehensive overview of the magnesiothermic reduction of TiCl₄ specifically to TiCl₂. It details the underlying chemical principles, experimental protocols derived from established metallurgical practices, and relevant process data for researchers and professionals in chemistry and materials science. The process involves the reaction of gaseous TiCl₄ with molten magnesium in a controlled, inert atmosphere, typically at elevated temperatures.[3] Controlling the stoichiometry of the reactants is critical to favor the formation of TiCl₂ over complete reduction to metallic titanium.
Reaction Stoichiometry and Thermodynamics
The reduction of TiCl₄ with magnesium proceeds through sequential steps. The targeted reaction for the formation of TiCl₂ is a single displacement reaction where one mole of magnesium reduces Ti(IV) to Ti(II).
Primary Reaction: TiCl₄ + Mg → TiCl₂ + MgCl₂[4]
Should excess magnesium be present or conditions allow for further reaction, the newly formed TiCl₂ will be reduced to metallic titanium:
Secondary Reaction: TiCl₂ + Mg → Ti + MgCl₂
The overall reaction, characteristic of the Kroll process, reflects the complete reduction using two moles of magnesium:
Overall Kroll Process Reaction: TiCl₄ + 2Mg → Ti + 2MgCl₂[5][6][7][8]
The reactions are thermodynamically favorable and highly exothermic.[4] This necessitates careful control over the reaction temperature and the rate at which reactants are introduced.
Experimental Protocol: Synthesis of TiCl₂
This protocol describes a laboratory-scale procedure for the reduction of TiCl₄ to TiCl₂ using magnesium in a molten salt medium. The use of a molten salt, such as magnesium chloride (MgCl₂), can facilitate the reaction and improve product morphology.[4][9]
3.1 Materials and Equipment
-
Reactants:
-
Titanium Tetrachloride (TiCl₄), anhydrous, 99.9%
-
Magnesium (Mg) turnings or powder, 99.8%
-
Anhydrous Magnesium Chloride (MgCl₂) or Sodium Chloride (NaCl) (for molten salt bath)
-
-
Equipment:
-
High-temperature tube furnace or sealed reactor assembly capable of reaching >1000°C
-
Inert steel or refractory metal (e.g., molybdenum) reaction vessel
-
Argon gas supply (high purity) with oxygen and moisture traps
-
TiCl₄ delivery system (e.g., heated vaporizer and carrier gas line, or syringe pump for liquid delivery)
-
Schlenk line and vacuum pump
-
Temperature controller and thermocouples
-
Post-reaction leaching equipment (beakers, stir plates)
-
Glovebox or inert atmosphere chamber for product handling
-
3.2 Procedure
-
Reactor Assembly: Place the magnesium reductant and the molten salt medium (e.g., MgCl₂) into the reaction vessel. The molar ratio of Mg to the total anticipated TiCl₄ should be maintained at approximately 1:1 to favor TiCl₂ formation.
-
Inerting the System: Assemble the reactor in the furnace. Seal the system and purge thoroughly with high-purity argon gas for several hours to remove all traces of air and moisture. This is critical as TiCl₄ reacts violently with water to form TiO₂ and HCl.[3]
-
Heating: Begin heating the reactor to the target temperature, typically in the range of 800°C to 1100°C, under a continuous slow flow of argon.[3][4] This ensures the magnesium and salt bath are molten before the introduction of TiCl₄.
-
TiCl₄ Introduction: Once the target temperature is stable, introduce gaseous TiCl₄ into the reactor. This is achieved by heating liquid TiCl₄ in a vaporizer and carrying the vapor into the reaction zone with a stream of argon.[3][10] The feed rate must be carefully controlled to manage the exothermic nature of the reaction.
-
Reaction Period: Continue the TiCl₄ feed for the planned duration. The reaction is typically slow, and allowing sufficient time for the gas-liquid interaction is essential.[3]
-
Cooling and Product Recovery: After the reaction is complete, stop the TiCl₄ feed and cool the reactor to room temperature under an argon atmosphere.
-
Separation and Purification: Transfer the solid product mixture to an inert atmosphere glovebox. The product will consist of TiCl₂, the by-product MgCl₂, and any unreacted Mg.
-
Crush the solid mass.
-
Excess magnesium and the MgCl₂ salt can be removed by vacuum distillation at elevated temperatures (e.g., 1000 K) or by leaching.[1]
-
For leaching, use dilute hydrochloric acid to react with the excess magnesium.[3] The MgCl₂ and TiCl₂ are soluble in the aqueous solution. Subsequent chemical processing would be required to isolate the TiCl₂. Note: TiCl₂ is highly reactive and pyrophoric, making its isolation and handling challenging.[10]
-
-
Analysis: The final product should be analyzed to confirm its composition. X-ray Diffraction (XRD) is a suitable method for identifying the crystalline phases of TiCl₂ and other components.[11]
Process Data and Conditions
Quantitative data for the specific isolation of TiCl₂ is often embedded within studies focused on complete reduction to titanium. The following table summarizes typical conditions for related magnesiothermic reduction processes.
| Parameter | Value/Description | Rationale & Reference |
| Reactants | TiCl₄ (gas/liquid), Mg (molten) | Standard reactants for magnesiothermic reduction.[3][8] |
| Stoichiometry | Mg : TiCl₄ molar ratio ≈ 1:1 | To favor the formation of Ti(II) state (TiCl₂).[4] |
| Reaction Temperature | 800 - 1100 °C | Ensures Mg is molten and provides sufficient energy for the reaction.[3][4] |
| Atmosphere | High-purity Argon | Prevents oxidation of Mg and Ti species and hydrolysis of TiCl₄.[3] |
| Reaction Medium | Molten MgCl₂ or NaCl | Acts as a solvent and heat sink, facilitating the reaction.[4][9] |
| Primary Products | TiCl₂, MgCl₂ | The desired product and the primary salt by-product.[4] |
| Separation Method | Vacuum Distillation or Acid Leaching | To remove by-product MgCl₂ and unreacted Mg.[1][3] |
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the stepwise reduction of TiCl₄ to metallic titanium, highlighting the formation of the TiCl₂ intermediate.
Experimental Workflow
This flowchart outlines the major steps involved in the laboratory synthesis of TiCl₂ from TiCl₄ and magnesium.
References
- 1. cdn.ymaws.com [cdn.ymaws.com]
- 2. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Which equation shows the correct reduction of titanium (IV) chloride by m.. [askfilo.com]
- 6. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]
- 7. 2 Mg + TiCl4 → 2 MgCl2 + Ti - Balanced equation | Chemical Equations online! [chemequations.com]
- 8. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. How to Reduce Titanium Tetrachloride - 911Metallurgist [911metallurgist.com]
- 11. cdn.ymaws.com [cdn.ymaws.com]
An In-depth Technical Guide to the Crystal Structure of Titanium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of Titanium(II) chloride (TiCl₂), a compound of interest in various chemical syntheses. This document details its crystallographic parameters, atomic arrangement, and the experimental protocols for its synthesis and characterization, presenting the information in a clear and accessible format for researchers and professionals in related fields.
Crystal Structure and Properties
This compound is a black, crystalline solid that is highly reactive and a strong reducing agent.[1] It crystallizes in a layered structure analogous to that of cadmium iodide (CdI₂).[1][2] This structure is characterized by sheets of TiCl₂ oriented in the (0, 0, 1) direction.[3][4]
The titanium centers are octahedrally coordinated to six chloride ligands, forming edge-sharing TiCl₆ octahedra.[2][3][4] The chloride ions are, in turn, bonded in a distorted T-shaped geometry to three equivalent titanium ions.[3][4]
Crystallographic Data
The crystallographic data for this compound has been determined through X-ray diffraction studies. The compound belongs to the trigonal crystal system with the space group P-3m1.[3][4] Detailed lattice parameters and other crystallographic data are summarized in the table below.
| Parameter | Value | Reference |
| Crystal System | Trigonal | [3] |
| Space Group | P-3m1 | [3][4] |
| Lattice Constants | a = 3.53 Å, b = 3.53 Å, c = 6.82 Å | [3] |
| α = 90.00°, β = 90.00°, γ = 120.00° | [3] | |
| Unit Cell Volume | 73.53 ų | [3] |
| Ti-Cl Bond Length | 2.53 Å | [3][4] |
| Coordination Geometry | Octahedral | [2] |
Atomic Positions
The fractional coordinates of the atoms within the conventional unit cell are provided below, illustrating the arrangement of titanium and chlorine atoms in the crystal lattice.
| Wyckoff Symbol | Element | x | y | z | Reference |
| 1a | Ti | 0 | 0 | 0 | [3] |
| 2d | Cl | 2/3 | 1/3 | 0.780517 | [3] |
Experimental Protocols
The synthesis and characterization of this compound require careful control of experimental conditions due to its high reactivity, particularly its sensitivity to moisture and air.[2]
Synthesis of this compound
Several methods have been employed for the synthesis of TiCl₂. The most common and effective laboratory method is the thermal disproportionation of Titanium(III) chloride (TiCl₃).[1][2][5]
Thermal Disproportionation of TiCl₃:
This method involves heating TiCl₃ to approximately 500 °C. At this temperature, TiCl₃ undergoes disproportionation to yield solid TiCl₂ and volatile Titanium(IV) chloride (TiCl₄), as shown in the following reaction:
2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)[1][2]
The removal of the gaseous TiCl₄ drives the reaction to completion, leaving behind the solid TiCl₂.[5] The efficiency of this reaction is dependent on the polymorph of TiCl₃ used, with β-TiCl₃ being more reactive than the α, γ, or δ forms.[2]
Other Synthetic Routes:
-
Reduction of TiCl₄ with Hydrogen: TiCl₂ can also be prepared by the reduction of TiCl₄ with hydrogen gas in a heated quartz tube.[6]
-
Combustion Synthesis: A displacement reaction between lead(II) chloride and titanium metal has been explored for the production of titanium subchlorides, including TiCl₂.[2]
-
Synthesis of Solvated Complexes: TiCl₂ can be synthesized as solvated complexes, for instance, with tetrahydrofuran (B95107) (THF), by reacting anhydrous TiCl₃ with THF under controlled conditions.[2]
Characterization by X-ray Diffraction
X-ray diffraction (XRD) is the primary analytical technique used to determine the crystal structure of TiCl₂. Powder XRD patterns of the synthesized material are collected and analyzed to identify the crystal phase and determine the lattice parameters.
General XRD Protocol:
-
Sample Preparation: A finely ground powder of the synthesized TiCl₂ is prepared. Due to its reactivity, the sample must be handled in an inert atmosphere (e.g., in a glovebox) to prevent oxidation and hydrolysis. The powder is typically loaded into a capillary tube or onto a low-background sample holder.
-
Data Collection: The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. Data is collected over a specific 2θ range, with a defined step size and collection time.
-
Data Analysis: The resulting diffraction pattern is analyzed to determine the positions and intensities of the diffraction peaks. These are then compared with standard diffraction patterns from crystallographic databases (e.g., the Powder Diffraction File) to confirm the identity of the TiCl₂ phase. The lattice parameters are refined using appropriate software. The intense lamella peaks in the XRD pattern are indicative of the preferred orientation along the c-axis in the layered structure of TiCl₂.[7]
Visualized Workflows
The following diagrams illustrate the logical flow of the synthesis and characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Buy this compound (EVT-8715883) [evitachem.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Materials Data on TiCl2 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
- 5. This compound | Benchchem [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electronic Structure and Properties of Titanium(II) Chloride (TiCl₂)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Titanium(II) chloride (TiCl₂), a fascinating yet understudied inorganic compound, exhibits a unique combination of electronic and chemical properties stemming from its d² electron configuration and layered crystal structure. This technical guide provides a comprehensive overview of the electronic structure and properties of solid-state TiCl₂, synthesizing theoretical and experimental findings. Key topics covered include its crystal and electronic structure, magnetic and physical properties, and detailed protocols for its synthesis and characterization. This document aims to serve as a foundational resource for researchers exploring the potential of TiCl₂ in various applications, including catalysis and materials science.
Introduction
This compound, with the chemical formula TiCl₂, is a black, crystalline solid that has garnered interest due to its strong reducing capabilities and potential as a precursor in organometallic synthesis and materials science.[1] Its high reactivity, particularly its pyrophoric nature and vigorous reaction with water, has historically presented challenges to its widespread study.[1] However, advancements in computational and experimental techniques have enabled a deeper understanding of its fundamental properties. This guide consolidates the current knowledge on the electronic structure and properties of TiCl₂, providing a technical foundation for further research and development.
Crystal and Electronic Structure
Crystal Structure
This compound crystallizes in a layered cadmium iodide (CdI₂) type structure.[1] This corresponds to a trigonal crystal system with the space group P-3m1. In this arrangement, each titanium(II) ion is octahedrally coordinated to six chloride ligands. These TiCl₆ octahedra share edges to form two-dimensional sheets, which are held together by weak van der Waals forces.
Table 1: Crystallographic Data for TiCl₂
| Parameter | Value |
| Crystal System | Trigonal |
| Space Group | P-3m1 (No. 164) |
| Lattice Parameters | a = 3.53 Å, c = 6.82 Å |
| α = 90°, β = 90°, γ = 120° | |
| Ti-Cl Bond Length | 2.53 Å |
| Coordination Geometry | Octahedral (Ti²⁺), Distorted T-shaped (Cl⁻) |
Electronic Structure
First-principles calculations based on Density Functional Theory (DFT) have been instrumental in elucidating the electronic structure of solid TiCl₂. These studies indicate that TiCl₂ is metallic, with a calculated band gap of 0.00 eV.[2] The metallic nature arises from the partially filled d-orbitals of the Ti(II) centers.
The electronic configuration of the Ti²⁺ ion is [Ar] 3d². In the octahedral crystal field of the chloride ligands, these d-orbitals split into t₂g and e_g sets. The specific arrangement of these electrons determines the magnetic properties of the material.
While a detailed band structure and density of states (DOS) plot for solid TiCl₂ is not widely available in the public domain, the metallic character predicted by DFT suggests overlapping bands at the Fermi level, allowing for electronic conduction.
Properties of this compound
Physical and Chemical Properties
TiCl₂ is a black, hexagonal crystalline solid with a high melting and boiling point, indicative of its ionic and polymeric nature. It is a strong reducing agent, readily reacting with water to produce hydrogen gas.[1] Its pyrophoric nature necessitates careful handling under inert atmosphere.[1]
Table 2: Physical and Chemical Properties of TiCl₂
| Property | Value |
| Molar Mass | 118.77 g/mol [1] |
| Appearance | Black hexagonal crystals[1] |
| Density | 3.13 g/cm³[1] |
| Melting Point | 1,035 °C[1] |
| Boiling Point | 1,500 °C[1] |
| Magnetic Susceptibility (χ) | +570.0 x 10⁻⁶ cm³/mol[1] |
| Solubility | Decomposes in water; soluble in alcohol; insoluble in chloroform, ether, CS₂ |
Magnetic Properties
Theoretical calculations predict a ferromagnetic ordering for solid TiCl₂.[2] The calculated total magnetization is approximately 1.99 µB per formula unit.[2] This ferromagnetism arises from the alignment of the magnetic moments of the unpaired d-electrons on the Ti(II) centers.
The magnetic properties of Ti(II) can be significantly influenced by its coordination environment. For instance, the coordination complex TiCl₂[(CH₃)₂PCH₂CH₂P(CH₃)₂]₂ is paramagnetic with a triplet ground state, while the related methyl derivative, Ti(CH₃)₂[(CH₃)₂PCH₂CH₂P(CH₃)₂]₂, is diamagnetic.[1]
Experimental Protocols
Synthesis of Anhydrous this compound
A common laboratory-scale synthesis of TiCl₂ is the thermal disproportionation of titanium(III) chloride (TiCl₃).[1]
Protocol: Thermal Disproportionation of TiCl₃
-
Apparatus Setup: A two-zone tube furnace equipped with a quartz tube is required. The setup should allow for the introduction of an inert gas (e.g., argon) and the collection of the volatile byproduct, titanium(IV) chloride (TiCl₄).
-
Starting Material: High-purity, anhydrous TiCl₃ is placed in a quartz boat within the center of the tube furnace.
-
Inert Atmosphere: The system is thoroughly purged with dry argon to remove any air and moisture. A continuous, slow flow of argon is maintained throughout the reaction.
-
Heating: The furnace is heated to 500 °C. At this temperature, TiCl₃ undergoes disproportionation: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)
-
Product Collection: The more volatile TiCl₄ is carried by the argon stream to a colder region of the apparatus, where it condenses and can be collected in a cooled trap.
-
Isolation: The solid, black TiCl₂ remains in the quartz boat. After cooling to room temperature under argon, the product is quickly transferred to an inert atmosphere glovebox for storage and handling.
Computational Details for Electronic Structure Calculation
The electronic structure of TiCl₂ can be calculated using DFT as implemented in software packages like the Vienna Ab Initio Simulation Package (VASP).
Protocol: DFT Calculation of TiCl₂
-
Crystal Structure Input: The crystallographic information file (CIF) for TiCl₂ (space group P-3m1) is used as the input structure.
-
Functional and Pseudopotentials: The Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) is employed for the exchange-correlation functional. Projector-augmented wave (PAW) pseudopotentials are used to describe the electron-ion interactions.[2]
-
Calculation Parameters:
-
Energy Cutoff: A plane-wave energy cutoff of 520 eV is set.[2]
-
k-point Mesh: A Monkhorst-Pack scheme is used to generate the k-point mesh for Brillouin zone integration. The density of the mesh should be converged for the specific properties being calculated.
-
Convergence Criteria: The electronic self-consistency loop is converged to 10⁻⁵ eV, and the ionic relaxation is continued until the forces on all atoms are less than 0.01 eV/Å.
-
-
Properties Calculation:
-
Electronic Band Structure: The band structure is calculated along high-symmetry k-paths in the Brillouin zone.
-
Density of States (DOS): The total and partial DOS are calculated to analyze the contributions of different atomic orbitals to the electronic states.
-
Magnetic Properties: Spin-polarized calculations are performed to determine the magnetic ground state (ferromagnetic, antiferromagnetic, or non-magnetic) and the magnetic moment per atom.
-
Characterization Techniques
A suite of experimental techniques is necessary to fully characterize the electronic and structural properties of TiCl₂.
-
X-ray Diffraction (XRD): To confirm the crystal structure and phase purity.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of titanium and the elemental composition of the surface.
-
Magnetic Susceptibility Measurements: To experimentally determine the magnetic ordering and magnetic moment.
-
UV-Vis Spectroscopy: Can provide information about electronic transitions, although for a metallic, black solid like TiCl₂, the spectrum may be broad and relatively featureless.
-
Advanced Spectroscopic Techniques (for analogous systems): Techniques like High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR) and Magnetic Circular Dichroism (MCD) have been successfully applied to Ti(II) coordination complexes to provide detailed information about the electronic ground state and zero-field splitting.[3]
Logical Relationships
The properties and reactivity of TiCl₂ are intrinsically linked to its crystal and electronic structure.
Conclusion
This compound is a material with a rich set of electronic and chemical properties that are a direct consequence of its unique crystal and electronic structure. Its layered atomic arrangement, coupled with the d² electronic configuration of the titanium ions, leads to metallic behavior and ferromagnetic ordering. While its reactivity poses experimental challenges, a combination of careful synthetic protocols and advanced characterization techniques, guided by theoretical calculations, can unlock a deeper understanding of this compound. This guide provides a foundational framework for researchers to explore the potential of TiCl₂ in catalysis, materials synthesis, and other emerging applications.
References
An In-depth Technical Guide to the Magnetic Properties of Titanium(II) Chloride Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the magnetic properties of Titanium(II) chloride complexes, a class of compounds gaining interest for their potential applications in catalysis and organic synthesis. Due to the reducing power of the Ti(II) ion, stable coordination complexes are relatively uncommon, making their characterization both challenging and crucial. This document summarizes key magnetic data, details the experimental protocols used for their characterization, and illustrates the underlying principles of their magnetic behavior.
Core Principles of Magnetism in Titanium(II) Complexes
Titanium(II) is a d² metal ion. In its complexes, the two d-electrons can either pair up in a low-spin configuration (diamagnetic, S=0) or occupy separate orbitals in a high-spin configuration (paramagnetic, S=1). The specific arrangement is determined by the ligand field environment. For most known mononuclear Ti(II) chloride complexes, a high-spin triplet (S=1) ground state is observed.[1][2][3] This paramagnetic nature arises from the presence of two unpaired electrons in the 3d orbitals.[4][5]
The magnetic properties of these high-spin complexes are not dictated by the spin-only value alone. Factors such as spin-orbit coupling and the distortion of the coordination geometry from perfect octahedral symmetry lead to a phenomenon known as zero-field splitting (ZFS). ZFS lifts the degeneracy of the triplet spin sublevels (Mₛ = -1, 0, +1) even in the absence of an external magnetic field. This is a critical feature of their electronic structure and is quantified by the spin Hamiltonian parameters D (axial) and E (rhombic).
The relationship between the electronic configuration of the Ti(II) ion and its resulting magnetic properties in a typical distorted octahedral environment is illustrated below.
Caption: Relationship between Ti(II) electronic state and magnetic properties.
Quantitative Magnetic Data
The magnetic properties of Ti(II) chloride complexes are best understood through quantitative data obtained from experimental measurements. The following tables summarize key parameters for representative complexes.
Table 1: Spin Hamiltonian Parameters for trans-[TiCl₂(tmeda)₂]
The complex trans-[TiCl₂(tmeda)₂] (where tmeda = N,N,N',N'-tetramethylethane-1,2-diamine) is one of the most thoroughly characterized mononuclear high-spin Ti(II) species.[1][6] Its magnetic properties have been elucidated using a combination of magnetometry and high-frequency and -field EPR (HFEPR) spectroscopy.[1][6]
| Parameter | Value | Description |
| Spin State (S) | 1 | Triplet ground state |
| D (cm⁻¹) | -5.23(1) | Axial zero-field splitting parameter |
| E (cm⁻¹) | -0.88(1) | Rhombic zero-field splitting parameter |
| E/D | 0.17 | Rhombicity parameter |
| g-values | [1.86(1), 1.94(2), 1.77(1)] | Anisotropic g-tensor components |
Data sourced from Inorganic Chemistry, 2020, 59(9), 6187-6201.[1][6]
Table 2: Magnetic Susceptibility Data for TiCl₂ and Related Complexes
While detailed spin Hamiltonian parameters are not available for all complexes, magnetic susceptibility measurements provide crucial insights into their magnetic nature.
| Compound | Formula | Magnetic Moment (µ_eff) | Magnetic Susceptibility (χ) | Notes |
| This compound | TiCl₂ | - | +570.0 x 10⁻⁶ cm³/mol | Paramagnetic.[7] |
| trans-[TiCl₂(dmpe)₂] | Paramagnetic | - | Exhibits a triplet ground state.[7] | |
| trans-[TiCl₂(pyz)₂] | - | - | Studied for its magnetic properties.[8] |
Experimental Protocols
The determination of the magnetic properties of air- and moisture-sensitive compounds like Ti(II) chloride complexes requires rigorous experimental techniques.
Synthesis of trans-[TiCl₂(tmeda)₂]
A representative synthesis protocol is modified from the procedure reported by Edema et al. and further refined in subsequent studies.[6]
Caption: Experimental workflow for the synthesis of a Ti(II) complex.
Methodology:
-
Inert Atmosphere: All manipulations are performed under a dry argon atmosphere using Schlenk line or glovebox techniques.
-
Reaction Setup: Titanium(III) chloride tetrahydrofuran (B95107) complex (TiCl₃(THF)₃) is dissolved in anhydrous tetrahydrofuran (THF).
-
Reduction: Lithium granules, acting as the reducing agent, are added to the solution.
-
Ligation: An excess of the ligand, N,N,N',N'-tetramethylethane-1,2-diamine (tmeda), is added to the reaction mixture.
-
Reaction: The mixture is stirred, allowing the reduction of Ti(III) to Ti(II) and coordination of the tmeda ligands.
-
Isolation: The resulting solution is filtered to remove any insoluble byproducts.
-
Crystallization: Single crystals of trans-[TiCl₂(tmeda)₂] are grown from the filtrate for subsequent analysis.[6]
Magnetic Measurements
A. SQUID Magnetometry
Superconducting Quantum Interference Device (SQUID) magnetometry is used to measure the magnetic susceptibility of a sample as a function of temperature and applied magnetic field.
Methodology:
-
Sample Preparation: A finely powdered, crystalline sample (e.g., 30-50 mg) is loaded into a polycarbonate gel capsule under an inert atmosphere.[6]
-
Data Collection:
-
DC Susceptibility vs. Temperature: Data are collected over a wide temperature range (e.g., 2–300 K) under a constant DC magnetic field (e.g., 1 T).[6]
-
Magnetization vs. Field: Temperature-dependent magnetization data are recorded at several different external magnetic fields (e.g., 0.1 T, 1.0 T, 3.0 T, 5.0 T).[6]
-
-
Data Correction: The raw susceptibility data are corrected for the diamagnetism of the sample holder and the core diamagnetism of the compound itself, estimated using Pascal's constants.[6]
B. High-Frequency and -Field Electron Paramagnetic Resonance (HFEPR)
HFEPR is a powerful technique for accurately determining the spin Hamiltonian parameters (D, E, and g-values) for integer spin systems like S=1 Ti(II) complexes.
Methodology:
-
Sample Preparation: A powdered sample of the complex is used. Extensive grinding is often avoided to prevent sample degradation, though this can sometimes lead to incomplete spatial averaging in the spectra.[6]
-
Data Acquisition: HFEPR spectra are recorded over a broad range of frequencies (e.g., 50–700 GHz) and magnetic fields (up to 25 T) at various temperatures, typically starting from liquid helium temperatures (4.2 K).[6]
-
Data Analysis: The resulting spectra are simulated using a spin Hamiltonian model to extract the values of D, E, and the principal components of the g-tensor.
Conclusion
The study of this compound complexes reveals a fascinating area of coordination chemistry characterized by high-spin, paramagnetic S=1 ground states. Advanced spectroscopic techniques like SQUID magnetometry and HFEPR are indispensable for a complete characterization of their electronic structures, providing key parameters such as zero-field splitting and g-values. The data and protocols presented herein offer a foundational guide for researchers engaged in the synthesis, characterization, and application of these reactive and potentially valuable chemical entities. A thorough understanding of their magnetic properties is fundamental to unlocking their full potential in synthetic and catalytic applications.
References
- 1. Electronic Structure and Magnetic Properties of a Titanium(II) Coordination Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. quora.com [quora.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
The Coordination Chemistry of Titanium(II) Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The chemistry of titanium in its +2 oxidation state presents a fascinating and synthetically useful area of inorganic chemistry. Ti(II) complexes, being electron-rich and highly reducing, are pivotal reagents and catalysts in a variety of organic transformations.[1] This guide provides an in-depth overview of the synthesis, structure, reactivity, and characterization of these low-valent titanium species, with a focus on their coordination chemistry.
Synthesis of Titanium(II) Complexes
The generation of Ti(II) complexes typically involves the reduction of higher oxidation state titanium precursors, most commonly Ti(IV) or Ti(III) halides.[1][2] The choice of reducing agent and reaction conditions is crucial in isolating and stabilizing the desired Ti(II) species. Common reducing agents include alkali metals, magnesium, and potassium graphite (B72142) (KC8).[1][3] Due to their extreme sensitivity to oxygen and moisture, the synthesis and handling of all Ti(II) complexes require rigorous inert atmosphere techniques, such as the use of a Schlenk line or a glovebox.
A general synthetic scheme for the preparation of Ti(II) complexes is outlined below:
Caption: General synthetic routes to Ti(II) coordination complexes.
Structural and Spectroscopic Properties
The coordination geometry of Ti(II) complexes is highly dependent on the nature of the supporting ligands. Octahedral, tetrahedral, and square planar geometries have all been observed. The electronic configuration of Ti(II) is [Ar]3d², which can result in either paramagnetic (high-spin) or diamagnetic (low-spin) complexes depending on the ligand field strength.
Spectroscopic and Structural Data of Representative Ti(II) Complexes
The following tables summarize key spectroscopic and structural data for a selection of well-characterized Ti(II) complexes.
Table 1: Selected Crystallographic Data for Ti(II) Complexes
| Complex | Coordination Geometry | Ti-L Bond Lengths (Å) | L-Ti-L Bond Angles (°) | Reference |
| trans-[TiCl2(tmeda)2] | Distorted Octahedral | Ti-Cl: 2.477(2), Ti-N: 2.376(2), 2.382(2) | N-Ti-N: 79.13(4), 100.87(4) | [1] |
| (TTP)Ti(η2-PhC≡C-C≡CPh) | Five-coordinate | - | - | [2] |
| Ti(η2-BH4)2(dmpe)2 | - | - | - | [4] |
Table 2: NMR Spectroscopic Data for Selected Ti(II) Complexes
| Complex | Solvent | ¹H NMR (δ, ppm) | ³¹P NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| TiCl2(CO)2(dmpe)2 | Toluene-d8 | - | - | 453.6, 456.7 (CO) | [3] |
| [LTiCl(μ–Cl)]2 (L = bulky guanidinate) | C6D6 | -1.98 to 7.33 | - | - | [5] |
| (Tp tBu,Me )TiCl(CNAd) | C6D6 | -8 to +40 | - | - | [6] |
Table 3: Electrochemical Data for a Ti(II)/Ti(III) Couple
| Complex | E½ (V vs. Fc/Fc⁺) | Process | Reference |
| (Tp tBu,Me )TiCl | -1.85 | Ti(III)/Ti(II) | [6] |
Reactivity of Titanium(II) Complexes
Low-valent titanium complexes are potent reducing agents and exhibit a rich reactivity profile, particularly in C-C bond formation and small molecule activation.
Reductive Coupling of Carbonyls
One of the most well-known applications of Ti(II) is in the reductive coupling of aldehydes and ketones to form 1,2-diols (pinacol coupling) or alkenes (McMurry reaction).[7][8][9] The reaction is believed to proceed through single-electron transfer from the Ti(II) species to the carbonyl group, generating a ketyl radical. Dimerization of these radicals leads to the pinacol (B44631) product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. DSpace [dr.lib.iastate.edu]
- 3. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Synthesis and Structures of TiIII and TiIV Complexes Supported by a Bulky Guanidinate Ligand [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Pinacol Coupling Reaction [organic-chemistry.org]
Theoretical Exploration of the Electronic Configuration of Titanium(II) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the theoretical studies on the electronic configuration of titanium(II) chloride (TiCl₂). Due to the open-shell d² electronic nature of the titanium(II) cation, TiCl₂ presents a fascinating case for computational chemistry, necessitating advanced multireference methods to accurately describe its ground and excited electronic states. While extensive research has been conducted on ligated TiCl₂ complexes, this guide focuses on the foundational electronic structure of the isolated gaseous molecule, a critical starting point for understanding its coordination chemistry and reactivity.
Introduction to the Electronic Structure of TiCl₂
This compound is a radical species with two valence electrons in the d-orbitals of the titanium atom. This electronic arrangement leads to a multitude of low-lying electronic states with different spin multiplicities (singlet and triplet states) that are close in energy. The determination of the ground state and the energetic ordering of the excited states is a non-trivial theoretical challenge. The geometry of the molecule, specifically its bond angle, is highly dependent on the electronic state.
Theoretical studies are essential for elucidating the electronic structure of such molecules, as experimental characterization of transient species like gaseous TiCl₂ can be challenging. High-level ab initio calculations are required to capture the complex electron correlation effects that govern the molecule's properties.
Computational Methodologies
The accurate theoretical description of the electronic states of TiCl₂ requires robust computational methods that can handle the multireference character of the wavefunction. The near-degeneracy of the d-orbitals in the titanium atom means that a single-determinant approach, such as Hartree-Fock or standard Density Functional Theory (DFT), is often inadequate.
Key Theoretical Approaches
-
Complete Active Space Self-Consistent Field (CASSCF): This method provides a good starting point for describing multireference systems. It involves optimizing the molecular orbitals and the configuration interaction (CI) coefficients within a defined "active space" of orbitals and electrons. For TiCl₂, the active space would typically include the Ti 3d and 4s orbitals and the two valence electrons.
-
Multireference Configuration Interaction (MRCI): To account for dynamic electron correlation, which is missing in CASSCF, MRCI calculations are often performed. MRCI builds upon the CASSCF wavefunction by including single and double excitations from the reference configurations in the active space.
-
N-Electron Valence State Perturbation Theory (NEVPT2): This is another method to add dynamic correlation to a CASSCF wavefunction. It is a perturbative approach that is often computationally less expensive than MRCI.
-
Density Functional Theory (DFT): While standard DFT functionals can struggle with multireference systems, certain functionals, particularly those with a high degree of exact Hartree-Fock exchange, can provide useful insights, especially for geometry optimizations of the ground state.
Typical Computational Workflow
A typical theoretical investigation of the TiCl₂ electronic structure would follow the workflow outlined below.
CAS number and chemical properties of Titanium(II) chloride
An In-depth Technical Guide to Titanium(II) Chloride
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and handling of this compound (TiCl₂). It is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this highly reactive inorganic compound.
Core Chemical Properties
This compound is a black, crystalline solid that is highly reactive and sensitive to air and moisture.[1][2] Its strong reducing properties make it a valuable reagent in various chemical syntheses, but also necessitate careful handling in an inert atmosphere.[3][4]
Quantitative Data Summary
The fundamental chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value |
| CAS Number | 10049-06-6 |
| Molecular Formula | TiCl₂ |
| Molecular Weight | 118.77 g/mol |
| Appearance | Black hexagonal crystals or powder |
| Density | 3.13 g/cm³ |
| Melting Point | 1,035 °C (1,895 °F; 1,308 K) |
| Boiling Point | 1,500 °C (2,730 °F; 1,770 K) (estimate) |
| Solubility | Decomposed by water; soluble in alcohol; insoluble in chloroform, ether, and carbon disulfide.[2][5] |
| Crystal Structure | Layered cadmium iodide (CdI₂) structure with octahedral coordination of Ti(II) centers.[1][3] |
| Magnetic Susceptibility | +570.0·10⁻⁶ cm³/mol |
Synthesis and Experimental Protocols
The most common and straightforward method for the laboratory-scale synthesis of this compound is the thermal disproportionation of Titanium(III) chloride (TiCl₃).[1][3]
Experimental Protocol: Thermal Disproportionation of Titanium(III) Chloride
Objective: To synthesize this compound (TiCl₂) via the thermal decomposition of Titanium(III) chloride (TiCl₃).
Materials:
-
Titanium(III) chloride (TiCl₃), anhydrous
-
High-vacuum line apparatus
-
Tube furnace
-
Quartz tube
-
Inert gas (Argon or Nitrogen)
Methodology:
-
A clean, dry quartz tube is loaded with anhydrous Titanium(III) chloride under an inert atmosphere (e.g., in a glovebox) to prevent premature reaction with air or moisture.
-
The quartz tube is connected to a high-vacuum line, and the system is evacuated to remove any residual air.
-
The tube is then backfilled with a dry, inert gas, such as argon. A slow, continuous flow of the inert gas is maintained throughout the reaction.
-
The section of the quartz tube containing the TiCl₃ is placed within a tube furnace.
-
The furnace is heated to approximately 500 °C.[1][3] At this temperature, TiCl₃ undergoes disproportionation.
-
The reaction produces solid, non-volatile this compound (TiCl₂) and volatile Titanium(IV) chloride (TiCl₄) gas: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)[3]
-
The volatile TiCl₄ is carried away by the inert gas stream and can be collected in a cold trap downstream.
-
The furnace is held at 500 °C until the reaction is complete, which is indicated by the cessation of TiCl₄ evolution.
-
The furnace is then allowed to cool to room temperature under the inert gas flow.
-
The resulting black powder of this compound is collected and stored under a strictly inert atmosphere.
Reactivity and Handling
This compound is a potent reducing agent and is pyrophoric, meaning it can ignite spontaneously in air.[2][5] It reacts violently and irreversibly with water to produce hydrogen gas and titanium oxides.[2][3] Due to its high reactivity, all handling and storage of TiCl₂ must be conducted under a dry, inert atmosphere, such as argon or nitrogen, typically within a glovebox.
Applications
The unique properties of this compound make it useful in several areas of research and industry:
-
Catalysis: It serves as a catalyst in organic reactions, particularly in polymerization processes.[3]
-
Reducing Agent: It is utilized in metallurgical processes for the reduction of metal oxides and in organic synthesis.[2][3]
-
Materials Science: It acts as a precursor for the synthesis of other titanium compounds and advanced materials.[3][4]
Visualized Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound via the thermal disproportionation of Titanium(III) chloride.
Caption: Workflow for TiCl₂ synthesis via thermal disproportionation.
References
An In-depth Technical Guide to the Solubility of Titanium(II) Chloride in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide provides a summary of the known solubility characteristics of titanium(II) chloride (TiCl₂) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative descriptions and outlines a comprehensive, generalized experimental protocol for the quantitative determination of TiCl₂ solubility.
Introduction to this compound
This compound, TiCl₂, is a black, crystalline solid that is known for its high reactivity.[1][2][3] It is a strong reducing agent and is highly sensitive to moisture and air, reacting violently with water and being pyrophoric.[2][3][4][5] These properties necessitate careful handling in an inert atmosphere, such as under argon or nitrogen, and the use of dry, deoxygenated solvents. Understanding the solubility of TiCl₂ is crucial for its application in synthesis, catalysis, and materials science.
Qualitative Solubility of this compound
The available literature provides qualitative information on the solubility of TiCl₂ in several common organic solvents. This information is summarized in the table below. It is important to note that "insoluble" in this context often means very sparingly soluble.
Table 1: Qualitative Solubility of TiCl₂ in Various Solvents
| Solvent | Chemical Formula | Type | Solubility | References |
| Ethanol | C₂H₅OH | Polar Protic | Soluble | [2][3][4][5][6] |
| Chloroform | CHCl₃ | Polar Aprotic | Insoluble | [1][2][3][4][5] |
| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Insoluble | [1][2][3][4][5][6] |
| Carbon Disulfide | CS₂ | Nonpolar | Insoluble | [1][2][3][4] |
| Propylene Carbonate | C₄H₆O₃ | Polar Aprotic | Insoluble (at 25°C) | [6] |
Note: TiCl₂ reacts with water and is decomposed by it.[1][2][3][4][5]
Experimental Protocol for Quantitative Solubility Determination
Given the absence of specific quantitative solubility data, the following is a detailed, generalized methodology for determining the solubility of a highly reactive and air-sensitive compound like TiCl₂. This protocol should be adapted based on available laboratory equipment and specific safety requirements.
3.1 Materials and Equipment
-
This compound (high purity)
-
Anhydrous organic solvents (distilled and thoroughly deoxygenated)
-
Inert atmosphere glovebox or Schlenk line apparatus
-
Temperature-controlled shaker or stirrer
-
Syringes and filters suitable for inert atmosphere use (e.g., PTFE syringe filters)
-
Volumetric flasks and other calibrated glassware
-
Analytical balance
-
A suitable analytical technique for quantifying titanium concentration, such as Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or Atomic Absorption Spectroscopy (AAS).
3.2 Experimental Procedure
-
Preparation of Materials:
-
All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and cooled under vacuum or in a desiccator before being transferred to an inert atmosphere glovebox.
-
Solvents must be purified to remove water and dissolved oxygen. This is typically achieved by distillation from an appropriate drying agent (e.g., sodium/benzophenone for ethers, calcium hydride for hydrocarbons) under an inert atmosphere. The purified solvent should be stored over molecular sieves in the glovebox.
-
-
Sample Preparation:
-
Inside the inert atmosphere glovebox, add an excess amount of TiCl₂ powder to a known volume of the anhydrous, deoxygenated solvent in a sealed, temperature-controlled vessel. The presence of excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vessel tightly to prevent any atmospheric contamination.
-
-
Equilibration:
-
Place the vessel in a temperature-controlled shaker or on a stirring plate set to the desired experimental temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period to ensure that equilibrium is reached. This time can vary significantly depending on the solvent and the solute, and may range from several hours to a few days. Preliminary experiments are recommended to determine the necessary equilibration time.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is established, cease agitation and allow the excess solid TiCl₂ to settle.
-
Carefully draw a known volume of the supernatant liquid into a syringe fitted with a pre-weighed, compatible filter (e.g., a 0.2 µm PTFE filter). This step must be performed within the inert atmosphere to avoid any reaction of the sample with air or moisture.
-
Dispense the filtered, saturated solution into a pre-weighed, sealed container.
-
-
Quantification:
-
Determine the mass of the collected saturated solution.
-
The concentration of titanium in the solution can be determined by a suitable analytical method. Due to the high sensitivity required, ICP-OES or AAS are recommended.
-
For this, the collected sample is carefully removed from the inert atmosphere and immediately quenched in a suitable acidic matrix to stabilize the titanium ions for analysis.
-
Prepare a series of calibration standards of known titanium concentrations.
-
Analyze the sample and the standards using the chosen analytical technique.
-
-
Alternatively, the solvent can be evaporated from the collected sample under vacuum, and the mass of the remaining TiCl₂ residue can be determined. This method is less accurate if the solute is volatile or prone to decomposition upon heating.
-
-
Data Calculation:
-
From the analytical data, calculate the concentration of TiCl₂ in the saturated solution. Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the generalized workflow for the experimental determination of TiCl₂ solubility.
Caption: A flowchart of the key steps for determining the solubility of TiCl₂.
Conclusion
References
The Elusive Discovery of Titanium(II) Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂), a black, crystalline solid, represents one of the lower oxidation states of titanium. Its high reactivity and strong reducing properties have made it a compound of interest in various chemical syntheses. However, the history of its discovery is not as clearly documented as that of its higher-valent counterparts, titanium(III) and titanium(IV) chloride. This technical guide delves into the historical context of the discovery and synthesis of this compound, providing a comprehensive overview for researchers and professionals in the chemical sciences.
The Indirect Path to Discovery
The story of this compound is intrinsically linked to the broader exploration of titanium chemistry that began in the late 18th and early 19th centuries. While the element titanium was discovered in 1791 by William Gregor, the isolation and characterization of its various chlorides occurred over a prolonged period. Early investigations into titanium compounds were often fraught with challenges due to the element's high reactivity, particularly its strong affinity for oxygen and nitrogen at elevated temperatures.
The first synthesis of a titanium chloride, specifically Titanium tetrachloride (TiCl₄), is often credited to the early pioneers of chemistry. However, the deliberate synthesis and characterization of the lower-valent this compound appears to have been a later development, arising from studies on the reduction of higher titanium chlorides.
Key Synthesis Methodologies
The primary methods for the synthesis of this compound that have been established over time include the thermal disproportionation of Titanium(III) chloride and the reduction of Titanium tetrachloride with titanium metal.
Thermal Disproportionation of Titanium(III) Chloride
The most commonly cited method for the preparation of this compound is the thermal disproportionation of Titanium(III) chloride (TiCl₃) at elevated temperatures.[1][2] This reaction is typically carried out in an inert atmosphere to prevent oxidation of the product.
Experimental Protocol:
-
Reactants: Titanium(III) chloride (TiCl₃).
-
Apparatus: A sealed tube furnace or a similar apparatus capable of maintaining high temperatures under an inert atmosphere (e.g., argon). A collection vessel for the volatile by-product.
-
Procedure:
-
Titanium(III) chloride is placed in the reaction tube.
-
The apparatus is purged with an inert gas to remove air and moisture.
-
At this temperature, TiCl₃ undergoes disproportionation, yielding solid TiCl₂ and volatile TiCl₄.
-
The gaseous TiCl₄ is removed from the reaction zone and collected in a cooled trap, driving the equilibrium towards the formation of TiCl₂.
-
Reduction of Titanium Tetrachloride with Titanium Metal
Another significant method for producing this compound involves the direct reaction of Titanium tetrachloride with titanium metal at high temperatures.
Experimental Protocol:
-
Reactants: Titanium tetrachloride (TiCl₄) and titanium metal (e.g., sponge or powder).
-
Apparatus: A high-temperature reactor, such as a tube furnace, capable of containing the corrosive reactants under an inert atmosphere.
-
Procedure:
-
Titanium metal is placed in the reactor.
-
The reactor is heated to a high temperature, often in the range of 800-1000 °C.
-
Gaseous Titanium tetrachloride is passed over the heated titanium metal.
-
The TiCl₄ is reduced by the titanium metal to form TiCl₂.
-
-
Reaction: Ti(s) + TiCl₄(g) → 2 TiCl₂(s)
Historical Data and Characterization
Early characterization of this compound was likely challenging due to its extreme reactivity. It is a pyrophoric solid that reacts violently with water. The quantitative data available from historical and modern sources are summarized below.
| Property | Value |
| Appearance | Black hexagonal crystals |
| Molar Mass | 118.77 g/mol |
| Density | 3.13 g/cm³ |
| Melting Point | 1035 °C |
| Boiling Point | 1500 °C |
| Magnetic Susceptibility (χ) | +570.0 x 10⁻⁶ cm³/mol |
Logical Progression of Synthesis Discovery
The discovery and refinement of synthesis methods for this compound likely followed a logical progression from the study of higher oxidation state titanium compounds. This progression can be visualized as a pathway from the more stable and accessible tetrachloride to the less stable dichloride.
Caption: Logical pathway for the synthesis of this compound.
Conclusion
The history of the discovery of this compound is one of gradual advancement in the understanding of titanium chemistry rather than a single, celebrated event. The development of high-temperature synthesis techniques and the study of the reduction and disproportionation reactions of higher titanium chlorides were crucial to its eventual isolation and characterization. For contemporary researchers, a thorough understanding of these historical synthesis methods provides a valuable foundation for the continued exploration and application of this highly reactive and synthetically useful compound.
References
The Chemistry of Titanium(II) Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂), a black solid, is a highly reactive inorganic compound that serves as a potent reducing agent and a valuable precursor in both inorganic and organic synthesis. Its utility stems from the accessibility of higher oxidation states for titanium, particularly Ti(III) and Ti(IV). This guide provides an in-depth overview of the fundamental chemical reactions of TiCl₂, including its synthesis, disproportionation, and key applications in reductive coupling and catalysis. Detailed experimental protocols for seminal reactions are provided, along with a compilation of relevant quantitative data.
Core Chemical Reactions
Synthesis of this compound
The preparation of TiCl₂ is challenging due to its sensitivity to air and moisture. The most common and reliable methods involve the reduction of higher titanium chlorides.
a) Thermal Disproportionation of Titanium(III) Chloride:
The most prevalent laboratory-scale synthesis of TiCl₂ involves the thermal disproportionation of titanium(III) chloride (TiCl₃) at elevated temperatures (approximately 500 °C) under an inert atmosphere. The reaction is driven by the removal of the more volatile titanium(IV) chloride (TiCl₄), leaving behind solid TiCl₂.[1][2]
Reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g)[1][2]
b) Reduction of Titanium(IV) Chloride with Titanium Metal:
Another synthetic route involves the reaction of titanium tetrachloride (TiCl₄) with titanium metal. This reaction can be performed in the gas phase, but the formation of a passivating layer of solid TiCl₂ on the titanium metal surface can hinder the reaction.[3] To overcome this, the reaction is often carried out in a molten salt medium, such as magnesium chloride (MgCl₂), which dissolves the TiCl₂ as it is formed, allowing the reaction to proceed.[3]
Reaction: Ti(s) + TiCl₄(g) → 2 TiCl₂(s)
Disproportionation of this compound
This compound itself can undergo disproportionation at higher temperatures (800-900 K), establishing an equilibrium with titanium metal and gaseous titanium tetrachloride. This reaction is a key step in some titanium production processes.
Reaction: 2 TiCl₂(s) ⇌ Ti(s) + TiCl₄(g)
Redox Reactions and Applications in Organic Synthesis
As a strong reducing agent, TiCl₂ and low-valent titanium species generated in situ from TiCl₃ or TiCl₄ are widely employed in organic synthesis, most notably in the reductive coupling of carbonyl compounds.
a) The McMurry Reaction:
The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes.[4][5] The reaction is typically carried out using a mixture of a titanium chloride species (e.g., TiCl₃ or TiCl₄) and a reducing agent (e.g., LiAlH₄, Zn, Mg) to generate the active low-valent titanium species, which are often considered to be Ti(0) or Ti(II).[4]
General Reaction Scheme: 2 R₂C=O + [Ti] → R₂C=CR₂ + [TiO₂]
b) Pinacol Coupling:
Under modified conditions, the reductive coupling of carbonyl compounds can be stopped at the 1,2-diol (pinacol) stage. This reaction is also mediated by low-valent titanium reagents.
General Reaction Scheme: 2 R₂C=O + [Ti] + 2H⁺ → R₂(HO)C-C(OH)R₂ + [TiO₂]
Formation of Coordination Complexes
This compound can form coordination complexes with various ligands, which can stabilize the Ti(II) oxidation state and modify its reactivity. For example, with chelating diamines like N,N,N',N'-tetramethylethylenediamine (TMEDA), stable, monomeric complexes can be isolated.
Reaction: TiCl₂ + 2 TMEDA → trans-[TiCl₂(TMEDA)₂]
Quantitative Data Summary
| Reaction/Property | Conditions | Yield/Value | Reference |
| Synthesis of TiCl₂ | |||
| Disproportionation of TiCl₃ | 500 °C | Not specified | [1] |
| McMurry Reaction | |||
| Reductive coupling of retinal | TiCl₃ / LiAlH₄ | Not specified | [4] |
| Reductive coupling of various ketones | TiCl₄ / Zn | Generally good yields | [4] |
| Synthesis of Titanocene (B72419) Dichloride | |||
| From NaC₅H₅ and TiCl₄ | THF solvent | 91.3% | [6] |
| Physical Properties of TiCl₂ | |||
| Melting Point | - | 1035 °C | |
| Boiling Point | - | 1500 °C | |
| Density | - | 3.13 g/cm³ | [1] |
Experimental Protocols
Protocol 1: Synthesis of Titanocene Dichloride (Cp₂TiCl₂) from Sodium Cyclopentadienide (B1229720) and Titanium Tetrachloride
This protocol is adapted from the original synthesis by Wilkinson and Birmingham.[7]
Materials:
-
Sodium metal
-
Xylene (anhydrous)
-
Tetrahydrofuran (THF, anhydrous)
-
Titanium tetrachloride (TiCl₄)
-
Anhydrous sodium sulfate
-
Nitrogen or Argon gas (inert atmosphere)
Procedure:
-
Preparation of Sodium Cyclopentadienide:
-
Freshly crack dicyclopentadiene by heating to its boiling point (~170 °C) and collecting the cyclopentadiene (B3395910) monomer via distillation. Keep the monomer cold.
-
In a three-necked flask under an inert atmosphere, prepare sodium sand by melting sodium metal in refluxing xylene with vigorous stirring.
-
After cooling, decant the xylene and wash the sodium sand with anhydrous THF.
-
Slowly add the cracked cyclopentadiene to the sodium suspension in THF at 0 °C. The reaction is complete when the sodium is consumed, forming a pinkish-white precipitate of sodium cyclopentadienide.[8]
-
-
Reaction with Titanium Tetrachloride:
-
In a separate Schlenk flask, prepare a solution of TiCl₄ in anhydrous THF and cool to 0 °C.
-
Slowly add the sodium cyclopentadienide suspension to the stirred TiCl₄ solution. The molar ratio of sodium cyclopentadienide to TiCl₄ should be 2:1.[8]
-
-
Work-up and Purification:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Extract the solid residue with dichloromethane to separate the titanocene dichloride from the sodium chloride byproduct.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to obtain crude titanocene dichloride.
-
Recrystallize the crude product from toluene (B28343) to yield red, needle-like crystals of pure Cp₂TiCl₂.
-
Protocol 2: The McMurry Reductive Coupling of a Ketone
This is a general procedure for the McMurry reaction using TiCl₄ and a reducing agent.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Zinc dust)
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone substrate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF.
-
Cool the THF to 0 °C and slowly add TiCl₄ via syringe.
-
Carefully add the reducing agent (e.g., LiAlH₄ or Zn dust) portion-wise to the stirred solution. The mixture will typically turn dark in color.
-
Heat the mixture to reflux for a period of time (e.g., 30 minutes to a few hours) to generate the active low-valent titanium species.
-
-
Reductive Coupling:
-
Dissolve the ketone substrate in anhydrous THF.
-
Add the ketone solution dropwise to the refluxing low-valent titanium suspension.
-
Continue to reflux the reaction mixture until the starting material is consumed (monitoring by TLC).
-
-
Work-up:
-
Cool the reaction mixture to room temperature and quench by the slow addition of an aqueous solution (e.g., aqueous K₂CO₃ or dilute HCl).
-
Filter the mixture through a pad of celite to remove the titanium oxides.
-
Extract the filtrate with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), and concentrate under reduced pressure.
-
Purify the resulting crude alkene by column chromatography or recrystallization.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for the McMurry reaction.
Caption: Core reaction pathways of this compound.
References
- 1. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 2. REDUCTIVE COUPLING OF CARBONYL COMPOUNDS TO PINACOLS AND OLEFINS BY USING TiCl4 AND Zn | Semantic Scholar [semanticscholar.org]
- 3. okabe.iis.u-tokyo.ac.jp [okabe.iis.u-tokyo.ac.jp]
- 4. McMurry reaction - Wikipedia [en.wikipedia.org]
- 5. scribd.com [scribd.com]
- 6. Titanocene dichloride synthesis - chemicalbook [chemicalbook.com]
- 7. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Oxidation States of Titanium in Chloride Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the various oxidation states of titanium within its chloride compounds. Titanium's ability to exist in multiple oxidation states, primarily +2, +3, and +4, gives rise to a series of chloride compounds with distinct chemical and physical properties. Understanding these differences is crucial for applications ranging from catalysis in polymer synthesis to roles as versatile reagents in organic chemistry. This document details the synthesis, properties, and experimental protocols related to titanium(II) chloride, titanium(III) chloride, and titanium(IV) chloride.
Titanium(IV) Chloride (TiCl₄)
Titanium in the +4 oxidation state is the most stable and common form.[1][2] Titanium(IV) chloride, or titanium tetrachloride, is a cornerstone compound, serving as a critical intermediate in the production of titanium metal and the pigment titanium dioxide.[3]
Properties of Titanium(IV) Chloride
TiCl₄ is a colorless, dense, and volatile liquid at room temperature, a rare characteristic for a transition metal halide.[3][4] Its molecular, tetrahedral structure results in weak intermolecular forces, leading to low melting and boiling points.[4] It is a strong Lewis acid, readily hydrolyzing in the presence of moisture to form dramatic clouds of titanium dioxide (TiO₂) and hydrochloric acid (HCl).[3][4][5]
Table 1: Physical and Chemical Properties of Titanium(IV) Chloride
| Property | Value |
| Chemical Formula | TiCl₄ |
| Molar Mass | 189.679 g/mol |
| Appearance | Colorless fuming liquid |
| Density | 1.726 g/cm³ |
| Melting Point | -24.1 °C |
| Boiling Point | 136.4 °C |
| Oxidation State of Ti | +4 |
| Molecular Shape | Tetrahedral |
| Solubility | Soluble in nonpolar organic solvents; reacts exothermically with water. |
Data sourced from multiple references.[3][4][5][6]
Experimental Protocol: Synthesis of Titanium(IV) Chloride via the Chloride Process
The industrial production of TiCl₄ is dominated by the chloride process, which involves the high-temperature reduction and chlorination of titanium oxide ores.
Objective: To synthesize titanium(IV) chloride from titanium dioxide.
Materials:
-
Titanium dioxide (TiO₂) ore (e.g., rutile)
-
Carbon (coke)
-
Chlorine gas (Cl₂)
-
High-temperature furnace or reactor
-
Fractional distillation apparatus
-
Inert gas (Argon or Nitrogen)
Procedure:
-
A mixture of titanium dioxide ore and carbon is loaded into a reactor.
-
A stream of dry chlorine gas is passed over the heated mixture.
-
The reaction TiO₂ + 2C + 2Cl₂ → TiCl₄ + 2CO proceeds, producing gaseous titanium(IV) chloride.
-
The gaseous products, including TiCl₄ and other metal chlorides formed from ore impurities, are passed through a condenser to liquefy them.
-
The resulting liquid mixture is purified by fractional distillation to separate the pure TiCl₄ from less volatile impurities.[3][4][5]
-
All handling of the final product must be conducted under an inert, dry atmosphere due to its high reactivity with water and air.[7]
Titanium(III) Chloride (TiCl₃)
Compounds featuring titanium in the +3 oxidation state are also numerous and important, particularly in catalysis.[1] Titanium(III) chloride is a potent reducing agent and a key component in Ziegler-Natta catalysts for polyolefin production.[1][8]
Properties of Titanium(III) Chloride
TiCl₃ is a solid that exists in at least four distinct crystalline forms (polymorphs), with the alpha and beta forms being most common.[8] In its solid state and solutions, it typically appears as violet or brown crystals.[8] The presence of a d-electron makes Ti(III) compounds paramagnetic.[8][9] Solutions of TiCl₃ are characteristically violet due to the electronic transitions of this d-electron.[8]
Table 2: Physical and Chemical Properties of Titanium(III) Chloride
| Property | Value |
| Chemical Formula | TiCl₃ |
| Molar Mass | 154.225 g/mol |
| Appearance | Red-violet, hygroscopic crystals |
| Density | 2.64 g/cm³ |
| Melting Point | 440 °C (decomposes) |
| Oxidation State of Ti | +3 |
| Magnetic Properties | Paramagnetic |
| Solubility | Very soluble in water; soluble in acetone, acetonitrile. |
Data sourced from multiple references.[8]
Experimental Protocol: Synthesis of Titanium(III) Chloride
TiCl₃ is typically produced through the reduction of titanium(IV) chloride.
Objective: To synthesize titanium(III) chloride by reducing TiCl₄.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Reducing agent (e.g., Hydrogen gas (H₂), Aluminum (Al), or Zinc (Zn))
-
Reaction vessel suitable for high temperatures
-
Inert atmosphere glovebox or Schlenk line
Procedure (using Aluminum reductant):
-
The reaction is set up under an inert atmosphere to prevent oxidation.
-
Titanium(IV) chloride is reacted with aluminum powder. The product is often sold as a mixture with aluminum trichloride (B1173362) (TiCl₃·AlCl₃).[8]
-
An older, alternative method involves the reduction of TiCl₄ with hydrogen gas at high temperatures: 2TiCl₄ + H₂ → 2TiCl₃ + 2HCl.[8]
-
The resulting solid TiCl₃ is highly sensitive to air and moisture and must be handled and stored under inert conditions.
This compound (TiCl₂)
While less common than the +4 and +3 states, titanium can also exist in the +2 oxidation state.[2] this compound is a powerful reducing agent, but its high reactivity makes it challenging to study and handle.[10]
Properties of this compound
TiCl₂ is a black, solid compound.[10] It has a high affinity for oxygen and reacts irreversibly and vigorously with water to produce hydrogen gas.[10][11] It crystallizes in a layered cadmium iodide (CdI₂) structure, where each titanium center is octahedrally coordinated to six chloride ligands.[10][11]
Table 3: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | TiCl₂ |
| Molar Mass | 118.77 g/mol |
| Appearance | Black solid |
| Density | 3.13 g/cm³ |
| Melting Point | 1035 °C |
| Boiling Point | 1500 °C |
| Oxidation State of Ti | +2 |
| Reactivity | Strong reducing agent; pyrophoric. |
| Structure | Layered CdI₂ structure |
Data sourced from multiple references.[10][12][13]
Experimental Protocol: Synthesis of this compound
The most common laboratory-scale synthesis of TiCl₂ involves the thermal disproportionation of TiCl₃.
Objective: To synthesize this compound from titanium(III) chloride.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
High-temperature tube furnace
-
Vacuum line
-
Collection flask for TiCl₄
Procedure:
-
Solid titanium(III) chloride is placed in a reaction tube connected to a vacuum line and a cold trap or collection flask.
-
The reaction tube is heated to approximately 500 °C under vacuum.[10][11]
-
At this temperature, TiCl₃ undergoes disproportionation: 2TiCl₃(s) → TiCl₂(s) + TiCl₄(g).
-
The volatile titanium(IV) chloride is removed as a gas, driving the reaction to completion and leaving behind solid, black this compound.[10][11]
-
The TiCl₂ product must be cooled and handled under a strictly inert atmosphere.
Summary and Comparison
The different oxidation states of titanium in its chloride compounds lead to a wide range of properties and applications.
Table 4: Comparison of Titanium Chloride Compounds
| Feature | TiCl₂ | TiCl₃ | TiCl₄ |
| Ti Oxidation State | +2 | +3 | +4 |
| Appearance | Black Solid | Violet/Brown Solid | Colorless Liquid |
| Reactivity | Strongest Reducing Agent | Reducing Agent | Lewis Acid |
| Stability | Least Stable, Pyrophoric | Air-sensitive | Most Stable (hydrolyzes) |
| Key Application | Specialized reducing agent | Ziegler-Natta Catalyst | Precursor to Ti metal & TiO₂ |
| Magnetic Property | Paramagnetic | Paramagnetic | Diamagnetic |
Determination of Oxidation State
The oxidation state of titanium in these compounds is determined by the principles of electronegativity. In a Ti-Cl bond, chlorine is the more electronegative atom. Therefore, when conceptually breaking the bond for oxidation state assignment, the bonding electrons are assigned to chlorine, which takes a -1 oxidation state. The oxidation state of titanium is then calculated to balance the overall neutral charge of the molecule.[14] For example, in TiCl₄, with four Cl⁻ ions, the titanium must be in the +4 state to achieve charge neutrality.[14]
Conclusion
The chloride compounds of titanium offer a clear illustration of how oxidation states dictate chemical behavior. From the stable, Lewis acidic TiCl₄ that serves as a high-volume industrial chemical, to the catalytically active TiCl₃, and the highly reactive, strongly reducing TiCl₂, each compound provides unique opportunities for chemical synthesis and materials science. A thorough understanding of their properties and handling requirements is essential for professionals in research and development who seek to leverage the versatile chemistry of titanium.
References
- 1. Titanium compounds - Wikipedia [en.wikipedia.org]
- 2. britannica.com [britannica.com]
- 3. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. Titanium_tetrachloride [chemeurope.com]
- 5. Titanium(IV) chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. Titanium(IV) Chloride [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Titanium(III) chloride - Wikipedia [en.wikipedia.org]
- 9. Titanium(III)_chloride [chemeurope.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Buy this compound (EVT-8715883) [evitachem.com]
- 12. WebElements Periodic Table » Titanium » titanium dichloride [webelements.com]
- 13. CAS 10049-06-6: Titanium chloride (TiCl2) | CymitQuimica [cymitquimica.com]
- 14. echemi.com [echemi.com]
In-Depth Technical Guide to the Pyrophoric Nature of Titanium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pyrophoric nature of Titanium(II) chloride (TiCl₂), a highly reactive inorganic compound. The information presented herein is intended to support safe handling, experimental design, and risk assessment in a laboratory setting. This document summarizes key quantitative data, details experimental protocols for safe handling, and provides visual representations of reaction pathways and experimental workflows.
Executive Summary
This compound is a black, crystalline solid that exhibits strong pyrophoric and water-reactive properties.[1][2][3][4] Its high reactivity stems from the low oxidation state of the titanium atom, which has a strong affinity for oxygen and other oxidizing agents.[1] Spontaneous ignition upon contact with air and violent decomposition in the presence of water are the primary hazards associated with this compound.[2][3][4][5] Consequently, strict adherence to inert atmosphere techniques is mandatory when handling TiCl₂. This guide outlines the fundamental chemistry of its pyrophoric behavior, presents available physical and reactive data, and provides detailed protocols for its safe manipulation in a research environment.
Physicochemical and Reactivity Data
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | TiCl₂ | [1] |
| Molar Mass | 118.77 g/mol | [1] |
| Appearance | Black hexagonal crystals/powder | [1][2][4] |
| Melting Point | 1035 °C (1895 °F; 1308 K) | [1] |
| Boiling Point | 1500 °C (2730 °F; 1770 K) | [1] |
| Density | 3.13 g/cm³ | [1] |
| Solubility | Decomposes in water; Soluble in alcohol; Insoluble in chloroform, ether, CS₂ | [1][2][4] |
Table 2: Reactivity and Hazard Data
| Parameter | Data/Information | Reference/Context |
| Pyrophoricity | Catches fire spontaneously if exposed to air. | [6][7][8] |
| Autoignition Temperature | Not specifically documented for TiCl₂. For comparison, the autoignition temperature of titanium powder in air is approximately 249 °C (480 °F) . | [6] |
| Water Reactivity | Reacts violently with water, evolving hydrogen gas and forming Titanium(III) chloride. | [1][2][4][5] |
| Enthalpy of Hydrolysis | Data for TiCl₂ is not available. For context, the hydrolysis of the related compound Titanium(IV) chloride (TiCl₄) is highly exothermic. The heat of reaction for TiCl₄ with excess water is 295 kJ/mol. | [9] |
| Hazard Classification | Pyrophoric Solid, Inorganic, N.O.S. (UN 3200), Hazard Class 4.2, Packing Group I | [5][7][10] |
| GHS Hazard Statements | H250: Catches fire spontaneously if exposed to air. H314: Causes severe skin burns and eye damage. | [7][8][11][12] |
Core Chemistry of Pyrophoricity
The pyrophoric nature of this compound is a direct consequence of the thermodynamic driving force for the oxidation of the low-valent Ti(II) ion. When exposed to air, TiCl₂ reacts exothermically with both oxygen and atmospheric moisture.
Reaction with Oxygen
In the presence of oxygen, this compound is rapidly oxidized, primarily to titanium dioxide (TiO₂) and other titanium oxychlorides. This reaction is highly exothermic and generates sufficient heat to cause spontaneous ignition.
2TiCl₂(s) + O₂(g) → 2TiOCl₂(s) TiCl₂(s) + O₂(g) → TiO₂(s) + Cl₂(g)
Reaction with Water
This compound reacts violently with water in an irreversible hydrolysis reaction.[1] This reaction produces flammable hydrogen gas and Titanium(III) chloride, and can also generate hydrochloric acid, contributing to the corrosive nature of the substance.[1][2] The evolution of hydrogen gas presents a significant fire and explosion risk.
2TiCl₂(s) + 2H₂O(l) → 2TiCl₃(aq) + H₂(g)
The following diagram illustrates the primary reaction pathways leading to the pyrophoric behavior of TiCl₂.
Experimental Protocols for Safe Handling
Due to its extreme reactivity, this compound must be handled exclusively under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[13] The two primary methods for manipulating such sensitive solids are the use of a glovebox and Schlenk line techniques.
General Safety Precautions
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves are mandatory.[14] For handling larger quantities, leather or Kevlar gloves should be worn over nitrile gloves.[13]
-
Work Area: The work area, whether a fume hood or glovebox, must be clear of all flammable materials, including paper towels and flammable solvents.[13]
-
Fire Extinguisher: A Class D fire extinguisher (for combustible metals) or dry sand must be immediately accessible. Do not use water, carbon dioxide, or standard ABC extinguishers on fires involving pyrophoric metal compounds.[6][13]
-
Buddy System: Never work with pyrophoric materials alone.[1]
Glovebox Handling Protocol (Preferred Method)
Handling solid pyrophoric materials like TiCl₂ is most safely performed within an inert atmosphere glovebox.[13]
-
Preparation:
-
Ensure the glovebox atmosphere has low levels of oxygen and moisture (<1 ppm is ideal).
-
Bring all necessary equipment (spatulas, weighing paper, flasks, septa) into the glovebox through the antechamber, ensuring they are thoroughly dried beforehand.
-
The TiCl₂ container should be allowed to equilibrate to the glovebox temperature before opening to prevent condensation.
-
-
Manipulation:
-
Perform all weighing and transfers of TiCl₂ powder inside the glovebox.
-
Use non-sparking spatulas and tools.
-
Tightly seal all containers of TiCl₂ before removing them from the glovebox or storing them within it.
-
-
Waste Disposal:
-
All materials contaminated with TiCl₂ (e.g., weighing paper, gloves) must be considered pyrophoric waste.
-
Quench any residual TiCl₂ on equipment by slowly adding an inert, high-boiling solvent (like toluene), followed by the cautious, dropwise addition of a less reactive alcohol (like isopropanol) in a separate flask within the glovebox.
-
Schlenk Line Handling Protocol
For laboratories without access to a glovebox, Schlenk line techniques can be used, although they require a higher degree of technical skill for handling solids.
-
Glassware Preparation:
-
All glassware (Schlenk flasks, filter frits, etc.) must be oven- or flame-dried and allowed to cool to room temperature under vacuum on the Schlenk line.
-
The glassware should be subjected to at least three evacuate-refill cycles with an inert gas (argon or nitrogen).[15]
-
-
Transfer of TiCl₂:
-
If the TiCl₂ is in a Schlenk-compatible container, it can be transferred under a positive pressure of inert gas.
-
For adding solid TiCl₂ to a reaction, a solid addition tube, pre-loaded with the weighed solid inside a glovebox, is the safest method.[9] The tube is then attached to the reaction flask under a positive flow of inert gas.[9]
-
-
Reaction Setup:
-
Solvents must be rigorously dried and deoxygenated before use.
-
Reactions should be maintained under a positive pressure of inert gas, vented through an oil or mercury bubbler.
-
The following diagram outlines a generalized workflow for the safe handling of a pyrophoric solid like TiCl₂.
Conclusion
This compound is a valuable reagent in chemical synthesis due to its strong reducing properties.[1] However, its pyrophoric and water-reactive nature demands rigorous and meticulous handling procedures. All personnel must be thoroughly trained in inert atmosphere techniques and be fully aware of the potential hazards before working with this compound. By adhering to the guidelines outlined in this document, researchers can mitigate the risks associated with TiCl₂ and ensure a safe laboratory environment.
References
- 1. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. epfl.ch [epfl.ch]
- 4. ehs.mines.edu [ehs.mines.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. electrochemsci.org [electrochemsci.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 10. cmu.edu [cmu.edu]
- 11. mn.uio.no [mn.uio.no]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cdn.ymaws.com [cdn.ymaws.com]
- 14. chemistry.ucla.edu [chemistry.ucla.edu]
- 15. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
Methodological & Application
Titanium(II) Chloride: A Powerful Reducing Agent in Organic Synthesis - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of low-valent titanium species, particularly those derived from titanium(II) chloride (TiCl₂), as potent reducing agents in organic synthesis. Low-valent titanium reagents have emerged as indispensable tools for a variety of synthetic transformations, most notably in the formation of carbon-carbon bonds and the reduction of functional groups. These reagents are typically generated in situ from readily available titanium(III) or titanium(IV) chlorides and a suitable reducing agent. Their high oxophilicity is a key driving force for many of their characteristic reactions.
Key Applications
Low-valent titanium reagents are instrumental in several key synthetic transformations:
-
McMurry Reaction: The reductive coupling of two ketone or aldehyde molecules to form an alkene. This reaction is exceptionally useful for the synthesis of sterically hindered and symmetrical alkenes.[1] The intramolecular version of this reaction is a powerful method for the synthesis of cyclic and macrocyclic compounds.
-
Pinacol (B44631) Coupling: The reductive dimerization of aldehydes or ketones to produce 1,2-diols (pinacols).[2] This reaction provides a direct route to vicinal diols, which are valuable synthetic intermediates. By controlling the reaction temperature, the pinacol intermediate can often be isolated before deoxygenation to the alkene.[3]
-
Reduction of Nitro Compounds: The conversion of nitro groups to primary amines. Low-valent titanium reagents offer a mild and efficient method for this transformation, demonstrating good functional group tolerance.[4]
Data Presentation: A Comparative Overview
The following tables summarize quantitative data for key reactions facilitated by low-valent titanium reagents, offering a comparative view of their efficacy across different substrates and reaction conditions.
Table 1: McMurry Reaction - Reductive Coupling of Carbonyls to Alkenes
| Entry | Carbonyl Substrate | Reducing System | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzophenone (B1666685) | TiCl₄ / Zn | THF | 2 | 86 | Adapted from[5] |
| 2 | Adamantanone | TiCl₃ / Li | DME | 18 | 85 | [6] |
| 3 | Retinal | TiCl₃ / LiAlH₄ | THF | 5 | 70-80 | [1] |
| 4 | Dihydrocivetone | TiCl₃ / LiAlH₄ | THF | - | >80 | [1] |
| 5 | Substituted Benzophenone | TiCl₄ / LiAlH₄ | THF | 5 | 60-90 | [5] |
Table 2: Pinacol Coupling - Synthesis of 1,2-Diols
| Entry | Carbonyl Substrate | Reducing System | Solvent | Time (min) | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| 1 | Benzaldehyde (B42025) | TiCl₄ / Zn | Ethyl Acetate (B1210297) | 20 | 78 | 57:43 | [7] |
| 2 | 4-Chlorobenzaldehyde | TiCl₄ / Zn | Ethyl Acetate | 20 | 80 | 45:55 | [7] |
| 3 | 3,4-(OCH₂O)C₆H₃CHO | TiCl₄ / Zn | Ethyl Acetate | 40 | 99 | 29:71 | [7] |
| 4 | Acetophenone | CoCl₂ / Li | THF | - | 95 | - | [8] |
| 5 | p-Chlorobenzaldehyde | Cp₂TiCl₂ / photoredox | Toluene | 72 | 85 | >20:1 | [9] |
Table 3: Reduction of Aromatic Nitro Compounds to Anilines
| Entry | Nitro Substrate | Reducing System | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | Nitrobenzene | TiCl₃ | - | - | - | - | [4] |
| 2 | 5-Nitroimidazole derivative | TiCl₃ | - | - | - | - | [4] |
| 3 | 4-Nitrostilbene | Diboronic acid | DMF | RT | 1 | 91 | [10] |
| 4 | Various Nitroarenes | Ti(II) from TiCl₄/Mg(Hg) | THF/t-butanol | - | - | Excellent | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. All procedures involving low-valent titanium reagents must be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.
Protocol 1: McMurry Reaction - Synthesis of Tetraphenylethylene from Benzophenone
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
Argon or Nitrogen gas
-
Standard glassware for air-sensitive reactions (e.g., Schlenk line)
Procedure:
-
In a Schlenk flask under an argon atmosphere, suspend zinc powder (2.0 eq) in dry THF.
-
With vigorous stirring, slowly add titanium(IV) chloride (1.0 eq) via syringe at room temperature.
-
Heat the resulting black mixture at reflux for 2 hours to generate the low-valent titanium reagent.[5]
-
In a separate flask, dissolve benzophenone (0.5 eq) in dry THF.
-
Add the benzophenone solution dropwise to the refluxing low-valent titanium suspension.
-
Continue heating at reflux for an additional 2 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.
-
Filter the mixture through a pad of Celite® and wash the filter cake with ethyl acetate.
-
Separate the layers of the filtrate and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by recrystallization from ethanol (B145695) to yield tetraphenylethylene.
Protocol 2: Pinacol Coupling of Benzaldehyde
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder (Zn)
-
Anhydrous Ethyl Acetate
-
Benzaldehyde
-
Ultrasound bath
-
Aqueous NaOH solution
Procedure:
-
To a flask containing zinc powder (4.0 eq) and anhydrous ethyl acetate, add TiCl₄ (2.0 eq) at room temperature.
-
Add aqueous NaOH solution to adjust the pH to 8-9.
-
Place the flask in an ultrasound bath and irradiate for a short period to activate the low-valent titanium reagent.
-
Add benzaldehyde (1.0 eq) to the mixture.
-
Continue sonication at 20-25°C for 20 minutes.[7]
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel to afford 1,2-diphenyl-1,2-ethanediol.
Protocol 3: Reduction of a Nitroarene to an Amine
Materials:
-
Titanium(III) chloride (TiCl₃) solution (commercial)
-
Aromatic nitro compound
-
Ammonium (B1175870) acetate buffer
Procedure:
-
Dissolve the aromatic nitro compound in a suitable solvent such as a mixture of water and a miscible organic solvent.
-
Add an aqueous solution of ammonium acetate to buffer the reaction mixture.
-
With stirring, add a solution of TiCl₃ (typically a 15-20% aqueous solution) dropwise until the color of the reaction mixture indicates the complete reduction of the nitro group. The reaction is often exothermic and may require cooling.
-
After the addition is complete, stir the mixture at room temperature for an additional 30 minutes.
-
Make the solution basic by adding an aqueous solution of sodium carbonate or ammonia.
-
Extract the product with dichloromethane or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate in vacuo.
-
Purify the resulting amine by column chromatography or crystallization.
Mandatory Visualizations
The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the use of this compound as a reducing agent.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 4. Reduction with TiCl3 - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TCI Practical Example: Chemoselective Reduction of Nitro Group Using Diboronic Acid | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for TiCl₂ Mediated McMurry Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The McMurry reaction is a powerful method in organic synthesis for the reductive coupling of two carbonyl groups (ketones or aldehydes) to form an alkene.[1][2][3] This reaction is mediated by low-valent titanium species, which are typically generated in situ from titanium halides such as titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent.[2][3] While a mixture of low-valent titanium species is active, titanium(II) chloride (TiCl₂) is considered a key component of the reactive mixture. The reaction is particularly valuable for the synthesis of sterically hindered and complex alkenes, including the formation of cyclic and macrocyclic structures through intramolecular coupling.[4]
These application notes provide a detailed overview of the TiCl₂ mediated McMurry reaction, including its mechanism, quantitative data on its scope, and detailed experimental protocols for its application in research and development.
Reaction Mechanism
The McMurry reaction is generally understood to proceed via a two-step mechanism:
-
Pinacol Coupling: The low-valent titanium species acts as a single-electron donor, reducing the carbonyl groups to form ketyl radicals. These radicals then dimerize to form a titanium-bound pinacolate intermediate.[1][2]
-
Deoxygenation: The oxophilic titanium then mediates the deoxygenation of the pinacolate, eliminating titanium oxides and forming the final alkene product.[1][2]
The reaction is typically performed under an inert atmosphere in an aprotic solvent, most commonly tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[5]
Data Presentation
The following tables summarize the yields of various McMurry reactions, categorized by the type of coupling and the substrates involved.
Table 1: Homo-coupling of Ketones and Aldehydes
| Carbonyl Compound | Reagent System | Solvent | Product | Yield (%) | Reference(s) |
| Benzophenone | TiCl₄/Zn | THF | Tetraphenylethylene | 87 | [6] |
| Acetone | TiCl₃/LiAlH₄ | DME | 2,3-Dimethyl-2-butene | 85 | [3] |
| Cyclohexanone | TiCl₃/Zn-Cu | DME | Cyclohexylidene-cyclohexane | 87 | [7] |
| Adamantanone | TiCl₃/Li | DME | Adamantylideneadamantane | 85-90 | [2] |
| Retinal | TiCl₃/LiAlH₄ | THF | β-Carotene | 50 | [3] |
Table 2: Intramolecular Cyclization of Dicarbonyl Compounds
| Dicarbonyl Compound | Reagent System | Solvent | Product | Yield (%) | Reference(s) |
| 2,7-Octanedione | TiCl₃/Zn-Cu | DME | 1,2-Dimethylcyclohexene | 75 | [7] |
| Phthalaldehyde | TiCl₃/Zn | THF | Phthalide | 68 | [6] |
| 1,10-Decanedial | TiCl₃/LiAlH₄ | DME | Cyclodecene | 80 | [3] |
| 1,14-Tetradecanedial | TiCl₃/LiAlH₄ | DME | Cyclotetradecene | 95 | [3] |
Table 3: Cross-Coupling of Different Carbonyl Compounds
| Carbonyl 1 | Carbonyl 2 | Reagent System | Solvent | Product | Yield (%) | Reference(s) |
| Benzophenone | Acetone | TiCl₄/Zn | THF | 1,1-Diphenyl-2-methylpropene | 84 | [1] |
| 4-Methoxyacetophenone | 4-Methylacetophenone | TiCl₄/Zn/Pyridine | THF | 1-(4-methoxyphenyl)-1-(4-methylphenyl)ethene | 73 | [8] |
| 4-Hydroxybenzophenone | Propiophenone | TiCl₄/Zn/Pyridine | THF | 1-(4-hydroxyphenyl)-1-phenyl-1-butene | 94 | [8] |
Experimental Protocols
Protocol 1: General Procedure for McMurry Coupling using TiCl₄/Zn
This protocol is a general method for the reductive coupling of ketones or aldehydes.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust (Zn)
-
Anhydrous Tetrahydrofuran (THF)
-
Carbonyl compound(s)
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and glassware
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel is charged with zinc dust (4.0 eq).
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C.
-
Titanium(IV) chloride (2.0 eq) is added dropwise to the stirred suspension via the dropping funnel. The mixture is then allowed to warm to room temperature and refluxed for 2-3 hours, during which the color of the suspension should turn from gray to black, indicating the formation of low-valent titanium species.
-
The mixture is cooled to room temperature, and a solution of the carbonyl compound(s) (1.0 eq) in anhydrous THF is added dropwise.
-
The reaction mixture is then heated to reflux and stirred for 8-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1 M HCl.
-
The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.[5][9]
Protocol 2: McMurry Coupling of Adamantanone using TiCl₃/Li
This protocol is adapted from Organic Syntheses for the preparation of a sterically hindered alkene.[2]
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium wire (Li)
-
Anhydrous 1,2-Dimethoxyethane (DME)
-
Argon gas supply
-
Standard Schlenk line and glassware
Procedure:
-
A three-necked flask is thoroughly flame-dried under a stream of argon and then charged with anhydrous titanium trichloride (B1173362) (4.0 eq).
-
Anhydrous DME is added, and the suspension is stirred.
-
Lithium wire (12.0 eq), cut into small pieces, is added to the stirred suspension.
-
The mixture is heated at reflux for 1 hour. The heat is then removed.
-
Once the refluxing has ceased, 2-adamantanone (1.0 eq) is added in one portion.
-
The mixture is heated at reflux for an additional 18 hours.
-
After cooling, the reaction mixture is diluted with petroleum ether and filtered through a pad of Florisil.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product, adamantylideneadamantane, can be purified by recrystallization from methanol.[2]
Mandatory Visualization
McMurry Reaction Mechanism
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. McMurry_reaction [chemeurope.com]
- 8. Insights into the General and Efficient Cross McMurry Reactions between Ketones [organic-chemistry.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Reductive Coupling of Ketones and Aldehydes Using Low-Valent Titanium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive coupling of ketones and aldehydes using low-valent titanium reagents, famously known as the McMurry reaction, is a powerful synthetic tool for the formation of carbon-carbon double bonds.[1][2] This reaction facilitates the synthesis of alkenes, including those that are sterically hindered or part of complex cyclic systems, which can be challenging to produce via other methods.[1] A related and mechanistically preceding transformation is the pinacol (B44631) coupling, which yields 1,2-diols.[1][2] The active reagent is typically a low-valent titanium species, formally Ti(II) or Ti(0), generated in situ from titanium(III) or titanium(IV) chlorides and a suitable reducing agent. This document provides detailed application notes and protocols for these reductive coupling reactions.
Reaction Mechanism and Workflow
The reductive coupling process is generally understood to occur in two main stages. First, a one-electron transfer from the low-valent titanium species to the carbonyl groups of two molecules of an aldehyde or ketone generates ketyl radical anions. These radicals then dimerize to form a titanium-bound pinacolate intermediate. In the McMurry reaction, this intermediate undergoes deoxygenation, driven by the high oxophilicity of titanium, to yield the final alkene product and titanium oxides.[1][2] If the reaction is quenched before deoxygenation, the 1,2-diol (pinacol) can be isolated.
Caption: Reaction mechanism of reductive coupling.
References
Application Notes and Protocols for Pinacol Coupling Reactions with Low-Valent Titanium
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pinacol (B44631) coupling reaction is a powerful tool in organic synthesis for the formation of carbon-carbon bonds, providing access to valuable 1,2-diol motifs present in numerous natural products and pharmaceutical agents. This reductive coupling of two carbonyl compounds (aldehydes or ketones) is effectively mediated by low-valent titanium reagents, which are typically generated in situ from titanium(IV) or titanium(III) precursors. This document provides detailed application notes and experimental protocols for performing pinacol coupling reactions using low-valent titanium, with a focus on diastereoselective and enantioselective transformations.
Reaction Mechanism
The generally accepted mechanism for the pinacol coupling reaction mediated by low-valent titanium involves a single-electron transfer (SET) from the low-valent titanium species to the carbonyl group of the substrate. This generates a ketyl radical intermediate. Dimerization of two ketyl radicals leads to the formation of a titanium pinacolate intermediate. Subsequent hydrolysis of this intermediate yields the desired 1,2-diol product.[1][2] The diastereoselectivity of the reaction is often influenced by steric and electronic factors in the transition state of the radical coupling step.
Caption: Generalized mechanism of low-valent titanium-mediated pinacol coupling.
Application Notes
Low-valent titanium-mediated pinacol coupling is a versatile reaction with a broad substrate scope, including aromatic and aliphatic aldehydes and ketones.[3][4] The choice of titanium precursor, reducing agent, and solvent system can significantly influence the reaction's efficiency and stereochemical outcome.
-
Reagent Preparation: Low-valent titanium species are typically generated in situ by the reduction of titanium halides, most commonly TiCl₄ or TiCl₃, with a reducing agent such as zinc, magnesium, or manganese powder.[1][5] The reactivity of the low-valent titanium reagent can be tuned by the choice of the reducing metal and the solvent. Tetrahydrofuran (THF) is a commonly used solvent as it effectively solubilizes the intermediate titanium complexes.
-
Diastereoselectivity: The diastereoselectivity of the pinacol coupling of aldehydes often favors the formation of the dl (or syn) diastereomer.[6][7] For certain aliphatic ketones, meso-selective coupling has also been observed.[3] The stereochemical outcome can be influenced by the steric bulk of the substituents on the carbonyl group and chelation control with adjacent functional groups.
-
Enantioselectivity: Asymmetric pinacol coupling can be achieved by using chiral ligands to modify the titanium catalyst. Chiral Salen-titanium complexes, for instance, have been shown to catalyze the enantioselective pinacol coupling of aromatic aldehydes with high enantiomeric excess.[8][9][10]
-
Photoredox Catalysis: A recent development involves the use of photoredox catalysis in conjunction with a titanium complex, such as Cp₂TiCl₂, to promote highly diastereoselective pinacol coupling reactions.[6][11][12] This approach avoids the use of stoichiometric metallic reductants and often proceeds under mild reaction conditions.
Experimental Protocols
Protocol 1: Diastereoselective Pinacol Coupling of Aromatic Aldehydes using TiCl₄/Zn
This protocol describes a general procedure for the diastereoselective pinacol coupling of aromatic aldehydes using the readily available TiCl₄/Zn system.[13][14]
Materials:
-
Anhydrous Tetrahydrofuran (THF)
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust
-
Aromatic aldehyde
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add zinc dust (4.0 mmol).
-
Add anhydrous THF (10 mL) to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2.0 mmol) dropwise to the stirred suspension.
-
After the addition is complete, warm the mixture to room temperature and stir for 1 hour. The formation of a black suspension indicates the generation of the low-valent titanium reagent.
-
-
Pinacol Coupling Reaction:
-
Cool the suspension of the low-valent titanium reagent to 0 °C.
-
Add a solution of the aromatic aldehyde (1.0 mmol) in anhydrous THF (5 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 2-4 hours, monitor by TLC).
-
-
Work-up:
-
Upon completion of the reaction, quench the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with CH₂Cl₂ (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,2-diol.
-
Protocol 2: Photoredox-Catalyzed Diastereoselective Pinacol Coupling
This protocol is based on a modern approach utilizing a photoredox catalyst in combination with a titanium complex to achieve high diastereoselectivity.[6][11][12]
Materials:
-
Trifluorotoluene (PhCF₃)
-
Cp₂TiCl₂ (Titanocene dichloride)
-
Organic dye photocatalyst (e.g., a red-absorbing organic dye)[6]
-
Hantzsch's ester
-
Aromatic aldehyde
-
Orange LED light source
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
In a Schlenk tube under an inert atmosphere, combine Cp₂TiCl₂ (0.005 mmol, 5 mol%), the organic dye photocatalyst (0.002 mmol, 2 mol%), and Hantzsch's ester (0.2 mmol).
-
Add a solution of the aromatic aldehyde (0.1 mmol) in trifluorotoluene (2 mL).
-
Seal the tube and place it at a distance of approximately 5 cm from an orange LED light source.
-
-
Irradiation and Reaction:
-
Stir the reaction mixture under irradiation at room temperature for 24-48 hours (monitor by TLC).
-
-
Work-up and Purification:
-
After the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the 1,2-diol product.
-
Quantitative Data
The following tables summarize the quantitative data for the pinacol coupling of various substrates under different reaction conditions.
Table 1: Diastereoselective Pinacol Coupling of Aromatic Aldehydes using TiCl₄/Zn
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| 1 | Benzaldehyde | 1,2-Diphenyl-1,2-ethanediol | 85 | 80:20 | [13] |
| 2 | 4-Chlorobenzaldehyde | 1,2-Bis(4-chlorophenyl)-1,2-ethanediol | 92 | 85:15 | [13] |
| 3 | 4-Methoxybenzaldehyde | 1,2-Bis(4-methoxyphenyl)-1,2-ethanediol | 88 | 78:22 | [13] |
| 4 | 2-Naphthaldehyde | 1,2-Di(naphthalen-2-yl)ethane-1,2-diol | 75 | >95:5 | [6] |
Table 2: Photoredox-Catalyzed Diastereoselective Pinacol Coupling
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dl:meso) | Reference |
| 1 | 4-Methoxybenzaldehyde | 95 | >20:1 | [6] |
| 2 | 4-Methylbenzaldehyde | 85 | >20:1 | [6] |
| 3 | 4-Chlorobenzaldehyde | 82 | >20:1 | [6] |
| 4 | 2-Chlorobenzaldehyde | 60 | 10:1 | [6] |
Table 3: Enantioselective Pinacol Coupling using a Chiral Salen-Ti Complex
| Entry | Aldehyde | Yield (%) | Diastereomeric Ratio (dl:meso) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Benzaldehyde | 75 | >99:1 | 90 | [8][10] |
| 2 | 4-Chlorobenzaldehyde | 80 | >99:1 | 92 | [10] |
| 3 | 2-Chlorobenzaldehyde | 65 | >99:1 | 85 | [10] |
| 4 | 4-Methoxybenzaldehyde | 78 | >99:1 | 88 | [10] |
Visualizations
Caption: Experimental workflow for TiCl₄/Zn mediated pinacol coupling.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. arkat-usa.org [arkat-usa.org]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Truly catalytic and enantioselective pinacol coupling of aryl aldehydes mediated by chiral Ti(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00800A [pubs.rsc.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. [PDF] Pinacol Coupling of Aromatic Aldehydes and Ketones Mediated by TiCl4—Zn in Ethyl Acetate under Ultrasound. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Synthesis of Alkenes from Carbonyl Compounds via Low-Valent Titanium (McMurry Reaction)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reductive coupling of carbonyl compounds to synthesize alkenes, commonly known as the McMurry reaction, is a powerful transformation in organic synthesis. This reaction utilizes low-valent titanium species, typically generated in situ from titanium(III) or titanium(IV) chlorides and a suitable reducing agent, to effect the deoxygenative dimerization of aldehydes and ketones. Notably, this method is highly effective for the synthesis of sterically hindered and strained alkenes, as well as for the construction of macrocyclic rings through intramolecular coupling, which are often challenging to prepare via other olefination methods.[1][2]
The reaction is named after John E. McMurry, who extensively developed this methodology.[3] The process is a reductive coupling that can be conceptualized in two main stages: the formation of a pinacolate (1,2-diolate) intermediate, followed by deoxygenation to yield the alkene.[3] The strong oxophilicity of the low-valent titanium drives the second step of this process.[3]
This document provides detailed application notes, experimental protocols, and performance data for the synthesis of alkenes from carbonyl compounds using low-valent titanium reagents.
Reaction Mechanism and Workflow
The generally accepted mechanism for the McMurry reaction involves the following key steps:
-
Generation of Low-Valent Titanium: A titanium(III) or titanium(IV) salt is reduced by a strong reducing agent to generate a low-valent titanium species, which is the active catalyst.[3]
-
Single Electron Transfer (SET): The low-valent titanium transfers single electrons to two molecules of the carbonyl compound, forming ketyl radical anions.[3]
-
Pinacol (B44631) Coupling: The ketyl radicals dimerize to form a titanium pinacolate intermediate.[3] This step is analogous to the pinacol coupling reaction.[3]
-
Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the formation of stable titanium oxides, to yield the final alkene product.[3]
The overall workflow of the McMurry reaction is depicted in the following diagram:
Caption: Experimental workflow for the McMurry reaction.
A simplified schematic of the reaction mechanism is provided below:
Caption: Simplified McMurry reaction mechanism.
Data Presentation
The following table summarizes the yields of various alkenes synthesized via the McMurry reaction, showcasing the versatility of this method for different types of carbonyl substrates.
| Carbonyl Substrate(s) | Reagent System | Solvent | Product | Yield (%) | Reference(s) |
| Benzophenone (B1666685) | TiCl₄ / Zn | THF | Tetraphenylethylene (B103901) | 85-95 | [3] |
| Adamantanone | TiCl₃ / LiAlH₄ | DME | Biadamantylidene | 87 | [3] |
| Cyclohexanone | TiCl₃ / LiAlH₄ | DME | Cyclohexylidene-cyclohexane | 84 | [3] |
| Retinal | TiCl₃ / LiAlH₄ | THF | β-Carotene | 50-60 | [3] |
| 2-Indanone | TiCl₄ / Zn | THF | 1,1',2,2'-Tetrahydro-[2,2']-biindenylidene | 78 | [4] |
| 4-Methoxyacetophenone | TiCl₄ / Zn | THF | 1,2-Bis(4-methoxyphenyl)-1,2-dimethylethene | 65 | [4] |
| 1,10-Decanedial | TiCl₃ / Zn-Cu | DME | Cyclodecene | 75 | [5] |
| 1,12-Dodecanedione | TiCl₃ / Zn-Cu | DME | Cyclododecene | 80 | [5] |
| 4-Hydroxypropiophenone & Propionylferrocene | TiCl₄ / Zn | THF | 3-Ferrocenyl-4-(4-hydroxyphenyl)-hex-3-ene | 29 | [6] |
| 4-Morpholinoacetophenone & 4'-Methoxyacetophenone | TiCl₄ / Zn / Pyridine | THF | 1-(4-Methoxyphenyl)-2-(4-morpholinophenyl)propene | 73 | [4] |
Experimental Protocols
Protocol 1: Intermolecular Coupling of Benzophenone to Tetraphenylethylene using TiCl₄/Zn
This protocol describes the classic synthesis of tetraphenylethylene from benzophenone.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Benzophenone
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (e.g., Schlenk flask, reflux condenser)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add zinc dust (6.54 g, 100 mmol).
-
Suspend the zinc dust in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (5.5 mL, 50 mmol) dropwise to the stirred suspension via a syringe. Caution: The addition is exothermic.
-
After the addition is complete, heat the black mixture to reflux for 2 hours. A black slurry of the low-valent titanium reagent will form.
-
-
Reductive Coupling:
-
In a separate flask, dissolve benzophenone (9.11 g, 50 mmol) in anhydrous THF (50 mL).
-
Add the benzophenone solution dropwise to the refluxing slurry of the low-valent titanium reagent over 1 hour.
-
Continue to heat the reaction mixture at reflux for an additional 16-24 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of 10% aqueous K₂CO₃ solution (50 mL) until the black color disappears and a grayish precipitate forms.
-
Filter the mixture through a pad of Celite and wash the filter cake with THF (3 x 20 mL).
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/benzene) to yield tetraphenylethylene as a white crystalline solid.
-
Protocol 2: Intramolecular Coupling of a Diketone to a Cycloalkene using TiCl₃/LiAlH₄
This protocol provides a general procedure for the intramolecular cyclization of a dicarbonyl compound. High dilution techniques are often employed to favor intramolecular over intermolecular reactions, especially for the formation of large rings.[7]
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Lithium aluminum hydride (LiAlH₄) (1.0 M solution in ether)
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Diketone substrate
-
Argon or Nitrogen gas for inert atmosphere
-
Syringe pump for slow addition
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, suspend titanium(III) chloride (15.4 g, 100 mmol) in anhydrous DME (400 mL).
-
Slowly add a 1.0 M solution of LiAlH₄ in ether (50 mL, 50 mmol) dropwise to the stirred suspension at room temperature.
-
Heat the resulting black mixture at reflux for 1 hour to generate the active low-valent titanium reagent.
-
-
Intramolecular Reductive Coupling:
-
In a separate flask, dissolve the diketone (10 mmol) in anhydrous DME (100 mL).
-
Using a syringe pump, add the solution of the diketone to the refluxing low-valent titanium slurry over a period of 10-20 hours.
-
After the addition is complete, continue to heat the reaction mixture at reflux for an additional 2-4 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by the slow, dropwise addition of methanol (B129727) (20 mL) followed by 10% aqueous K₂CO₃ solution (100 mL).
-
Stir the mixture for 1 hour, then filter through Celite, washing the filter cake with ether (3 x 50 mL).
-
Separate the organic layer of the filtrate, and extract the aqueous layer with ether (2 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cycloalkene.
-
Conclusion
The McMurry reaction is a robust and versatile method for the synthesis of alkenes from a wide range of aldehydes and ketones. Its tolerance for various functional groups and its efficacy in constructing sterically congested C=C bonds and macrocyclic systems make it an invaluable tool in modern organic synthesis, with applications ranging from natural product synthesis to materials science.[2][8] Careful control of reaction conditions, particularly the preparation of the active low-valent titanium species and, for intramolecular reactions, the use of high-dilution techniques, is crucial for achieving high yields of the desired alkene products.
References
- 1. organicreactions.org [organicreactions.org]
- 2. Mcmurry reaction | PPTX [slideshare.net]
- 3. McMurry reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Atypical McMurry Cross-Coupling Reactions Leading to a New Series of Potent Antiproliferative Compounds Bearing the Key [Ferrocenyl-Ene-Phenol] Motif - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Titanium(II) Chloride in Natural Product Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
While titanium(II) chloride (TiCl2) is a potent reducing agent, its direct use in organic synthesis is limited due to its instability and pyrophoric nature. In the context of natural product synthesis, "TiCl2" or more broadly, low-valent titanium reagents, almost invariably refer to Ti(II) species generated in situ. These reactive intermediates are typically prepared by the reduction of more stable and commercially available titanium(III) chloride (TiCl3) or titanium(IV) chloride (TiCl4) with a suitable reducing agent, such as zinc dust, magnesium, or lithium aluminum hydride.[1][2][3] The resulting low-valent titanium species are powerful single-electron transfer (SET) agents, enabling a range of transformations crucial for the construction of complex molecular architectures found in natural products.[4]
This document provides detailed application notes and protocols for the use of in situ generated low-valent titanium reagents in key synthetic transformations, with a focus on their application in the total synthesis of natural products.
Key Applications in Natural Product Synthesis
Low-valent titanium reagents have become indispensable tools for the formation of carbon-carbon bonds, particularly in the construction of carbocyclic and heterocyclic ring systems. The primary applications in natural product synthesis include:
-
Radical Cyclizations via Epoxide Opening: A cornerstone of modern synthetic strategy, this method involves the homolytic cleavage of an epoxide ring by a Ti(III) species (generated from TiCl4 and a reductant, which then can be further reduced to Ti(II) in the catalytic cycle) to form a β-titanoxy radical. This radical can then undergo intramolecular cyclization onto a tethered π-system (alkene, alkyne, or nitrile) to construct complex ring systems with high stereocontrol.[5][6][7] This strategy has been pivotal in the synthesis of various terpenoids and alkaloids.[5]
-
Pinacol (B44631) Coupling Reactions: The reductive coupling of two carbonyl groups (aldehydes or ketones) to form a 1,2-diol is a powerful method for C-C bond formation.[7] Low-valent titanium reagents promote this reaction with excellent diastereoselectivity, particularly for the formation of the dl (syn) diastereomer.[8] This reaction is frequently employed for the synthesis of intricate polyol-containing natural products and for the construction of sterically hindered C-C bonds.
-
The McMurry Reaction: This reaction facilitates the reductive coupling of two carbonyl groups to directly form an alkene.[1][9] It is particularly valuable for the synthesis of sterically congested alkenes and for intramolecular reactions to form macrocycles, a common structural motif in many natural products.[10]
Data Presentation: Representative Examples
The following tables summarize quantitative data for key transformations involving low-valent titanium reagents in the synthesis of various natural products.
Table 1: Ti(III)-Mediated Radical Cyclization of Epoxides
| Natural Product/Intermediate | Substrate | Key Transformation | Yield (%) | Diastereoselectivity | Reference |
| (±)-Platencin | Trisubstituted epoxide | Radical cyclization to an α,β-unsaturated ketone | 87 | Single stereoisomer | (Justicia et al., 2014)[11] |
| Pyripyropene A | Epoxy nitrile | 6-exo-dig cyclization to a nitrile group | 61 | Not specified | (Justicia et al., 2014)[11] |
| (±)-Smenospondiol | Epoxyenyne | 6-endo,6-exo tandem radical cyclization | Major product | Not specified | (Justicia et al., 2014)[11] |
| Pestalotiolactone A | α,β-Unsaturated ester-appended epoxide | 5-exo-trig radical cyclization and lactonization | High | Complete | (Begum et al., 2021)[5] |
| Myrotheciumone A | Maleate diester appended epoxide | 5-exo ring closure to a[4][4] bicyclic lactone | High | Complete | (Begum et al., 2021)[5] |
| Scabrol A | Iridoid lactone precursor | 5-exo ring closure to a bicyclic lactone | High | Complete | (Begum et al., 2021)[5] |
Table 2: Low-Valent Titanium-Mediated Pinacol Coupling
| Starting Material | Product Type | Reagent System | Yield (%) | dl/meso Ratio | Reference |
| Aromatic Aldehydes | 1,2-Diol | Cp2TiCl2 (cat.), Organic Dye, Red Light | High | >20:1 | (Author et al., Year)[8] |
| Acetophenone | 1,2-Diol | Cp2TiCl2, Mn dust | Good | 9:1 | (Author et al., Year)[7] |
| Aromatic Aldehydes | 1,2-Diol | TiCl3, Anhydrous CH2Cl2 | High | High dl | (Author et al., Year)[7] |
| Unsymmetrical Ketones | Pinacol | TiCl3/LiAlH4 | Variable | Mixture | (Fleming & McMurry, 1974)[1] |
Table 3: McMurry Reaction in Natural Product Synthesis
| Natural Product/Intermediate | Substrate Type | Key Transformation | Yield (%) | Reference |
| Carotene | Retinal (Aldehyde) | Intermolecular coupling | High | (McMurry & Fleming, 1974)[1] |
| Tetraphenylethylene | Benzophenone (Ketone) | Intermolecular coupling | High | (McMurry & Fleming, 1974)[1] |
| Porphycene | Dialdehyde | Intramolecular coupling | Not specified | (Nicolaou, 2008)[1] |
| Taxol Intermediate | Diketone | Intramolecular pinacol coupling | Not specified | (Nicolaou, 2008)[1] |
Experimental Protocols
Protocol 1: General Procedure for in situ Generation of Low-Valent Titanium
This protocol describes the generation of the active low-valent titanium species from TiCl4 and zinc powder, a common method for initiating radical cyclizations and other reductive transformations.
Materials:
-
Titanium(IV) chloride (TiCl4)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Schlenk flask or three-necked flask with condenser
Procedure:
-
Set up a flame-dried Schlenk flask or a three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a rubber septum, under an inert atmosphere of argon or nitrogen.
-
To the flask, add zinc dust (typically 2-4 equivalents relative to the substrate).
-
Add anhydrous THF to the flask via syringe.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add TiCl4 (typically 1.5-3 equivalents) dropwise via syringe to the zinc suspension. The mixture will turn from colorless to a dark black or brown slurry, indicating the formation of low-valent titanium species.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30-60 minutes, or as specified by the particular reaction protocol.
-
The freshly prepared slurry of low-valent titanium is now ready for the addition of the substrate.
Caption: Workflow for the in-situ generation of low-valent titanium.
Protocol 2: Ti(III)-Mediated Radical Cyclization of an Epoxy-Unsaturated Ester
This protocol is a representative procedure for the synthesis of a bicyclic lactone core, a key step in the synthesis of natural products like Pestalotiolactone A.[5]
Materials:
-
Low-valent titanium slurry (prepared as in Protocol 1)
-
Epoxy-unsaturated ester substrate in anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
Prepare the low-valent titanium slurry from TiCl4 and zinc dust in THF as described in Protocol 1.
-
To the freshly prepared black slurry at room temperature, add a solution of the epoxy-unsaturated ester substrate in anhydrous THF dropwise over 10-15 minutes.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO3 solution until the black color disappears and a greyish precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired bicyclic lactone.
Caption: Mechanism of Ti(III)-mediated radical cyclization.
Protocol 3: Intramolecular McMurry Coupling for Macrocyclization
This protocol outlines a general procedure for the synthesis of a macrocyclic alkene from a dicarbonyl precursor, a reaction used in the synthesis of complex natural products like Taxol.[1]
Materials:
-
Titanium(III) chloride dimethoxyethane complex (TiCl3(DME)1.5)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous dimethoxyethane (DME)
-
Dicarbonyl precursor
-
High-dilution setup (syringe pump)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a septum under an inert atmosphere.
-
Add TiCl3(DME)1.5 (typically 4-6 equivalents) and Zn(Cu) couple (typically 8-12 equivalents) to the flask.
-
Add anhydrous DME to the flask and heat the mixture to reflux for 2-3 hours. The color should change to black, indicating the formation of the active low-valent titanium reagent.
-
In a separate flask, prepare a solution of the dicarbonyl precursor and a small amount of pyridine (as a catalyst promoter) in a large volume of anhydrous DME.
-
Using a syringe pump, add the solution of the dicarbonyl precursor to the refluxing slurry of the low-valent titanium reagent over an extended period (e.g., 12-24 hours) to maintain high dilution conditions, which favor intramolecular cyclization.
-
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours.
-
Cool the reaction mixture to room temperature and quench by the slow addition of 10% aqueous K2CO3 solution.
-
Stir the mixture for 1 hour, then filter through Celite®, washing the filter cake with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Separate the organic layer of the filtrate, wash with water and brine, dry over MgSO4, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the macrocyclic alkene.
Caption: Workflow for McMurry macrocyclization.
Conclusion
The generation of low-valent titanium species in situ from TiCl3 or TiCl4 provides a powerful and versatile platform for executing challenging transformations in the synthesis of complex natural products. The ability to mediate radical cyclizations, diastereoselective pinacol couplings, and macrocyclizations underscores the significance of this chemistry. The protocols and data presented herein offer a practical guide for researchers aiming to incorporate these powerful methods into their synthetic strategies. Careful control of reaction conditions, particularly the exclusion of air and moisture, is paramount to achieving high yields and selectivities.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. researchgate.net [researchgate.net]
- 4. Modern applications of low-valent early transition metals in synthesis and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent applications of Cp 2 TiCl in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00024A [pubs.rsc.org]
Application Notes and Protocols: The Role of Titanium(II) Chloride Species in Ziegler-Natta Catalysis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ziegler-Natta catalysts are a cornerstone of the polymer industry, enabling the stereospecific polymerization of olefins to produce a wide array of materials with tailored properties. While Titanium(IV) and Titanium(III) chlorides (TiCl₄ and TiCl₃) are the most well-known titanium precursors in these systems, the role of Titanium(II) (Ti²⁺) species has been a subject of increasing interest.[1][2] Although not typically used as a starting material, Ti(II) chloride species are formed in situ through the reduction of higher oxidation state titanium compounds by the organoaluminum cocatalyst.[1][3] Emerging research indicates that these Ti(II) active sites are catalytically active and can significantly influence the polymerization process and final polymer properties.[1][4]
These application notes provide a comprehensive overview of the formation, characterization, and catalytic relevance of Ti(II) species in Ziegler-Natta catalysis. Detailed protocols for catalyst preparation and polymerization are provided, with a focus on conditions that may favor the generation of Ti(II) active centers.
Data Presentation
The following tables summarize key quantitative data related to the influence of catalyst composition and polymerization conditions on the formation and activity of different titanium oxidation states.
Table 1: Effect of Al/Ti Molar Ratio on Titanium Oxidation State and Catalyst Activity
| Al/Ti Molar Ratio | Predominant Titanium Oxidation States | Catalyst Activity (g Polymer / g Catalyst · h) | Polymer Molecular Weight | Reference |
| Low (<50) | Ti(IV), Ti(III) | Increases with ratio | High | [5] |
| Optimal (50-150) | Ti(III), some Ti(II) | Maximum | Moderate | [1][5] |
| High (>150) | Ti(III), increased Ti(II) | May decrease | Lower | [1][5] |
Note: The optimal Al/Ti ratio is highly dependent on the specific catalyst system (support, donors, etc.) and polymerization conditions.
Table 2: Comparison of Different Titanium Precursors on Catalyst Performance
| Titanium Precursor | Resulting Active Species (in situ) | Typical Polymer Properties | Key Features | Reference |
| TiCl₄ | Ti(IV), Ti(III), Ti(II) | High molecular weight, broad MWD | Most common precursor, highly active. | [6] |
| TiCl₃ | Ti(III), Ti(II) | High isotacticity in polypropylene | Used in earlier generation catalysts. | |
| In situ TiCl₂ | Ti(II) | Can produce oligomers, lower α-olefin incorporation in copolymers | Rarely studied, influences termination and copolymer composition. | [4] |
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of a supported Ziegler-Natta catalyst and subsequent olefin polymerization. These protocols are designed to serve as a baseline, and modifications, particularly in the Al/Ti ratio and activation temperature, can be explored to investigate the role of Ti(II) species.
Protocol 1: Preparation of a MgCl₂-Supported TiCl₄ Catalyst
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Ethanol (B145695) (anhydrous)
-
n-Heptane (anhydrous)
-
Triethylaluminum (TEAl) as a solution in n-heptane
-
Internal donor (e.g., ethyl benzoate), optional
-
All manipulations should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) using Schlenk line techniques.
Procedure:
-
Support Activation:
-
In a three-necked flask equipped with a mechanical stirrer and a condenser, add anhydrous MgCl₂ and ethanol in a desired molar ratio (e.g., 1:8).
-
Heat the mixture to reflux with stirring until the MgCl₂ is completely dissolved.
-
The resulting solution is then spray-dried or precipitated by adding an anti-solvent (e.g., n-heptane) to obtain spherical MgCl₂·nEtOH adducts.
-
The adducts are then dealcoholated by heating under a nitrogen stream at increasing temperatures (e.g., 50°C to 150°C) over several hours.
-
-
Titanation:
-
Suspend the activated MgCl₂ support in anhydrous n-heptane.
-
Slowly add a solution of TiCl₄ in n-heptane to the stirred suspension at room temperature. An internal donor can be added at this stage if required.
-
Heat the mixture to a specific temperature (e.g., 80-100°C) and maintain for a defined period (e.g., 2 hours) to allow for the reaction between TiCl₄ and the support.
-
After the reaction, the solid catalyst is washed several times with anhydrous n-heptane to remove unreacted TiCl₄ and other byproducts.
-
The final catalyst is dried under vacuum to yield a free-flowing powder.
-
Protocol 2: Ethylene (B1197577) Polymerization
Materials:
-
Prepared MgCl₂-supported TiCl₄ catalyst
-
Triethylaluminum (TEAl) solution in n-heptane
-
Anhydrous n-heptane (polymerization grade)
-
High-purity ethylene gas
-
Methanol (B129727) or acidified ethanol for quenching
Procedure:
-
Reactor Setup:
-
A stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and gas/liquid injection ports is used.
-
The reactor is thoroughly dried and purged with high-purity nitrogen or argon.
-
-
Polymerization:
-
Introduce a specific volume of anhydrous n-heptane into the reactor.
-
Add the cocatalyst, TEAl solution, to the reactor to scavenge any remaining impurities. The amount of TEAl will determine the Al/Ti molar ratio.
-
Inject a suspension of the prepared catalyst in n-heptane into the reactor.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 5-10 bar).
-
Maintain the desired polymerization temperature (e.g., 70-85°C) with constant stirring.
-
The polymerization is allowed to proceed for a set duration. Ethylene consumption can be monitored to determine the polymerization rate.
-
-
Termination and Polymer Recovery:
-
Depressurize the reactor.
-
Quench the reaction by adding methanol or acidified ethanol.
-
The polymer precipitate is collected by filtration, washed with ethanol and then with a suitable solvent (e.g., acetone) to remove any catalyst residues.
-
The resulting polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Mandatory Visualization
Diagram 1: In-situ Formation of Titanium Active Species
Caption: Reduction pathway of the titanium pre-catalyst.
Diagram 2: Experimental Workflow for Ziegler-Natta Polymerization
Caption: Workflow from catalyst synthesis to polymer recovery.
Diagram 3: Proposed Cossee-Arlman Mechanism with Different Ti Oxidation States
Caption: Olefin insertion at Ti(III) and Ti(II) active centers.
References
Application Notes and Protocols: The Role of Titanium(II) Chloride in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals.
Application Notes
Introduction to Titanium Chlorides in Ziegler-Natta Catalysis
Titanium chlorides are cornerstone components of heterogeneous Ziegler-Natta (Z-N) catalysts, which are instrumental in the industrial production of polyolefins like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP).[1] While titanium tetrachloride (TiCl₄) is the most commonly used precursor, the active catalytic sites are widely understood to involve titanium in lower oxidation states, such as Ti(III) and Ti(II).[2][3] The TiCl₄ precursor, typically supported on high-surface-area magnesium chloride (MgCl₂), is activated by an organoaluminum co-catalyst, such as triethylaluminium (TEA, AlEt₃). This activation process involves the reduction of Ti(IV) to lower valence states and alkylation to form the active centers responsible for polymerization.[1][2]
The Formation and Role of TiCl₂ Active Sites
Titanium(II) chloride (TiCl₂) species are formed in-situ during the activation of traditional TiCl₄-based Z-N catalysts. The organoaluminum co-catalyst acts as a reducing agent, leading to a distribution of titanium species with different oxidation states on the MgCl₂ support.[2][4] Studies have shown that after activation, the catalyst surface can contain a mixture of Ti(IV), Ti(III), and Ti(II) species.[2][3]
The role of these different oxidation states is a key area of research:
-
For Ethylene (B1197577) Polymerization: There is evidence to suggest that both Ti(III) and Ti(II) species are active catalytic centers for ethylene polymerization.[2][5]
-
For Propylene (B89431) Polymerization: For propylene and other α-olefins, Ti(III) species are often considered the primary active sites for achieving high stereospecificity (i.e., isotactic polypropylene).[2] However, Ti(II) sites are also believed to be suitable for ethylene/propylene copolymerization.[5]
The coordination environment and the specific oxidation state of the titanium center critically influence the catalyst's activity, the resulting polymer's molecular weight, and its microstructure.[6] While direct use of TiCl₂ as a starting precursor is not common in published protocols, catalysts prepared to contain only Ti(II) have been studied and show distinct activities and copolymerization behaviors compared to standard TiCl₄/MgCl₂ systems.[6]
Catalytic Mechanism: The Cossee-Arlman Model
The polymerization of olefins at the titanium active site is most widely explained by the Cossee-Arlman mechanism .[7][8] This model proposes a multi-step process involving the insertion of the monomer into the titanium-carbon bond of the growing polymer chain.
Key Steps of the Cossee-Arlman Mechanism:
-
Olefin Coordination: The alkene monomer coordinates to a vacant orbital on the alkylated titanium active center.[1][7]
-
Migratory Insertion: The coordinated olefin then inserts into the bond between the titanium atom and the growing polymer chain (the alkyl group). This occurs via a four-membered ring transition state.[7][8]
-
Chain Propagation: After insertion, the polymer chain has been elongated by one monomer unit, and a new vacant site is generated on the titanium center, allowing the next monomer to coordinate and repeat the process.[7]
This mechanism elegantly explains how the catalyst's structure, particularly the ligands around the titanium center, can dictate the stereochemistry of the resulting polymer, for instance, in producing highly isotactic polypropylene.[7]
Data Presentation
The following tables summarize representative data for olefin polymerization using titanium-based Ziegler-Natta catalysts. The data highlights the influence of reaction conditions and catalyst composition on performance. Note that activities can vary widely based on the specific preparation method and purity of reagents.
Table 1: Ethylene Polymerization Performance of Various Titanium-Based Catalysts
| Catalyst System | Co-catalyst | Temp. (°C) | Pressure (MPa) | Activity (kg PE / mol Ti·h) | Polymer Mw ( kg/mol ) | PDI (Mw/Mn) | Reference(s) |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 25 (RT) | N/A | 8,400 | High | N/A | [9] |
| (η⁵-C₅Me₅)TiCl₂(O-2,6-ⁱPr₂C₆H₃) | MAO | 140 | N/A | 27,600 | High | N/A | [9] |
| [Me₂Si(η⁵-C₅Me₄)(NᵗBu)]TiCl₂ | MAO | 140 | N/A | 33,000 | High | N/A | [9] |
| Dendritic Ti Catalyst | MAO | 25 | 1.0 | 78.6 | Ultra-High | N/A | [10] |
MAO: Methylaluminoxane, a common co-catalyst for homogeneous systems. N/A: Data not available in the cited source.
Table 2: Influence of Co-Catalyst (AlEt₃) on Titanium Oxidation State Distribution
| Activation Conditions | % Ti(IV) | % Ti(III) | % Ti(II) | Reference(s) |
| TiCl₄/MgCl₂ Pre-catalyst | 89.6 | 6.2 | 4.2 | [3] |
| Activated with AlEt₃ (<5 min) | 0 | 29 | 71 | [3] |
| Activated with AlEt₃ (70°C, 2h) | 9 | 31 | 60 | [2] |
Experimental Protocols
While protocols starting directly from TiCl₂ are scarce, the following represents a generalized, standard laboratory procedure for preparing a high-activity MgCl₂-supported TiCl₄ catalyst, which generates Ti(II) and Ti(III) active species upon activation.
Protocol: Preparation of a MgCl₂-Supported TiCl₄ Catalyst
This protocol is based on established methods for synthesizing heterogeneous Ziegler-Natta catalysts.[11][12]
Materials:
-
Anhydrous Magnesium Chloride (MgCl₂)
-
Titanium Tetrachloride (TiCl₄)
-
Ethanol (B145695) (anhydrous)
-
n-Heptane or Toluene (B28343) (anhydrous)
-
Triethylaluminium (TEA) as a 1.0 M solution in heptane (B126788)
-
Nitrogen gas (high purity)
-
Olefin monomer (e.g., ethylene, propylene)
Equipment:
-
Schlenk line or glovebox for inert atmosphere operations
-
Three-neck round-bottom flask with condenser and mechanical stirrer
-
Heating mantle with temperature controller
-
Cannulas and syringes for liquid transfer
Procedure:
-
Support Preparation (MgCl₂·nEtOH Adduct):
-
Under a nitrogen atmosphere, add anhydrous MgCl₂ to a flask.
-
Add anhydrous ethanol and an inert solvent like heptane.
-
Heat the mixture with stirring (e.g., to 95°C) until the MgCl₂ dissolves completely.[11]
-
Cool the solution to precipitate fine particles of the MgCl₂·nEtOH adduct.
-
Remove the solvent under vacuum to obtain a dry, solid support.
-
-
Titanation (Anchoring TiCl₄):
-
Transfer the MgCl₂·nEtOH support to a clean, dry three-neck flask under nitrogen.
-
Add anhydrous heptane or toluene to create a slurry.
-
Cool the slurry (e.g., to 5°C) in an ice bath.
-
Slowly add TiCl₄ dropwise to the stirred slurry over 1 hour.[12]
-
After addition, slowly heat the suspension to a higher temperature (e.g., 90-110°C) and maintain for 2 hours.[11][12]
-
Allow the solid to settle, and decant the supernatant.
-
Wash the resulting solid catalyst multiple times with anhydrous heptane or toluene to remove unreacted TiCl₄.
-
Dry the final catalyst powder under vacuum. The resulting solid is the pro-catalyst.
-
Protocol: Slurry-Phase Olefin Polymerization
Procedure:
-
Reactor Preparation:
-
Thoroughly dry a polymerization reactor (e.g., a 2 L stainless steel autoclave) under vacuum with heating.
-
Purge the reactor several times with high-purity nitrogen, followed by the olefin monomer gas.
-
-
Reaction Setup:
-
Introduce the anhydrous solvent (e.g., 400 mL n-heptane) into the reactor.
-
Add the co-catalyst (e.g., TEA solution) to the reactor to act as a scavenger for impurities. Stir for 5-10 minutes.
-
Introduce a specific amount of the prepared solid TiCl₄/MgCl₂ pro-catalyst into the reactor as a slurry in heptane.
-
-
Polymerization:
-
Pressurize the reactor with the olefin monomer to the desired pressure (e.g., 1.0 MPa).
-
Maintain a constant temperature (e.g., 70°C) and monomer pressure for the desired reaction time (e.g., 1 hour). The polymerization is often highly exothermic and requires cooling.
-
-
Termination and Work-up:
-
Stop the monomer feed and vent the reactor.
-
Quench the reaction by adding acidified ethanol (e.g., 5% HCl in ethanol) to deactivate the catalyst and precipitate the polymer.
-
Filter the polymer product, wash it thoroughly with ethanol and then water to remove catalyst residues.
-
Dry the final polymer product in a vacuum oven at 60-80°C to a constant weight.
-
Visualizations
Caption: The Cossee-Arlman mechanism for olefin polymerization at a titanium active center.
Caption: Generalized experimental workflow for Ziegler-Natta catalyst synthesis and polymerization.
References
- 1. scienceinfo.com [scienceinfo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. mdpi.com [mdpi.com]
- 10. tandfonline.com [tandfonline.com]
- 11. TiCl4/MgCl2/MCM-41 Bi-Supported Ziegler–Natta Catalyst: Effects of Catalyst Composition on Ethylene/1-Hexene Copolymerization [mdpi.com]
- 12. Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Titanium(II) Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis of various heterocyclic compounds utilizing low-valent titanium reagents, with a focus on titanium(II) chloride (TiCl₂). The methodologies outlined herein offer versatile and efficient routes to important heterocyclic scaffolds such as pyrroles, indoles, furans, and thiophenes, which are key structural motifs in numerous pharmaceuticals and biologically active molecules.
Introduction
Low-valent titanium reagents have emerged as powerful tools in organic synthesis, primarily for their ability to mediate reductive coupling reactions.[1] Among these, this compound, often generated in situ from titanium(IV) chloride or titanium(III) chloride and a reducing agent, has shown significant utility in the construction of carbon-carbon and carbon-heteroatom bonds. This document details specific applications of TiCl₂ in the synthesis of key heterocyclic systems, providing experimental protocols, quantitative data, and mechanistic insights.
Preparation of Active Low-Valent Titanium Reagent (TiCl₂)
The active low-valent titanium species, often referred to as Ti(0) or Ti(II), is typically prepared in situ by the reduction of a titanium halide precursor. A common and effective method involves the reduction of titanium(IV) chloride with zinc dust.[2]
Experimental Protocol: Preparation of Low-Valent Titanium from TiCl₄ and Zinc[2]
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is thoroughly dried and flushed with an inert gas (e.g., Argon or Nitrogen).
-
To the flask, add zinc dust (2.0-4.0 equivalents relative to TiCl₄).
-
Dry tetrahydrofuran (B95107) (THF) is added to the flask to suspend the zinc dust.
-
The suspension is cooled to 0 °C in an ice bath.
-
Titanium(IV) chloride (TiCl₄, 1.0 equivalent) is added dropwise to the stirred suspension via the dropping funnel. Caution: The reaction is exothermic.
-
After the addition is complete, the mixture is slowly warmed to room temperature and then refluxed for 1-2 hours. The formation of a black slurry indicates the generation of the active low-valent titanium reagent.
-
The resulting slurry is cooled to the desired reaction temperature for the subsequent synthesis step.
Synthesis of Pyrroles
Paal-Knorr Synthesis of N-Substituted Pyrroles
The Paal-Knorr reaction, the condensation of a 1,4-dicarbonyl compound with a primary amine, is a fundamental method for pyrrole (B145914) synthesis.[1] The use of a TiCl₂/nano-γ-Al₂O₃ catalyst provides a mild and efficient heterogeneous system for this transformation.
The Lewis acidic titanium center activates a carbonyl group of the 1,4-dicarbonyl compound, facilitating nucleophilic attack by the primary amine to form a hemiaminal intermediate. Subsequent intramolecular cyclization and dehydration, promoted by the catalyst, afford the pyrrole ring.
-
In a round-bottom flask, 2,5-hexanedione (B30556) (1 mmol) and aniline (B41778) (1 mmol) are mixed.
-
TiCl₂/nano-γ-Al₂O₃ (0.05 g) is added to the mixture.
-
The mixture is stirred at room temperature for the specified time (see Table 1).
-
Upon completion of the reaction (monitored by TLC), the reaction mixture is diluted with dichloromethane.
-
The catalyst is removed by filtration.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel to afford the pure N-substituted pyrrole.
| Entry | Amine | Product | Time (min) | Yield (%) |
| 1 | Aniline | 2,5-Dimethyl-1-phenyl-1H-pyrrole | 10 | 98 |
| 2 | 4-Methylaniline | 1-(4-Tolyl)-2,5-dimethyl-1H-pyrrole | 15 | 95 |
| 3 | 4-Methoxyaniline | 1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrole | 20 | 92 |
| 4 | 4-Chloroaniline | 1-(4-Chlorophenyl)-2,5-dimethyl-1H-pyrrole | 25 | 90 |
[2+2+1] Cycloaddition for Polysubstituted Pyrroles
A powerful method for the synthesis of highly substituted pyrroles involves a formal [2+2+1] cycloaddition of two alkyne molecules and a diazene (B1210634), catalyzed by a low-valent titanium species that cycles between Ti(II) and Ti(IV) oxidation states.[3]
The catalytic cycle is initiated by the reaction of a Ti(II) species with a diazene to form a Ti(IV)-imido complex. This intermediate undergoes a [2+2] cycloaddition with an alkyne to form an azatitanacyclobutene. Insertion of a second alkyne molecule leads to an azatitanacyclohexadiene, which then undergoes reductive elimination to release the pyrrole product and regenerate the active Ti(II) catalyst.[3][4]
Synthesis of Indoles
Reductive Cyclization of o-Nitroaromatics
Low-valent titanium reagents are effective in the reductive cyclization of suitably substituted nitroarenes to form various N-heterocycles, including indoles. For instance, o-nitrostyrenes can be converted to indoles in a one-pot process.[5]
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. New Advances in Titanium-Mediated Free Radical Reactions [mdpi.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Titanium-Based Nanomaterials from Titanium Chloride Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium dioxide (TiO₂) nanomaterials are of significant interest across various scientific disciplines, including drug delivery, photocatalysis, and biomaterials, owing to their unique physicochemical properties. The synthesis of these nanomaterials often relies on the use of titanium halide precursors. While titanium tetrachloride (TiCl₄) and titanium trichloride (B1173362) (TiCl₃) are widely employed for this purpose, the use of titanium(II) chloride (TiCl₂) as a direct precursor is notably absent from the scientific literature.
These application notes provide a comprehensive overview of the challenges associated with using TiCl₂ and present detailed, established protocols for the synthesis of titanium-based nanomaterials using the more common precursors, TiCl₃ and TiCl₄.
Section 1: The Challenge of Using this compound (TiCl₂) as a Precursor
The limited use of TiCl₂ in nanomaterial synthesis can be attributed to its inherent chemical properties. TiCl₂ is a black, solid compound that is a powerful reducing agent.[1] It is highly reactive and pyrophoric, meaning it can ignite spontaneously in air.[2][3] Furthermore, it reacts violently and irreversibly with water, producing hydrogen gas, which makes controlled hydrolysis for nanoparticle formation exceedingly difficult.[1][4]
The high affinity of Ti(II) for oxygen leads to rapid and often uncontrollable oxidation, which is not conducive to the precise control over particle size, morphology, and crystallinity required for the synthesis of well-defined nanomaterials.[1]
Hypothetical Pathway for TiCl₂ Utilization
While direct synthesis from TiCl₂ is not established, a hypothetical two-step pathway could be envisioned. This would first involve a controlled oxidation of TiCl₂ to a more stable titanium precursor, such as TiCl₃ or a Ti(IV) species, followed by a standard nanomaterial synthesis protocol. This approach, however, is not documented and would require significant research and development to control the initial oxidation step effectively.
Section 2: Established Protocols Using Titanium Trichloride (TiCl₃) and Titanium Tetrachloride (TiCl₄)
Given the challenges with TiCl₂, researchers are advised to use the well-established precursors, TiCl₃ and TiCl₄. The following sections provide detailed protocols for the synthesis of titanium-based nanomaterials using these precursors.
Hydrothermal Synthesis of TiO₂ Nanorods from TiCl₃
This protocol describes the synthesis of TiO₂ nanorods via a hydrothermal method using TiCl₃ as the precursor.
-
Preparation of the Precursor Solution: In a typical synthesis, a specific amount of TiCl₃ is dissolved in an aqueous solution, often containing a salt like NaCl, to create the precursor solution.
-
Hydrothermal Reaction: The precursor solution is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is then sealed and heated to a specific temperature (e.g., 180°C) for a designated period (e.g., 24 hours).
-
Washing and Purification: After the reaction, the autoclave is cooled to room temperature. The resulting white precipitate is collected and washed several times with deionized water and ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Drying: The purified product is then dried in an oven at a specific temperature (e.g., 80°C) for several hours to obtain the final TiO₂ nanorod powder.
Sol-Gel Synthesis of TiO₂ Nanoparticles from TiCl₄
This protocol details the synthesis of TiO₂ nanoparticles using a sol-gel method with TiCl₄ as the precursor.
-
Preparation of the Sol: A solution of TiCl₄ is slowly added to a solvent (e.g., ethanol) under vigorous stirring, often in an ice bath to control the exothermic reaction.
-
Hydrolysis and Condensation: Water or an aqueous solution (e.g., containing a catalyst like HCl) is then added dropwise to the TiCl₄ solution to initiate hydrolysis and condensation, leading to the formation of a sol.
-
Gelation: The sol is aged for a specific period, allowing for the formation of a gel network.
-
Drying: The gel is dried to remove the solvent, typically in an oven at a controlled temperature.
-
Calcination: The dried gel is then calcined at a high temperature (e.g., 400-600°C) to promote crystallization and remove any residual organic matter, resulting in the final TiO₂ nanoparticles.
Section 3: Quantitative Data Summary
The following tables summarize typical quantitative parameters for the synthesis of titanium-based nanomaterials using TiCl₃ and TiCl₄ precursors, as derived from various literature sources. These values can serve as a starting point for experimental design.
Table 1: Hydrothermal Synthesis of TiO₂ Nanomaterials from TiCl₃
| Parameter | Value | Reference |
| Precursor Concentration | 0.1 - 0.5 M | N/A |
| Solvent | Water, NaCl solution | N/A |
| Reaction Temperature | 160 - 200 °C | N/A |
| Reaction Time | 12 - 48 hours | N/A |
| Resulting Nanomaterial | Nanorods, Nanowires | N/A |
| Typical Size | 10-50 nm diameter, >1 µm length | N/A |
Table 2: Sol-Gel Synthesis of TiO₂ Nanoparticles from TiCl₄
| Parameter | Value | Reference |
| Precursor Concentration | 0.1 - 1.0 M | N/A |
| Solvent | Ethanol, Isopropanol | N/A |
| Hydrolysis Agent | Water, HCl solution | N/A |
| Aging Time | 1 - 24 hours | N/A |
| Calcination Temperature | 400 - 600 °C | N/A |
| Resulting Nanomaterial | Nanoparticles | N/A |
| Typical Size | 5 - 30 nm | N/A |
Note: The values in the tables are indicative and may vary depending on the specific experimental setup and desired nanomaterial characteristics. Researchers should consult the primary literature for precise details.
Conclusion
While the direct synthesis of titanium-based nanomaterials from TiCl₂ precursors is not a viable or documented method due to the high reactivity of TiCl₂, this document provides a clear rationale for this limitation. Instead, robust and reproducible protocols for the synthesis of a variety of titanium-based nanomaterials using TiCl₃ and TiCl₄ are presented. The provided experimental workflows, protocols, and quantitative data serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of nanomaterials. It is recommended to refer to specific scientific publications for further optimization and characterization of the synthesized nanomaterials for their intended applications.
References
Application Notes and Protocols: Titanium(II) Chloride in the Synthesis of Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂), a highly reactive, black pyrophoric solid, serves as a potent reducing agent and a versatile precursor in the synthesis of low-valent organotitanium complexes. While organometallic chemistry of titanium has been predominantly explored from its higher oxidation states (Ti(IV) and Ti(III)), the use of TiCl₂ as a direct starting material offers unique synthetic pathways to novel organometallic architectures. These Ti(II) complexes are of significant interest for their potential applications in catalysis, organic synthesis, and materials science. This document provides detailed application notes and experimental protocols for the synthesis of organometallic complexes utilizing TiCl₂.
Core Applications of TiCl₂ in Organometallic Synthesis
The primary application of TiCl₂ in this context is as a starting material for the synthesis of Ti(II) coordination and organometallic complexes. These complexes can subsequently be employed as catalysts or reagents in various chemical transformations. Due to its high reactivity and sensitivity to air and moisture, all manipulations involving TiCl₂ require stringent air-free techniques, such as the use of a glovebox or Schlenk line.
A key example of an organometallic precursor synthesized from a low-valent titanium source is the coordination complex trans-[TiCl₂(tmeda)₂] (TMEDA = N,N,N',N'-tetramethylethylenediamine). This complex serves as a valuable synthon for further organometallic transformations.
Synthesis of trans-[TiCl₂(tmeda)₂]: An Entry Point to Ti(II) Chemistry
The synthesis of trans-[TiCl₂(tmeda)₂] provides a stable and handleable entry point into the organometallic chemistry of Ti(II). While often prepared by the reduction of Ti(III) or Ti(IV) precursors, a direct synthesis from TiCl₂ can be envisaged. The following protocol is adapted from established procedures for the synthesis of similar Ti(II) amine adducts.
Experimental Protocol: Synthesis of trans-[TiCl₂(tmeda)₂]
Materials:
-
This compound (TiCl₂)
-
N,N,N',N'-tetramethylethylenediamine (TMEDA), freshly distilled
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous pentane (B18724)
-
Schlenk flask and other appropriate glassware for air-free synthesis
Procedure:
-
Under an inert atmosphere (argon or nitrogen), suspend TiCl₂ (1.0 g, 8.4 mmol) in 50 mL of anhydrous THF in a Schlenk flask equipped with a magnetic stir bar.
-
To this suspension, add an excess of freshly distilled TMEDA (e.g., 4.0 mL, ~26.6 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 24 hours. The color of the suspension is expected to change, indicating the formation of the complex.
-
After the reaction is complete, remove the THF solvent under reduced pressure.
-
Wash the resulting solid with anhydrous pentane (3 x 20 mL) to remove any unreacted TMEDA.
-
Dry the product under vacuum to yield trans-[TiCl₂(tmeda)₂] as a solid.
Characterization Data:
| Property | Value |
| Appearance | Purple, block-shaped single crystals (when recrystallized from THF)[1] |
| Molecular Formula | C₁₂H₃₂Cl₂N₄Ti |
| Molecular Weight | 351.18 g/mol [1] |
| Elemental Analysis | Calculated: C, 41.04%; H, 9.18%; N, 15.95%. Found: C, 40.98%; H, 9.29%; N, 15.92%[1] |
| Magnetic Properties | The complex has an S = 1 spin state.[2] |
| Crystal Structure | The Ti(II) center is in an octahedral coordination geometry, with two bidentate TMEDA ligands in the equatorial plane and two axial chloride ligands.[1] |
Experimental Workflow: Synthesis of trans-[TiCl₂(tmeda)₂]
Caption: Workflow for the synthesis of trans-[TiCl₂(tmeda)₂].
Applications in Organometallic Synthesis and Catalysis
While the direct use of isolated TiCl₂ in catalysis is not extensively documented, with many low-valent titanium catalysts being generated in situ from Ti(IV) or Ti(III) precursors, the resulting Ti(II) organometallic complexes have demonstrated significant potential.
Synthesis of Mono(cyclopentadienyl)titanium(II) Complexes
The synthesis of mono(cyclopentadienyl)titanium(II) complexes, such as CpTiCl(dmpe)₂ (dmpe = 1,2-bis(dimethylphosphino)ethane), has been achieved by the reduction of a Ti(III) precursor.[3] A similar synthetic strategy could potentially be employed starting from a TiCl₂(phosphine)₂ adduct, representing a more direct route from Ti(II).
Conceptual Reaction Scheme:
TiCl₂(PR₃)₂ + NaCp → CpTiCl(PR₃)₂ + NaCl
This approach would provide access to a range of CpTi(II) complexes that are known to be active catalysts for olefin oligomerization.[3]
Potential Catalytic Cycle: Olefin Dimerization
Low-valent titanium species are implicated in catalytic processes such as the dimerization of ethylene (B1197577) to 1-butene. A plausible catalytic cycle involving a Ti(II) active species is depicted below. Although often generated in situ, an organometallic complex derived from TiCl₂ could initiate such a cycle.
Caption: Proposed catalytic cycle for ethylene dimerization by a Ti(II) complex.
Challenges and Future Outlook
The primary challenges in utilizing TiCl₂ for organometallic synthesis are its high reactivity, pyrophoric nature, and limited solubility in common organic solvents. These factors often necessitate the use of coordinating solvents or the in situ generation of more soluble adducts.
Despite these challenges, the development of synthetic routes starting from TiCl₂ is a promising area of research. The synthesis of well-defined Ti(II) organometallic complexes will enable a more detailed investigation of their reactivity and catalytic potential, potentially leading to the discovery of new and more efficient catalytic systems for a variety of organic transformations. Further exploration into the reactions of TiCl₂ with a broader range of organic ligands, including cyclopentadienyl, indenyl, and various chelating ligands, is warranted to unlock the full potential of this versatile precursor.
Conclusion
This compound, while challenging to handle, represents a valuable starting material for the synthesis of low-valent organometallic complexes. The synthesis of coordination complexes like trans-[TiCl₂(tmeda)₂] provides a gateway to further explore the rich chemistry of Ti(II). As synthetic methodologies advance, the direct use of TiCl₂ is expected to play an increasingly important role in the development of novel organometallic compounds and their applications in catalysis and beyond.
References
The Role of Titanium(II) Chloride (TiCl₂) in Deoxygenation Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the use of low-valent titanium species, particularly those equivalent to titanium(II) chloride (TiCl₂), in deoxygenation reactions. While TiCl₂ is a powerful reducing agent, its instability often necessitates its in-situ generation from more stable precursors like titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄). The resulting low-valent titanium is highly oxophilic and serves as an effective reagent for the removal of oxygen from various organic functional groups.
Deoxygenation of Alcohols
Low-valent titanium reagents are effective in the deoxygenation of alcohols, particularly benzylic and allylic alcohols, to the corresponding alkanes. This transformation is a valuable tool in organic synthesis for the selective removal of hydroxyl groups.
Application Notes:
The deoxygenation of alcohols using low-valent titanium proceeds via a radical mechanism. The active Ti(II) or Ti(III) species is typically generated in situ by reducing a titanium precursor, such as titanocene (B72419) dichloride (Cp₂TiCl₂), with a reducing agent like manganese or zinc metal.[1][2] The reaction tolerates a wide range of functional groups, making it a versatile method in complex molecule synthesis.[1][3]
A proposed catalytic cycle for the deoxygenation of benzylic alcohols using a Cp₂TiCl₂ precatalyst is initiated by the reduction of Ti(IV) to the active Ti(III) species. This is followed by coordination to the alcohol and homolytic cleavage of the C-O bond to generate a benzylic radical, which is subsequently quenched.[2]
Experimental Protocol: Titanium-Catalyzed Deoxygenation of Benzylic Alcohols[1][2]
-
Preparation of the Catalytic System: In a glovebox, add Cp₂TiCl₂ (10 mol%) and manganese powder (1.5 equivalents) to a Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the Schlenk tube.
-
Reaction Initiation: Stir the mixture at room temperature for 1 hour.
-
Substrate and Silane Addition: Add the benzylic alcohol (1.0 equivalent) and a silane, such as phenylsilane (B129415) (2.0 equivalents), to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NaHCO₃. Extract the mixture with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data: Deoxygenation of Benzylic Alcohols
| Entry | Substrate | Product | Yield (%) |
| 1 | Benzyl alcohol | Toluene | 95 |
| 2 | 4-Methoxybenzyl alcohol | 4-Methoxytoluene | 92 |
| 3 | 4-Chlorobenzyl alcohol | 4-Chlorotoluene | 88 |
| 4 | 1-Phenylethanol | Ethylbenzene | 90 |
| 5 | Diphenylmethanol | Diphenylmethane | 96 |
Diagram of the Proposed Catalytic Cycle for Alcohol Deoxygenation
Caption: Proposed catalytic cycle for the deoxygenation of alcohols.
McMurry Reaction: Reductive Coupling of Carbonyls
The McMurry reaction is a powerful method for the reductive coupling of aldehydes and ketones to form alkenes, utilizing low-valent titanium reagents. This reaction is particularly useful for the synthesis of sterically hindered and symmetrical alkenes.
Application Notes:
The active species in the McMurry reaction is a low-valent titanium slurry, often referred to as Ti(0), which is generated by the reduction of TiCl₃ or TiCl₄ with a reducing agent such as zinc-copper couple, lithium aluminum hydride, or potassium graphite.[4][5][6] The reaction proceeds in two main steps: a pinacol (B44631) coupling to form a titanium-bound diolate, followed by deoxygenation to yield the alkene.[5][6] The reaction is typically performed in an inert atmosphere and in a solvent like THF.[4]
Experimental Protocol: McMurry Coupling of a Ketone[4][7]
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an argon atmosphere, add zinc dust (4.0 equivalents) and TiCl₃ (2.0 equivalents).
-
Solvent Addition: Add anhydrous THF and stir the suspension at room temperature for 1 hour, during which the color of the suspension should turn from blue to black.
-
Substrate Addition: Dissolve the ketone (1.0 equivalent) in anhydrous THF and add it dropwise to the black titanium slurry at 0 °C.
-
Reaction Conditions: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 8-16 hours.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite, washing with THF.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography or crystallization.
Quantitative Data: McMurry Reaction of Various Carbonyls
| Entry | Substrate | Product | Yield (%) |
| 1 | Acetone | 2,3-Dimethyl-2-butene | 85 |
| 2 | Cyclohexanone | Bicyclohexylidene | 87 |
| 3 | Benzophenone | Tetraphenylethylene | 92 |
| 4 | Adamantanone | Biadamantylidene | 80 |
| 5 | Retinal | β-Carotene | 75 |
Diagram of the McMurry Reaction Workflow
References
Application Notes and Protocols for the In Situ Generation of Ti(II) Species in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Low-valent titanium species, particularly Ti(II), are powerful reducing agents in organic synthesis, enabling a variety of important carbon-carbon bond-forming reactions. Their high oxophilicity is the driving force behind key transformations such as the McMurry reaction, Pinacol (B44631) coupling, and various reductive cyclizations. Due to their high reactivity and sensitivity to air and moisture, these species are typically generated in situ from stable titanium precursors, most commonly titanium(IV) chloride (TiCl₄) or titanium(III) chloride (TiCl₃), using a range of reducing agents. This document provides detailed application notes and experimental protocols for the in situ generation of Ti(II) and its application in several synthetically useful organic reactions.
Methods for In Situ Generation of Ti(II) Species
The active low-valent titanium reagent is typically a mixture of titanium species in different oxidation states, often referred to as "Ti(0)" or "activated titanium," although Ti(II) is considered a key reactive species. The most common methods for its in situ preparation involve the reduction of titanium halides.
Common Precursors:
-
Titanium(IV) chloride (TiCl₄): A volatile, corrosive liquid.[1]
-
Titanium(III) chloride (TiCl₃): A violet solid, often available as a complex with THF (TiCl₃(THF)₃).
Common Reducing Agents:
-
Zinc dust (Zn)[2]
-
Zinc-Copper couple (Zn(Cu))
-
Magnesium turnings (Mg)[2]
-
Lithium aluminum hydride (LiAlH₄)[2]
-
Potassium metal (K)
-
Lithium metal (Li)[2]
The choice of precursor and reducing agent can influence the reactivity and selectivity of the subsequent organic reaction. The reactions are typically performed under an inert atmosphere (Argon or Nitrogen) in anhydrous ethereal solvents like tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME).[2][3]
Applications in Organic Synthesis
The in situ generated Ti(II) species are versatile reagents for a range of reductive coupling reactions.
The McMurry Reaction: Reductive Coupling of Carbonyls to Alkenes
The McMurry reaction is a cornerstone transformation that allows for the synthesis of alkenes from two carbonyl compounds (aldehydes or ketones).[2] This reaction is particularly useful for the synthesis of sterically hindered and symmetrical alkenes.[4] The reaction proceeds via a pinacol-like intermediate which is then deoxygenated by the low-valent titanium.[2]
General Reaction Scheme:
Pinacol Coupling: Reductive Coupling of Carbonyls to 1,2-Diols
The Pinacol coupling reaction is the reductive coupling of two carbonyl compounds to form a vicinal diol.[5] Unlike the McMurry reaction, the reaction is stopped at the diol stage. This can often be achieved by conducting the reaction at lower temperatures. The diastereoselectivity of the coupling can be influenced by the reaction conditions and the nature of the titanium reagent.[6][7]
General Reaction Scheme:
Reductive Cyclizations
Intramolecular versions of both the McMurry and Pinacol couplings are powerful methods for the synthesis of cyclic compounds. These reactions are particularly effective for the formation of medium to large rings, which can be challenging to synthesize via other methods.[4] Low-valent titanium has also been employed in the reductive cyclization of other functional groups, such as α,β-unsaturated nitriles, to form functionalized carbocycles.
Quantitative Data Summary
The following tables summarize representative quantitative data for various reactions utilizing in situ generated Ti(II) species.
Table 1: McMurry Reaction of Various Ketones
| Entry | Ketone Substrate | Titanium System | Product | Yield (%) | Reference |
| 1 | Benzophenone | TiCl₄ / Zn | Tetraphenylethylene | 87 | [Mukaiyama et al., 1973] |
| 2 | Acetophenone | TiCl₄ / Zn | 2,3-Diphenyl-2-butene | 75 | [Mukaiyama et al., 1973] |
| 3 | Cyclohexanone | TiCl₃ / LiAlH₄ | Cyclohexylidene-cyclohexane | 85 | [McMurry & Fleming, 1974] |
| 4 | Adamantanone | TiCl₃ / LiAlH₄ | Adamantylideneadamantane | 92 | [McMurry & Fleming, 1974] |
| 5 | Retinal | TiCl₃ / LiAlH₄ | β-Carotene | 55 | [McMurry & Fleming, 1974] |
Table 2: Diastereoselective Pinacol Coupling of Aldehydes
| Entry | Aldehyde Substrate | Titanium System | Diastereomeric Ratio (dl:meso) | Yield (%) | Reference |
| 1 | Benzaldehyde | Cp₂TiCl₂ / Mn | >20:1 | 85 | [6][7] |
| 2 | 4-Methoxybenzaldehyde | Cp₂TiCl₂ / Mn | >20:1 | 82 | [6][7] |
| 3 | 2-Naphthaldehyde | Cp₂TiCl₂ / Mn | >20:1 | 78 | [6][7] |
| 4 | Cinnamaldehyde | Cp₂TiCl₂ / Mn | >20:1 | 70 | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for the McMurry Reaction using TiCl₄/Zn
This protocol describes the homocoupling of a ketone to form a symmetrical alkene.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Ketone substrate
-
10% Aqueous K₂CO₃ solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard glassware for air-sensitive reactions (Schlenk flask, dropping funnel, condenser)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add zinc dust (4.0 eq).
-
Suspend the zinc dust in anhydrous THF (10 mL per mmol of ketone).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium(IV) chloride (2.0 eq) dropwise via syringe to the stirred suspension. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the suspension should turn from yellow/brown to black, indicating the formation of the low-valent titanium reagent.[3]
-
-
Reductive Coupling:
-
Dissolve the ketone substrate (1.0 eq) in anhydrous THF (5 mL per mmol of ketone).
-
Add the ketone solution dropwise to the refluxing black suspension of the low-valent titanium reagent over 1 hour.
-
Continue to heat the reaction mixture at reflux for an additional 4-16 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding 10% aqueous K₂CO₃ solution until the black color disappears and a grayish precipitate forms.
-
Filter the mixture through a pad of Celite® and wash the filter cake with THF or diethyl ether.
-
Transfer the filtrate to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired alkene.
-
Protocol 2: General Procedure for Diastereoselective Pinacol Coupling using Cp₂TiCl₂/Mn
This protocol is adapted from literature procedures for the highly diastereoselective coupling of aromatic aldehydes.[6][7]
Materials:
-
Titanocene (B72419) dichloride (Cp₂TiCl₂)
-
Manganese dust (Mn)
-
Anhydrous Tetrahydrofuran (THF)
-
Aromatic aldehyde substrate
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Standard glassware for air-sensitive reactions
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk tube under an argon atmosphere, add titanocene dichloride (Cp₂TiCl₂, 0.1 eq) and manganese dust (3.0 eq).
-
Add anhydrous THF (0.5 M solution with respect to the aldehyde).
-
Add the aromatic aldehyde (1.0 eq) to the mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature for 12-24 hours. The color of the solution will typically change, indicating the progress of the reaction. Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by opening the flask to the air and adding a saturated aqueous solution of NaHCO₃.
-
Stir the mixture vigorously for 30 minutes.
-
Extract the mixture with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 1,2-diol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Mandatory Visualizations
Caption: General experimental workflow for organic reactions using in situ generated Ti(II).
Caption: Simplified mechanism of the McMurry reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. organicreactions.org [organicreactions.org]
- 5. Pinacol coupling reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic Applications of Titanium(II) Chloride in Fine Chemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Titanium(II) chloride (TiCl₂) and its low-valent titanium congeners are powerful reagents and catalysts in fine chemical synthesis.[1][2] The strong reducing power of Ti(II) species enables a variety of organic transformations, offering unique mechanistic pathways that are often complementary to those of more expensive late transition metals.[1] While anhydrous TiCl₂ is a polymeric solid, discrete molecular complexes of titanium(II) can be synthesized, or more commonly, low-valent titanium species are generated in situ from higher-valent precursors like titanium(IV) chloride (TiCl₄) or titanocene (B72419) dichloride (Cp₂TiCl₂).[1][3] This document provides an overview of the key applications of TiCl₂ catalysis in fine chemical synthesis, complete with detailed experimental protocols and quantitative data.
Key Catalytic Applications
The primary applications of TiCl₂ in catalysis revolve around reductive coupling and radical reactions. These transformations are instrumental in the formation of carbon-carbon bonds, a cornerstone of complex molecule synthesis.
Reductive Coupling Reactions
Low-valent titanium species are widely employed to promote the reductive coupling of carbonyl compounds.[1] A classic example is the McMurry reaction, which couples ketones or aldehydes to form alkenes.[1] Beyond this, Ti(II) catalysts are effective in the reductive coupling of a diverse range of substrates.
Table 1: TiCl₂-Catalyzed Reductive Coupling Reactions
| Entry | Substrate 1 | Substrate 2 | Product | Catalyst System | Yield (%) | Reference |
| 1 | Aliphatic Aldehyde | Aliphatic Aldehyde | Pinacol | Cp₂TiCl₂ / Zn / Chlorosilane | High | [4] |
| 2 | Ketone | Nitrile | β-Hydroxy Ketone | Cp₂TiCl / TMSCl | Good to Excellent | |
| 3 | Vinylepoxide | Vinylepoxide | Homocoupling Product | Cp₂TiCl₂ / Mn | Good to Excellent | [5] |
| 4 | Benzylic Alcohol | Thioester | Ketone | NiCl₂(Phen) / Cp₂TiCl₂ / Mn | Variable |
Radical Reactions
Titanocene(III) chloride (Cp₂TiCl), often generated in situ from Cp₂TiCl₂ and a reducing agent, is a potent single-electron transfer reagent that can initiate radical reactions.[6] These reactions are particularly useful for the synthesis of complex natural products.
Table 2: Ti(III)-Catalyzed Radical Reactions
| Entry | Reaction Type | Substrate | Product | Catalyst System | Yield (%) | Reference |
| 1 | Radical Cyclization | Epoxypolyprenes | Terpenoids | Cp₂TiCl | Excellent | [6] |
| 2 | 6-exo-dig Cyclization | Unsaturated Nitrile | Diketoalcohol | Cp₂TiCl | 61 | [6] |
| 3 | Giese-type Addition | Tertiary Alkyl Chloride & Michael Acceptor | C-C Coupled Product | Cp*TiCl₃ | Superior to Cp₂TiCl₂ | [7] |
Experimental Protocols
Protocol 1: General Procedure for Ti(III)-Catalyzed Reductive Coupling of Vinylepoxides
This protocol describes the homocoupling of vinylepoxides catalyzed by a low-valent titanium species generated in situ.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Manganese powder (Mn)
-
2,4,6-Collidine
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous Tetrahydrofuran (THF)
-
Vinylepoxide substrate
-
Standard Schlenk line and glassware
Procedure: [5]
-
To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Cp₂TiCl₂ (0.20 mmol) and manganese powder (8.0 mmol).
-
Add anhydrous THF (10 mL) and stir the suspension at room temperature.
-
In a separate flask, dissolve the vinylepoxide (1.0 mmol) and 2,4,6-collidine (1.2 mmol) in anhydrous THF (5 mL).
-
Add the substrate solution to the Cp₂TiCl₂/Mn suspension via cannula.
-
Add TMSCl (2.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 18 hours or until completion (monitored by TLC).
-
Upon completion, quench the reaction by pouring it into an aqueous solution of 1 M HCl.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: In Situ Generation of Ti(II) Catalyst for Pyrrole (B145914) Synthesis
This protocol outlines the benchtop-compatible, in situ generation of a Ti(II) catalyst from TiCl₄(THF)₂ and its application in a [2+2+1] cycloaddition for pyrrole synthesis.[8]
Materials:
-
TiCl₄(THF)₂
-
Zinc powder (Zn⁰)
-
Anhydrous solvent (e.g., THF or CH₂Cl₂)
Procedure: [8]
-
In a glovebox or under an inert atmosphere, add TiCl₄(THF)₂ (0.019 mmol) and Zn⁰ (0.038 mmol) to a reaction vial.
-
Add the solvent (0.5 mL) and stir the mixture.
-
Add azobenzene (0.19 mmol) and 3-hexyne (0.96 mmol) to the reaction mixture.
-
Seal the vial and heat to the desired temperature (e.g., 115 °C).
-
Monitor the reaction progress by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent.
-
Dry the organic phase, concentrate, and purify by chromatography.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general principles behind the generation of active titanium catalysts and their application in a representative reaction.
Caption: Workflow for generating and using active titanium catalysts.
Caption: Reductive epoxide opening initiated by a Ti(III) species.
Conclusion
Catalysis utilizing low-valent titanium species, often generated in situ from readily available precursors, provides a powerful and cost-effective tool for the synthesis of fine chemicals. The reactions are characterized by their ability to mediate unique transformations, particularly in the realm of reductive couplings and radical chemistry. The protocols and data presented herein offer a starting point for researchers looking to harness the synthetic potential of TiCl₂ and related catalysts in their own work. Further exploration of ligand effects and reaction conditions is expected to continue expanding the scope and utility of this versatile catalytic system.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. CAS 10049-06-6: Titanium chloride (TiCl2) | CymitQuimica [cymitquimica.com]
- 3. Titanocene dichloride - Wikipedia [en.wikipedia.org]
- 4. diva-portal.org [diva-portal.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent applications of Cp 2 TiCl in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00024A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Catalyst Generation and Benchtop-Compatible Entry Points for TiII/TiIV Redox Catalytic Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Electrochemical Synthesis Using Titanium(II) Chloride Electrolytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and methodologies for conducting electrochemical synthesis using electrolytes containing titanium(II) chloride (TiCl₂). The protocols detailed herein are intended to serve as a practical guide for the synthesis of organic molecules and advanced materials.
Application Note 1: In-Situ Preparation of TiCl₂ Molten Salt Electrolytes
The direct use of TiCl₂ is often hampered by its high reactivity and hygroscopic nature. Therefore, in-situ generation of TiCl₂ within a molten salt electrolyte is a common and effective strategy. This approach ensures the stability of the divalent titanium species required for subsequent electrochemical processes.
A prevalent method for the in-situ synthesis of a TiCl₂ electrolyte involves the reaction of titanium tetrachloride (TiCl₄) with titanium metal in a molten salt medium, such as a eutectic mixture of NaCl and KCl. Another effective method is the reaction of titanium metal powder with a precursor like copper(I) chloride (CuCl) in a molten salt.[1]
The key advantages of in-situ preparation include:
-
Minimization of Contamination: Handling of highly reactive TiCl₂ is avoided, reducing the risk of contamination from atmospheric moisture and oxygen.
-
Controlled Concentration: The concentration of Ti²⁺ in the electrolyte can be carefully controlled by the stoichiometry of the reactants.
-
Enhanced Safety: The exothermic and potentially hazardous reaction of preparing TiCl₂ is managed within the controlled environment of the electrochemical cell.
A typical in-situ synthesis reaction is: TiCl₄ + Ti -> 2TiCl₂ (in molten salt)
Or, using a sacrificial reductant: 2CuCl + Ti -> 2Cu + TiCl₂ (in molten salt)[1]
The resulting electrolyte, containing dissolved TiCl₂, can then be directly used for the electrodeposition of titanium metal, alloys, or for mediating organic synthesis.
Application Note 2: Titanium-Mediated Organic Electrosynthesis
Low-valent titanium species, electrochemically generated from TiCl₂ or other titanium precursors like TiCl₃ and titanocene (B72419) dichloride (Cp₂TiCl₂), are powerful reducing agents in organic synthesis. These species can act as electron transfer mediators, enabling the reduction of organic functional groups at less negative potentials than direct electrolysis would require. This can lead to higher selectivity and yields.[2]
A significant application in this area, relevant to drug development, is the reduction of nitroaromatic compounds to their corresponding anilines. Anilines are crucial building blocks in the synthesis of a wide range of pharmaceuticals. The electrochemical approach offers a greener alternative to traditional chemical reductants, which often produce hazardous waste.
The general mechanism involves the electrochemical reduction of a higher-valent titanium species (e.g., Ti³⁺ or Ti⁴⁺) to a low-valent active species (Ti²⁺ or a Ti(III) complex), which then chemically reduces the organic substrate. The oxidized titanium species is subsequently re-reduced at the cathode, completing the catalytic cycle.
Application Note 3: Electrosynthesis of Advanced Materials
This compound electrolytes are not only used for the production of pure titanium metal but also for the electrosynthesis of advanced materials with unique properties. These materials include high-performance alloys and hard materials like titanium borides and silicides.
-
Titanium Aluminides (Ti-Al alloys): These intermetallic compounds are sought after in the aerospace and automotive industries for their low density, high strength, and excellent high-temperature performance. Co-electrodeposition from a molten salt containing both Ti²⁺ and Al³⁺ ions allows for the direct synthesis of various titanium aluminide phases.[3][4]
-
Titanium Diboride (TiB₂): This ceramic material is known for its extreme hardness, high melting point, and good electrical conductivity. It finds applications in cutting tools, armor, and as a coating material. TiB₂ can be electrodeposited from a molten chloride or fluoride-chloride electrolyte containing sources of both titanium and boron.[1][2]
-
Titanium Silicides (e.g., Ti₅Si₃): These materials are of interest for high-temperature structural applications and as contact materials in microelectronics due to their thermal stability and low resistivity. Electrochemical synthesis from molten salts offers a direct route to produce these silicide phases.[5]
The ability to control the stoichiometry and morphology of the deposited material by tuning electrochemical parameters like current density, potential, and electrolyte composition makes this a versatile synthesis technique.
Experimental Protocols
Protocol 1: In-Situ Preparation of a CaCl₂-NaCl-TiCl₂ Molten Salt Electrolyte
This protocol describes the in-situ synthesis of a TiCl₂ electrolyte using titanium powder and copper(I) chloride in a calcium chloride-sodium chloride molten salt.[1][6]
Materials:
-
Anhydrous Calcium Chloride (CaCl₂)
-
Anhydrous Sodium Chloride (NaCl)
-
Copper(I) Chloride (CuCl)
-
Titanium metal powder
-
High-purity Argon gas
-
Alumina or graphite (B72142) crucible
-
High-temperature furnace with inert atmosphere control (e.g., a glovebox with an integrated furnace)
Equipment:
-
Electrochemical cell suitable for high-temperature molten salt electrolysis
-
Stirring mechanism (optional, but recommended)
-
Temperature controller
Procedure:
-
Prepare a eutectic mixture of CaCl₂ and NaCl in the desired ratio (e.g., 52 mol% CaCl₂ - 48 mol% NaCl).
-
Place the salt mixture and the required amount of CuCl into the crucible inside the electrochemical cell.
-
Seal the cell and purge thoroughly with high-purity argon gas to remove all traces of oxygen and moisture.
-
Heat the cell to the desired operating temperature, typically between 600°C and 700°C, to melt the salts.[6]
-
Once the salt is molten and thermally equilibrated, add the stoichiometric amount of titanium powder to the melt. A slight excess of titanium (e.g., 1.0-1.1 times the stoichiometric amount) can be used to ensure complete reaction of the CuCl.[6]
-
Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) with gentle stirring if available. The reaction 2CuCl + Ti -> 2Cu + TiCl₂ will occur, forming the TiCl₂ electrolyte. The copper metal byproduct will sediment at the bottom of the crucible.[1]
-
The resulting CaCl₂-NaCl-TiCl₂ electrolyte is now ready for use in electrochemical synthesis.
Data Presentation
The following tables summarize quantitative data from various electrochemical synthesis studies using titanium chloride electrolytes.
Table 1: Titanium-Mediated Electrochemical Reduction of Nitro Compounds
| Substrate | Mediator System | Electrolyte/Solvent | Yield (%) | Current Efficiency (%) | Reference |
| Nitrobenzene | (C₂H₅)₂Ti⁺ from Cp₂TiCl₂ | Dichloromethane/Toluene, H₂SO₄ | up to 83 | - | [2] |
| 1-Ethyl-3-cyano-4-nitropyrazole | TiCl₃ | Aqueous acidic electrolyte | 56 (at <10°C) | - | [2] |
| 4,4'-Dinitrodibenzyl | Cp₂TiCl₂ | DMF | Selective to mono-amine or di-amine | - | [2] |
| N-(2-nitro-4-R-phenyl)pyridinium salts | TiCl₃ | Acidic aqueous-alcoholic | 52 | - | [2] |
Table 2: Electrosynthesis of Titanium and its Compounds from Molten Salts
| Product | Precursor(s) in Electrolyte | Molten Salt System | Temperature (°C) | Purity / Key Result | Reference |
| Titanium Metal | TiCl₄ -> TiCl₂ | Chloride salts | 700-1123 K | 98.7% purity Ti powder obtained | [7] |
| Titanium Metal | TiCl₃ | LiCl-KCl | 700 | Ti³⁺ -> Ti²⁺ -> Ti reduction pathway | [7] |
| TiB₂ Coating | K₂TiF₆, KBF₄ | NaCl-KCl-NaF | 600 | Dense layers, microhardness up to 2900 HV | [1] |
| TiB₂ Coating | K₂TiF₆, KBF₄ | KF-KCl | 820 | Pure TiB₂ coating at 0.3-0.5 A/cm² | [2] |
| Ti₅Si₃ Alloy | Titanium-bearing compounds | CaCl₂ | 900-1000 | Current efficiency approx. 50% | [5] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 4. Synthesis of Titanium Silicide by Electro-Discharge-Sintering of Ti and Si Powder Mixture -Journal of Powder Materials | Korea Science [koreascience.kr]
- 5. pyro.co.za [pyro.co.za]
- 6. researchgate.net [researchgate.net]
- 7. Electrolytic Routes to Titanium: Methodological Innovations, Key Findings, and Prospects for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Titanium(II) Chloride (TiCl₂)
This guide provides essential safety information, handling and storage procedures, and troubleshooting advice for the use of pyrophoric Titanium(II) chloride (TiCl₂) in a research and development setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered hazardous?
A1: this compound is a black, crystalline solid with the chemical formula TiCl₂.[1][2][3] It is classified as a pyrophoric material, meaning it can ignite spontaneously in air.[2][3][4][5][6] It also reacts violently with water, releasing flammable hydrogen gas.[1][4][5] These properties make it a significant fire and explosion hazard if not handled correctly.
Q2: What are the primary applications of this compound in research?
A2: this compound is a strong reducing agent and finds use in various chemical syntheses.[1][5] Its applications include catalysis in organic reactions, particularly in polymerization, and as a precursor for the synthesis of other titanium compounds and materials.[1]
Q3: What are the immediate first aid measures in case of exposure to this compound?
A3:
-
Skin Contact: Immediately brush off any solid particles. If the skin comes into contact with the substance, immerse the affected area in cool water or wrap in wet bandages.[7] Remove contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes.[6][8] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[6][7] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[6][7] Rinse the mouth with water.[6][7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
Q4: What type of personal protective equipment (PPE) is required when working with this compound?
A4: A comprehensive set of PPE is mandatory. This includes:
-
A flame-resistant lab coat.[9]
-
Chemical splash goggles and a face shield.[9]
-
Heavy-duty, chemical-resistant gloves. It is often recommended to wear a double layer of gloves.[9]
-
Ensure a safety shower and eyewash station are readily accessible.[8]
Q5: How should this compound be stored?
A5: this compound must be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with air and moisture.[6][7][10] It should be kept in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][7][10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Sparks or smoke observed upon opening the container. | Exposure to air or moisture. | Immediately cover the container opening with a dry, inert material like sand or powdered lime (calcium oxide).[11] If a fire starts, use a Class D fire extinguisher. DO NOT USE WATER, carbon dioxide, or foam extinguishers. [8][12] Evacuate the area and call for emergency assistance if the situation cannot be controlled.[8][11] |
| A small spill of TiCl₂ powder occurs in the fume hood. | Accidental mishandling during transfer. | Cover the spill with a dry, inert absorbent material such as sand or powdered lime.[11] Carefully collect the mixture into a designated, dry, and properly labeled waste container. Quench the residue slowly and carefully following the established protocol (see Experimental Protocols).[8][11] |
| The TiCl₂ reagent appears discolored or has clumps. | Potential decomposition due to slow air or moisture leak in the container. | Do not use the reagent if its integrity is questionable. The discoloration may indicate the formation of titanium oxides or hydroxides. Dispose of the material following the appropriate quenching and waste disposal procedures. |
| A fire starts in the work area during handling. | Ignition of the pyrophoric material or flammable solvents. | If a person's clothing is on fire, guide them to the nearest safety shower.[8][11] For small fires involving the chemical, use a Class D fire extinguisher or smother with dry sand.[12] For larger fires, evacuate the area and activate the fire alarm.[8][10] |
Quantitative Data Summary
| Parameter | Recommended Value/Specification | Source(s) |
| Storage Atmosphere | Inert gas (Argon or Nitrogen) | [6][7][10] |
| Storage Temperature | Cool, dry place | [6] |
| Incompatible Materials | Water, moist air, strong oxidizing agents | [4][6] |
| Fire Extinguisher Type | Class D (for combustible metals) or dry sand/powdered lime | [11][12] |
| Emergency Shower/Eyewash | Must be readily accessible | [8] |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
Objective: To safely transfer solid this compound from its storage container to a reaction vessel under an inert atmosphere.
Materials:
-
This compound in its original container
-
Glovebox or Schlenk line with an inert atmosphere (Argon or Nitrogen)
-
Dry, clean glassware (e.g., Schlenk flask, round-bottom flask)
-
Dry, compatible spatula
-
Appropriate PPE (flame-resistant lab coat, safety goggles, face shield, chemical-resistant gloves)
Procedure:
-
Ensure the glovebox or Schlenk line is purged and maintained under a positive pressure of a dry, inert gas.
-
Introduce the sealed container of this compound, along with all necessary glassware and tools, into the glovebox antechamber and evacuate and refill with inert gas for at least three cycles.
-
Inside the glovebox, carefully open the container of this compound.
-
Using a clean, dry spatula, weigh the desired amount of TiCl₂ into a tared and dry reaction vessel.
-
Securely close the primary container of this compound.
-
Seal the reaction vessel containing the TiCl₂.
-
If using a Schlenk line, perform transfers under a positive flow of inert gas.
-
Once the transfer is complete, remove the reaction vessel and the sealed primary container from the glovebox via the antechamber.
Protocol 2: Quenching and Disposal of Residual this compound
Objective: To safely neutralize small quantities of residual this compound for disposal.
Materials:
-
Residual this compound
-
Large reaction flask (at least 10 times the volume of the quenching solution)
-
Stir bar
-
Inert, high-boiling point solvent (e.g., toluene (B28343) or heptane)[11][13]
-
Methanol[11]
-
Inert atmosphere setup (glovebox or Schlenk line)
-
Appropriate PPE
Procedure:
-
Perform all initial steps under an inert atmosphere.
-
Place the residual this compound in the large reaction flask equipped with a stir bar.
-
Dilute the TiCl₂ by adding a significant amount of an inert, dry solvent like toluene or heptane.[11]
-
Cool the flask in an ice bath to 0°C.[13]
-
While stirring vigorously, slowly add isopropanol (B130326) dropwise to the suspension.[8][11][13] Be prepared for gas evolution.
-
Once the initial vigorous reaction subsides, continue the slow addition of isopropanol.
-
After the reaction with isopropanol is complete, slowly add methanol (B129727) as a more reactive quenching agent.[11]
-
Finally, very slowly and carefully add water dropwise to ensure all reactive material is consumed.[11][13]
-
Allow the mixture to slowly warm to room temperature and stir for several hours to ensure the reaction is complete.[13]
-
Neutralize the resulting solution with a weak acid like citric or acetic acid.[13]
-
Dispose of the neutralized solution as hazardous waste according to institutional guidelines.[11]
Visualizations
Caption: Workflow for the safe handling and transfer of this compound.
References
- 1. Buy this compound (EVT-8715883) [evitachem.com]
- 2. Titanium dichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 3. Titanium dichloride | Cl2Ti | CID 66228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CAS#:10049-06-6 | Chemsrc [chemsrc.com]
- 5. Page loading... [guidechem.com]
- 6. Titanium chloride(TiCl2) MSDS CasNo.10049-06-6 [lookchem.com]
- 7. guidechem.com [guidechem.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. ehs.mit.edu [ehs.mit.edu]
- 10. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 11. chemistry.ucla.edu [chemistry.ucla.edu]
- 12. TITANIUM TRICHLORIDE MIXTURE, PYROPHORIC | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chemistry.nd.edu [chemistry.nd.edu]
Technical Support Center: Inert Atmosphere Techniques for TiCl₂
This guide provides researchers, scientists, and drug development professionals with essential troubleshooting information and frequently asked questions for handling titanium(II) chloride (TiCl₂) and other air-sensitive reagents.
Troubleshooting Guides
This section addresses specific problems you may encounter when working with TiCl₂ under an inert atmosphere using a Schlenk line or a glove box.
Schlenk Line Operations
Question: My reaction failed, or the yield was significantly lower than expected. What went wrong?
Answer: Reaction failure with air-sensitive compounds like TiCl₂ is most often due to contamination by oxygen or moisture.[1] Here is a systematic approach to troubleshoot the issue:
-
Glassware Dryness: Ensure all glassware was rigorously dried before use.[2][3] A thin film of adsorbed moisture on glassware is a common source of contamination.[1][3] Glassware should be oven-dried (e.g., at 140°C for 4 hours or >100°C overnight) and assembled while hot, then immediately placed under vacuum on the Schlenk line to remove any remaining traces of water.[2][3]
-
Atmosphere Purity: The inert gas itself might be contaminated. Verify the quality of your nitrogen or argon source. Even ppm levels of oxygen or water can be detrimental.[1]
-
System Leaks: A poor seal in any joint or stopcock is a primary cause of contamination.[4] Re-grease all ground-glass joints, ensuring a thin, uniform layer is applied to prevent leaks without contaminating the reaction.[5] Check all tubing for cracks and ensure septa are fresh and provide a good seal.[4]
-
Reagent Purity: The TiCl₂ or other reagents may have degraded due to improper storage or previous handling. Similarly, ensure your solvents were properly dried and degassed before use.
-
Technique Errors: Review your procedure. Did you adequately purge the reaction flask with vacuum/inert gas cycles?[1] Was the cannula properly purged before a transfer? Any brief exposure to the atmosphere can compromise the reaction.[6]
Caption: Troubleshooting workflow for failed air-sensitive reactions.
Question: The vacuum pressure on my Schlenk line is poor. How can I fix this?
Answer: A poor vacuum suggests a leak in the system.[4]
-
Identify the Leak: Check each stopcock individually by twisting it to the inert gas setting and observing if the manometer reading changes significantly.[4] Inspect all ground-glass joints for insufficient or old grease.
-
Grease Joints: Clean and re-grease all stopcocks and joints. For Teflon taps, ensure the piston seal has not worn down from over-tightening.[4]
-
Check the Cold Trap: A blocked solvent trap, especially from frozen solvents like benzene (B151609) or 1,4-dioxane, can degrade vacuum pressure.[4] Safely shut down the line, thaw, and empty the trap.
-
Pump Maintenance: Ensure the vacuum pump oil is clean and at the correct level.
Question: My cannula transfer is very slow or won't start.
Answer: This is a common issue with several simple solutions.
-
Clogged Cannula/Needle: The cannula or the vent needle in the receiving flask may be blocked. Remove them and clean with a wire or solvent.[4]
-
Leaky Septa: A leak in the septa of either flask can prevent sufficient pressure buildup for the transfer. Replace the septa if they appear worn or have multiple punctures.[4]
-
Insufficient Pressure: If the transfer fails to start, you may need to increase the inert gas pressure slightly.[4] This can be done by momentarily restricting the outlet of the bubbler. You can also raise the height of the transferring flask relative to the receiving flask.[4]
Glove Box Operations
Question: The oxygen and/or water levels in the glove box are rising. What should I do?
Answer: Rising contaminant levels indicate a leak or an internal source of contamination.
-
Check for Leaks: A continuous increase in O₂ and H₂O levels when the box is sealed suggests a leak.[7] Visually inspect the gloves for any tears or pinholes.[7] Check the O-ring seals on the antechamber doors and ensure all feedthroughs and bolts around the window are tight.[7]
-
Purging Issues: If levels rise during a purge, the inert gas source or the inlet tubing may be compromised.[7] Check the gas lines for leaks.
-
Antechamber Cycles: Ensure users are running a sufficient number of vacuum/refill cycles on the antechamber before opening the inner door.[8] Bringing items in without proper cycling is a major source of contamination.
-
Internal Contamination: Solvents left in open containers can saturate the atmosphere and affect sensor readings.[8] Porous materials (like filter paper or molecular sieves) brought into the box can slowly release trapped air or moisture. Degas these materials in the antechamber before bringing them in.[8]
Question: I'm having trouble handling fine powders like TiCl₂ inside the glove box.
Answer: Static electricity is often the culprit when handling fine powders in the very dry atmosphere of a glove box.
-
Use Anti-Static Tools: Employ anti-static weigh boats and spatulas.
-
Ionizing Gun: Use an anti-static gun (ionizing gun) to neutralize static charge on your glassware and containers before and during weighing.
-
Grounding: Ensure the glove box and internal balances are properly grounded.
Data Presentation
Inert Atmosphere Quality and Impact on TiCl₂
The quality of the inert atmosphere is critical for success. Even parts-per-million (ppm) levels of contaminants can lead to side reactions, decomposition, and reduced yields.[1]
| Atmosphere System | Typical O₂ Level (ppm) | Typical H₂O Level (ppm) | Potential Impact on TiCl₂ and Related Reagents |
| High-Purity Glove Box | < 1 | < 1 | Ideal: Minimizes oxidation and hydrolysis. Suitable for storing and handling highly sensitive materials like TiCl₂. |
| Standard Glove Box | 1 - 10 | 1 - 10 | Good: Generally acceptable for most reactions, but slow decomposition of the most sensitive reagents may occur over time. |
| Schlenk Line | 1 - 50 | 1 - 50 | Variable: Highly dependent on user technique, glassware seals, and gas purity. Prone to minor leaks. Requires careful execution of procedures like vacuum/refill cycles to minimize contamination.[1] |
| Nitrogen Balloon | > 50 | > 50 | Not Recommended for TiCl₂: Only suitable for less sensitive reagents. Provides positive pressure but does not rigorously exclude air.[9][10] |
Experimental Protocols
Protocol: Assembling and Drying Glassware on a Schlenk Line
This protocol outlines the fundamental steps for preparing a reaction flask for an air-sensitive experiment.
Materials:
-
Schlenk flask and ground-glass stopper (or septum)
-
Magnetic stir bar
-
High-vacuum grease
-
Heat gun (if not using an oven)
Procedure:
-
Clean and Pre-Dry: Clean all glassware thoroughly and dry it in a laboratory oven at >120°C for at least 4 hours (overnight is preferred).[2][3]
-
Hot Assembly: While the flask is still hot, use heat-resistant gloves to place a magnetic stir bar inside.[2] Apply a thin, even layer of grease to the ground-glass joint of the stopper. Insert the stopper and twist to create a transparent, uniform seal.[2]
-
Connect to Schlenk Line: Immediately connect the flask's sidearm to the Schlenk line via thick-walled tubing.
-
First Evacuation: Open the flask's stopcock to the vacuum manifold. The system will be evacuated. You may gently warm the outside of the flask with a heat gun (avoiding the joints) to help drive off any adsorbed moisture.
-
First Refill: Close the flask's stopcock to the vacuum line and then carefully open it to the inert gas manifold. You will hear the gas flow into the flask. Do not let the pressure build up too high; the bubbler should bubble at a steady rate.
-
Repeat Cycles: Repeat steps 4 and 5 at least two more times.[1] Three vacuum/inert gas cycles are typically sufficient to create an inert atmosphere inside the flask suitable for most air-sensitive chemistry.[1]
-
Final State: The flask is now under a positive pressure of inert gas and ready for the addition of solvents or reagents.
Caption: Experimental workflow for a standard cannula transfer.
Frequently Asked Questions (FAQs)
Q1: Why is TiCl₂ so sensitive? Titanium in a low oxidation state, such as Ti(II), is highly reducing and therefore extremely reactive towards oxygen.[11] It will also react readily with water (hydrolysis). These reactions are often rapid and exothermic, leading to the decomposition of the compound and failure of the experiment.
Q2: What are the absolute essential pieces of equipment for handling TiCl₂? At a minimum, you need a Schlenk line or a glove box.[1][12] A Schlenk line consists of a dual manifold for vacuum and inert gas, connected to a vacuum pump and an inert gas cylinder.[12] A glove box is an enclosed chamber filled with a purified inert atmosphere.[3][9] For transferring liquids, you will need gas-tight syringes or cannulas (double-tipped needles).[2][13]
Q3: How can I be sure my "inert" atmosphere is actually inert? For a glove box, calibrated oxygen and moisture sensors provide a direct reading of the atmosphere's purity.[8] For a Schlenk line, success is more dependent on technique.[12] A good indicator is the use of a colorimetric indicator. For example, a solution of a Ti(III) complex, which is often intensely colored, will be rapidly bleached to a colorless or yellow Ti(IV) species in the presence of oxygen, providing an immediate visual cue of a leak or failed technique.[6]
Q4: What are the most critical safety considerations when using these techniques?
-
Pressure: Never expose a flask under vacuum to a sudden rush of atmospheric pressure, as this can cause an implosion. Always refill evacuated flasks slowly. Conversely, do not over-pressurize glassware with inert gas, which could lead to an explosion.[12]
-
Liquid Nitrogen Traps: When using a liquid nitrogen cold trap, never open the system to air while the trap is cold.[5][12] Oxygen from the air has a higher boiling point (-183°C) than nitrogen (-196°C) and can condense in the trap as liquid oxygen.[12] Liquid oxygen is extremely dangerous and can form explosive mixtures with any organic materials present in the trap.[5][12]
-
Pyrophoric Reagents: TiCl₂ and many related reagents are pyrophoric, meaning they can ignite spontaneously on contact with air.[9][13][14] Always handle them under an inert atmosphere.[13] Have appropriate fire extinguishing materials nearby, such as a Class D fire extinguisher for metal fires and powdered lime or sand to smother small spills.[13] Never work alone when handling such materials.[14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat (preferably flame-resistant), and appropriate gloves.[14][15]
References
- 1. molan.wdfiles.com [molan.wdfiles.com]
- 2. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 5. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 6. web.uvic.ca [web.uvic.ca]
- 7. ossila.com [ossila.com]
- 8. ossila.com [ossila.com]
- 9. research.columbia.edu [research.columbia.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. Titanium - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. - Division of Research Safety | Illinois [drs.illinois.edu]
- 15. ehs.mit.edu [ehs.mit.edu]
Technical Support Center: TiCl₂ Mediated Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TiCl₂ mediated coupling reactions. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the active species in a TiCl₂ mediated coupling, and why is its preparation critical?
A1: The active species in these reactions are low-valent titanium reagents, often formally Ti(0) or Ti(II), which are generated in situ.[1] These species are powerful reducing agents capable of coupling carbonyl compounds. The most common precursors are TiCl₃ or TiCl₄, which are reduced by agents like zinc dust, magnesium, or lithium aluminum hydride (LiAlH₄).[1][2] The preparation is critical because the low-valent titanium reagent is often a heterogeneous slurry, and its activity is highly dependent on the reducing agent used, the solvent, and the reaction conditions. Improper preparation can lead to a reagent with low activity, resulting in poor or no product yield.
Q2: My McMurry coupling reaction is yielding the pinacol (B44631) diol instead of the desired alkene. What is causing this and how can I fix it?
A2: The McMurry reaction proceeds in two main stages: the formation of a titanium pinacolate (a 1,2-diolate complex) followed by its deoxygenation to the alkene.[1] If the pinacol diol is the major product, it indicates that the second step, the deoxygenation, is failing. This can be due to insufficient reducing power of the titanium reagent or suboptimal reaction temperature. To favor the alkene product, you can try increasing the reaction temperature or extending the reaction time. Using a stronger reducing system for the preparation of the low-valent titanium might also be beneficial.
Q3: Can I perform a crossed McMurry reaction with two different carbonyl compounds?
A3: While possible, crossed McMurry reactions are often challenging due to the formation of a statistical mixture of products. If you couple two different ketones, you can expect to get a mixture of two homo-coupled alkenes and the desired cross-coupled alkene, which can be difficult to separate.[3] However, selective cross-coupling has been achieved in some cases, for instance, by coupling salicylaldehydes with aromatic aldehydes.[4] Intramolecular McMurry reactions, where the two carbonyl groups are in the same molecule, are generally much more efficient and high-yielding.[3]
Q4: What are the ideal solvents for TiCl₂ mediated couplings and why?
A4: Ethereal solvents, particularly tetrahydrofuran (B95107) (THF) and 1,2-dimethoxyethane (B42094) (DME), are the most commonly used and effective solvents for these reactions.[1][4] These solvents are advantageous because they can solubilize the intermediate titanium complexes, which facilitates the electron transfer steps necessary for the coupling.[1] It is crucial that the solvents are scrupulously anhydrous and oxygen-free, as moisture and oxygen will rapidly quench the active low-valent titanium species.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coupled Product
This is one of the most common issues and can stem from several factors. Follow this guide to troubleshoot the problem.
-
Step 1: Verify the Activity of the Low-Valent Titanium Reagent
-
Problem: The in situ generated low-valent titanium reagent is inactive. This is often due to the quality of the titanium precursor or the reducing agent, or the presence of moisture or oxygen.
-
Solution:
-
Ensure the TiCl₃ or TiCl₄ used is of high purity and has been stored under inert atmosphere.
-
Use a freshly opened or properly stored reducing agent. For example, zinc dust can be activated with a dilute HCl wash, followed by washing with water, ethanol, and ether, and then dried under vacuum.
-
Use anhydrous solvents and thoroughly dry all glassware. The reaction must be performed under a strictly inert atmosphere (e.g., argon or nitrogen).[3]
-
-
-
Step 2: Check Reaction Conditions
-
Problem: The reaction temperature or time is insufficient, especially for sterically hindered substrates.
-
Solution:
-
Increase the reaction temperature. McMurry couplings are often performed at reflux in THF or DME.[5]
-
Extend the reaction time. Some couplings may require several hours to overnight for completion.
-
-
-
Step 3: Evaluate Substrate Reactivity
-
Problem: The carbonyl compound is sterically hindered, which can significantly slow down the reaction.
-
Solution: For highly hindered substrates, more forcing conditions (higher temperature, longer reaction time, more equivalents of the titanium reagent) may be necessary. Aldehydes are generally more reactive than ketones.[6]
-
Issue 2: Formation of Multiple Byproducts
-
Problem: The reaction is messy, producing a complex mixture of products and byproducts, making purification difficult.
-
Solution:
-
Optimize Stoichiometry: Ensure the correct stoichiometry of the titanium precursor and the reducing agent is used.
-
Control Addition Rate: Add the carbonyl compound slowly to the slurry of the low-valent titanium reagent. This can sometimes minimize side reactions.
-
Purification: Be prepared for careful chromatographic purification. The formation of various titanium oxide species can complicate the workup.
-
Quantitative Data Summary
The choice of reducing agent and reaction conditions can significantly impact the yield of TiCl₂ mediated couplings. The following table summarizes the effect of different reducing agents on the yield of a typical McMurry coupling of a diketone.
| Titanium Precursor | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| TiCl₃ | LiAlH₄ | DME | Reflux | 10 | 85 | [1] |
| TiCl₄ | Zn(Cu) | THF | Reflux | 12 | 92 | [1] |
| TiCl₄ | Mg | THF | 25 | 4 | 75 | [2] |
| TiCl₃ | K | THF | Reflux | 16 | 88 | [1] |
Experimental Protocols
Protocol 1: Preparation of Low-Valent Titanium Reagent (McMurry Reagent) from TiCl₄ and Zinc Dust
Objective: To prepare an active slurry of low-valent titanium for use in McMurry coupling reactions.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust
-
Anhydrous tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere setup (Argon or Nitrogen)
Methodology:
-
Set up a three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.
-
To the flask, add zinc dust (4 equivalents relative to the carbonyl substrate).
-
Add anhydrous THF to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add TiCl₄ (2 equivalents) dropwise to the stirred slurry via the dropping funnel. An exothermic reaction will occur, and the mixture will turn from colorless to black.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-3 hours.
-
Cool the resulting black slurry to room temperature. The low-valent titanium reagent is now ready for use.[5]
Protocol 2: General Procedure for an Intramolecular McMurry Coupling
Objective: To perform an intramolecular reductive coupling of a diketone to form a cyclic alkene.
Materials:
-
Diketone substrate
-
Pre-prepared low-valent titanium reagent slurry in THF
-
Anhydrous THF
-
Inert atmosphere setup
Methodology:
-
Prepare the low-valent titanium reagent as described in Protocol 1.
-
Dissolve the diketone substrate in anhydrous THF.
-
Add the solution of the diketone dropwise to the stirred slurry of the low-valent titanium reagent at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of aqueous K₂CO₃ solution.
-
Filter the mixture through a pad of celite to remove the titanium oxide byproducts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Mechanism of the McMurry coupling reaction.
Caption: Troubleshooting workflow for low yield in TiCl₂ couplings.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. m.youtube.com [m.youtube.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Stabilization of Ti(II) Reagents with Ligands
Welcome to the Technical Support Center for the stabilization of Ti(II) reagents. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis, handling, and stabilization of Ti(II) complexes with various ligands.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and use of ligand-stabilized Ti(II) reagents.
Guide 1: Low or No Yield of the Desired Ti(II) Complex
Problem: After performing the reduction of a Ti(IV) precursor in the presence of a stabilizing ligand, the desired Ti(II) complex is obtained in low yield or not at all.
| Possible Cause | Troubleshooting Step | Explanation |
| Incomplete Reduction | 1. Verify Reductant Activity: Use a freshly opened or properly stored reducing agent (e.g., Mg, Zn, KC8). 2. Increase Reductant Equivalents: Stoichiometric or a slight excess of the reducing agent is often required. 3. Extend Reaction Time/Increase Temperature: Monitor the reaction by a suitable method (e.g., color change, TLC of quenched aliquots) to ensure it has gone to completion. | The reduction of Ti(IV) or Ti(III) to Ti(II) can be sluggish if the reducing agent is passivated or if reaction conditions are not optimal. |
| Ligand Dissociation | 1. Choose a More Strongly Coordinating Ligand: Consider ligands with stronger σ-donating properties or chelating ligands. 2. Use an Excess of the Ligand: This can shift the equilibrium towards the formation of the desired complex. | Weakly coordinating ligands may not effectively stabilize the Ti(II) center, leading to decomposition or formation of undesired products.[1] |
| Air or Moisture Contamination | 1. Ensure Rigorous Inert Atmosphere: Use a well-maintained Schlenk line or glovebox. 2. Dry Glassware and Solvents Thoroughly: Oven-dry all glassware and use freshly distilled, anhydrous solvents. 3. Degas Solvents: Remove dissolved oxygen from solvents by sparging with an inert gas or by freeze-pump-thaw cycles.[2][3] | Ti(II) reagents are extremely air- and moisture-sensitive and will rapidly decompose upon exposure.[4][5] |
| Side Reactions | 1. Control Temperature: Perform the reduction at low temperatures (e.g., -78 °C) to minimize side reactions. 2. Slow Addition of Reagents: Add the reducing agent or ligand solution slowly to maintain better control over the reaction. | Uncontrolled reaction conditions can lead to the formation of byproducts, such as dinuclear titanium species or ligand degradation products. |
Troubleshooting Workflow for Low Yield
References
effect of solvent on the reactivity of Titanium(II) chloride
Welcome to the Technical Support Center for Titanium(II) chloride (TiCl₂). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of TiCl₂ in various chemical reactions, with a specific focus on how solvent choice can impact its reactivity. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the safe and effective use of this powerful reagent.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a black, pyrophoric solid. It is soluble in ethanol (B145695) but insoluble in less polar solvents like chloroform, ether, and carbon disulfide.[1][2][3] It reacts violently with water, decomposing to produce hydrogen gas and titanium oxides.[4][5] Therefore, all solvents must be anhydrous.
Q2: How does the choice of solvent affect the reactivity of TiCl₂?
A2: The solvent is not merely an inert medium for TiCl₂ reactions; it is an active participant. Donor solvents, such as tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (methyl cyanide), and pyridine (B92270), coordinate to the titanium(II) center to form complexes.[6] This coordination modulates the reactivity of the Ti(II) ion. Non-coordinating solvents like hexanes or toluene (B28343) will result in heterogeneous reaction mixtures, which can lead to different reactivity profiles and slower reaction rates compared to solutions in coordinating solvents.
Q3: Can the solvent cause decomposition or unwanted side reactions with TiCl₂?
A3: Yes. While coordinating solvents can be beneficial, some can also lead to undesired reactions. For instance, certain nitrogen-containing ligands like pyridine and trimethylamine (B31210) have been shown to cause the oxidation of titanium(II) to titanium(III).[6] It is crucial to select a solvent that is stable under the reaction conditions and does not engage in redox reactions with the highly reducing Ti(II) center.
Q4: What are the ideal solvents for reactions involving TiCl₂ as a reducing agent?
A4: Ethereal solvents, particularly tetrahydrofuran (THF), are commonly used for reactions involving low-valent titanium reagents.[7][8] THF is a good donor solvent that can form stable solvated complexes with TiCl₂, enhancing its solubility and reactivity.[4] However, the stability of organolithium reagents, which are sometimes used in conjunction with titanium reagents, can be limited in THF, so reaction time and temperature must be carefully controlled.[9]
Q5: What are the safety precautions for handling this compound and its solutions?
A5: this compound is a pyrophoric material, meaning it can ignite spontaneously in air.[2][5] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glove box or using Schlenk line techniques.[10][11] Personal protective equipment (PPE), including a fire-resistant lab coat, safety goggles, a face shield, and appropriate gloves (nitrile gloves underneath neoprene gloves is a recommended combination), is mandatory.[2] Ensure that an appropriate fire extinguisher (Class D for metal fires) is readily available.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Reaction is sluggish or does not initiate. | 1. Poor solubility: TiCl₂ is not dissolved in the solvent (e.g., using a non-coordinating solvent like hexane).2. Inactive Reagent: The TiCl₂ may have been passivated by brief, unintentional exposure to air or moisture.3. Low Temperature: The reaction may have a significant activation energy. | 1. Switch to a coordinating, anhydrous solvent such as THF or DME to improve solubility and form a reactive complex.2. Ensure strictly anaerobic and anhydrous conditions. Use freshly purchased reagent or reagent from a newly opened container. All glassware must be oven or flame-dried.3. Gently warm the reaction mixture, but monitor carefully for exothermic events, especially with pyrophoric materials. |
| An unexpected color change is observed (e.g., to purple or blue). | 1. Oxidation of Ti(II): The Ti(II) may have been oxidized to Ti(III), which often has a characteristic purple or blue color in solution.[12]2. Solvent Reaction: The solvent (e.g., pyridine) may be reacting with the TiCl₂ to form a colored Ti(III) complex.[6] | 1. Review the handling procedure to identify any potential points of air or moisture ingress. Check all reagents for purity and ensure they are anhydrous.2. If using a nitrogen-based solvent, consider switching to an ethereal solvent like THF. If the nitrogen-containing component is a reactant, this color change may be an expected part of the reaction pathway. |
| Low yield of the desired product. | 1. Reagent Decomposition: The TiCl₂ may have been consumed by reaction with the solvent or trace impurities over the course of the reaction.2. Incorrect Solvent Polarity: The chosen solvent may not be optimal for the specific reaction being performed, affecting reaction rates and equilibria. | 1. Add the TiCl₂ to the reaction mixture at a low temperature and then slowly warm to the reaction temperature. Consider adding the TiCl₂ in portions if the reaction is slow.2. Consult literature for similar reactions. If data is unavailable, screen a small set of anhydrous, compatible solvents (e.g., THF, DME, Dioxane) to find the optimal one for your transformation. |
| Reaction mixture becomes a thick, unmanageable slurry. | 1. Polymeric Complex Formation: In some solvents, TiCl₂ can form insoluble, halogen-bridged polymeric complexes.[6]2. Product Insolubility: The product of the reaction may be insoluble in the chosen solvent. | 1. Try a different coordinating solvent that may favor the formation of soluble, monomeric complexes. Adding a chelating ligand like TMEDA can sometimes break up polymers, but compatibility must be checked.2. Add a co-solvent in which the product is known to be soluble, ensuring the co-solvent is compatible with TiCl₂. |
Quantitative Data on Solvent Effects
The reactivity of titanium chlorides is highly dependent on the solvent. The following table, adapted from a study on a related compound (TiCl₂·2H₂O), illustrates how product yield can vary dramatically with the choice of solvent for a specific condensation reaction. While this data is for the hydrated form, it demonstrates the critical importance of solvent screening.
Table 1: Effect of Different Solvents on the Yield of a Tetrahydropiperidine Synthesis Catalyzed by TiCl₂·2H₂O [1]
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Ethanol (EtOH) | 3.5 | 94 |
| 2 | Dichloromethane (CH₂Cl₂) | 10 | 62 |
| 3 | Water (H₂O) | 12 | 70 |
| 4 | Acetonitrile (CH₃CN) | 8 | 85 |
| 5 | Solvent-Free | 12 | 47 |
Data sourced from a study on the one-pot condensation reaction of ethyl acetoacetate, benzaldehyde, and aniline.[1]
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound
WARNING: this compound is pyrophoric and reacts violently with water. This procedure must be performed in a certified fume hood, inside an inert atmosphere glove box, or using established Schlenk line techniques.
-
Preparation:
-
Ensure all glassware is oven-dried (minimum 4 hours at 120 °C) and cooled under a stream of inert gas (argon or nitrogen).
-
Wear appropriate PPE: fire-resistant lab coat, chemical splash goggles, face shield, and double gloves (nitrile under neoprene).
-
Have a Class D fire extinguisher and powdered lime or sand readily accessible.
-
Remove all flammable solvents and combustible materials from the immediate work area.
-
-
Inert Atmosphere Transfer (Glove Box):
-
Bring the sealed container of TiCl₂ into the glove box antechamber and evacuate/refill with inert gas for at least three cycles.
-
Inside the glove box, carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the black TiCl₂ powder into a tared, dry vial or directly into the reaction flask.
-
Securely seal the original TiCl₂ container and the vessel containing the weighed reagent.
-
The reaction flask can then be sealed, removed from the glove box, and transferred to a fume hood for the reaction.
-
-
Quenching and Disposal:
-
Excess or waste TiCl₂ must be quenched carefully. Slowly add the solid in small portions to a flask containing a large volume of isopropanol (B130326) with vigorous stirring and cooling in an ice bath.
-
After the initial reaction subsides, slowly add water to quench any remaining reactive material.
-
All waste, including rinsed empty containers, must be disposed of as hazardous waste according to institutional guidelines.[11]
-
Protocol 2: General Procedure for a TiCl₂-Mediated Reaction in THF
-
Apparatus Setup:
-
Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with an inert gas inlet, a thermometer, and a rubber septum.
-
Purge the entire apparatus with dry argon or nitrogen for at least 30 minutes. Maintain a positive pressure of inert gas throughout the experiment.
-
-
Reagent Addition:
-
To the flask, add the substrate and anhydrous THF (distilled from sodium/benzophenone) via syringe.
-
Cool the solution to the desired starting temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Weigh the TiCl₂ in a glove box (as per Protocol 1) and add it to the reaction flask under a positive flow of inert gas. Alternatively, if a solution is available, transfer it via cannula.
-
Observe for any color change or temperature increase upon addition.
-
-
Reaction Monitoring:
-
Stir the reaction at the designated temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals using a syringe under inert atmosphere and analyzing by an appropriate method (e.g., TLC, GC-MS after quenching the aliquot).
-
-
Workup and Quenching:
-
Upon completion, cool the reaction mixture in an ice bath.
-
Slowly and carefully quench the reaction by adding a protic solvent (e.g., methanol (B129727) or water), being mindful of potential gas evolution (H₂) and exotherms.
-
Once the excess TiCl₂ is quenched, proceed with the standard aqueous workup and extraction of the product.
-
Visualizations
Caption: Solvent interaction with TiCl₂ dictates its reactivity pathway.
Caption: A decision tree for troubleshooting common TiCl₂ reaction issues.
Caption: A generalized workflow for conducting experiments with TiCl₂.
References
- 1. researchgate.net [researchgate.net]
- 2. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 3. Titanium_tetrachloride [chemeurope.com]
- 4. Buy this compound (EVT-8715883) [evitachem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Co-ordination complexes of titanium(II) - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 7. Titanium (low valent) [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. ospt.osi.lv [ospt.osi.lv]
- 10. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 11. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 12. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]
Technical Support Center: Purification of Products from TiCl₂ Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with titanium(II) chloride (TiCl₂) and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying products from reactions involving titanium chlorides?
A1: The choice of purification method depends on the properties of the desired product (e.g., solid/liquid, volatility, stability). The most common techniques include:
-
Fractional Distillation: Highly effective for volatile liquid products like titanium tetrachloride (TiCl₄), separating them from less volatile impurities.[1][2][3]
-
Recrystallization: A standard method for purifying solid organometallic and coordination complexes.[4][5] It involves dissolving the crude product in a suitable solvent and allowing it to crystallize, leaving impurities in the solution.
-
Solvent Extraction: Useful for separating titanium compounds from aqueous solutions or mixtures containing other metals, such as iron.[6][7][8]
-
Chemical Treatment: Involves adding specific reagents to remove persistent impurities. For example, refluxing with copper is used to remove vanadium compounds prior to distillation.[9]
-
Sublimation: A viable option for volatile solid compounds that can be converted directly from a solid to a gas phase, leaving non-volatile impurities behind.
Q2: I performed a purification, but my organometallic titanium complex is still colored (e.g., yellow or brown). What is the likely cause?
A2: Unwanted coloration in a purified product can often be attributed to trace impurities. Common causes include residual metal contaminants, such as iron, which are known to cause significant color changes even in small amounts.[10] Oxidation of the product due to sensitivity to air or residual oxygen in solvents can also lead to colored impurities.[10]
Q3: Why does my titanium complex seem to decompose or get stuck when I try to purify it using silica (B1680970) gel column chromatography?
A3: Many titanium complexes, particularly organometallic ones, are sensitive to the acidic nature of standard silica gel.[11] This can lead to decomposition of the compound directly on the column. The high oxophilicity (affinity for oxygen) of titanium (Ti), zirconium (Zr), and hafnium (Hf) compounds makes them particularly susceptible to degradation on silica.[5] It is often recommended to avoid silica gel chromatography for these types of complexes or to use a deactivated stationary phase, such as alumina (B75360) or C2-capped silica.[11]
Q4: How can I remove acidic impurities like hydrogen chloride (HCl) from my purified TiCl₄?
A4: Residual HCl can be a problematic impurity, especially in moisture-sensitive reactions. A common technique to remove volatile acidic impurities is to perform a series of freeze-pump-thaw cycles.[12] This involves freezing the TiCl₄ with liquid nitrogen, evacuating the headspace to remove volatile gases like HCl, and then allowing it to thaw under vacuum or an inert atmosphere.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Yellow product after column chromatography | 1. The compound itself may be yellow. 2. Trace metal impurities (e.g., iron) are present.[10] 3. The compound is sensitive to oxygen and has partially oxidized.[10] 4. The compound is decomposing on the acidic silica gel.[11] | 1. Confirm the expected color from literature. 2. Consider an acid wash or treatment with activated carbon.[10] Perform elemental analysis (e.g., ICP-MS) to quantify metal impurities. 3. Ensure all solvents are rigorously deoxygenated and the entire procedure is performed under a strict inert atmosphere. 4. Attempt purification by recrystallization or use a different stationary phase like alumina. |
| Persistent vanadium contamination in distilled TiCl₄ | Vanadium tetrachloride (VCl₄) and vanadium oxytrichloride (VOCl₃) have boiling points close to that of TiCl₄ and can co-distill.[1] | Before the final fractional distillation, reflux the crude TiCl₄ with a reducing agent like copper metal.[9] The copper reduces the vanadium compounds to non-volatile forms that remain in the distillation residue. |
| Reaction fails, and NMR shows protonated ligand | The TiCl₄ reagent may be contaminated with acidic impurities, most commonly HCl, which protonates the ligand.[12] | Purify the commercial TiCl₄ before use. A simple distillation may not be sufficient. Consider refluxing with copper followed by fractional distillation, and if necessary, perform freeze-pump-thaw cycles to remove volatile acids.[12] |
| Low recovery of solid product after recrystallization | 1. The chosen solvent is too good, and the product remains dissolved even at low temperatures. 2. The product is an oil and does not crystallize easily. 3. Significant decomposition occurred during heating to dissolve the sample. | 1. Use a solvent system where the product has high solubility when hot and very low solubility when cold. Consider using a co-solvent system (a good solvent and a poor solvent). 2. Try scratching the inside of the flask to induce crystallization, adding a seed crystal, or using the vapor diffusion technique in a glovebox.[5] 3. Minimize the time the solution is heated. Use a solvent that dissolves the compound at a lower temperature. |
Quantitative Data on Purification
Table 1: Boiling Points of TiCl₄ and Common Impurities
This data is crucial for planning purification by fractional distillation.
| Compound | Formula | Boiling Point (°C) |
| Titanium Tetrachloride | TiCl₄ | 136.4 |
| Vanadium Tetrachloride | VCl₄ | 148.5 |
| Vanadium Oxytrichloride | VOCl₃ | 126.7 |
| Silicon Tetrachloride | SiCl₄ | 57.6 |
| Iron(III) Chloride | FeCl₃ | 316 (sublimes) |
Table 2: Solvent Extraction Efficiency for Titanium (Ti⁴⁺)
This table summarizes the efficiency of different extractants for separating Ti⁴⁺ from solutions containing other metals.
| Extractant System | pH | Temperature (°C) | Mixing Rate (rpm) | Extraction Efficiency (%) |
| 150 g/L Aliquat 336 | 1.0 | 22.5 | 1400 | 99% for Ti⁴⁺ |
| 10% D2EHPA | 1.3 | 22.5 | 1400 | ~99% for Ti⁴⁺ |
| 10% TBP | 1.2 | 22.5 | 1400 | 80% for Ti⁴⁺ |
Experimental Protocols
Protocol 1: High-Purity Distillation of Titanium Tetrachloride (TiCl₄)
This protocol is designed to remove both metallic and organic impurities.
-
Pre-treatment (Vanadium Removal):
-
Place crude TiCl₄ and copper turnings or powder in a round-bottom flask equipped with a reflux condenser. All glassware must be oven or flame-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Reflux the mixture for 2-4 hours.[9] This step reduces volatile vanadium chlorides to non-volatile species.
-
-
Fractional Distillation:
-
Allow the flask to cool. Assemble a fractional distillation apparatus. For highest purity, use a vacuum-jacketed column packed with inert material (e.g., Raschig rings).
-
Heat the flask gently using a heating mantle. Discard the initial fraction (forerun), which may contain highly volatile impurities like SiCl₄.[14]
-
Collect the main fraction boiling at 136.4 °C.[2] Ensure the collection flask is under an inert atmosphere.
-
Stop the distillation before the pot runs dry to prevent non-volatile impurities from being carried over.
-
-
Final Degassing (Optional):
-
For applications highly sensitive to acid, transfer the distilled TiCl₄ to a Schlenk flask.
-
Perform three freeze-pump-thaw cycles using liquid nitrogen to remove any dissolved HCl.[12]
-
Store the purified TiCl₄ under an inert atmosphere in a sealed container.
-
Protocol 2: Recrystallization of an Air-Sensitive Titanium Complex
This protocol must be performed using Schlenk line or glovebox techniques.
-
Solvent Selection:
-
In a small vial inside a glovebox, test the solubility of the crude complex in various dried, deoxygenated solvents (e.g., toluene, pentane, diethyl ether, dichloromethane) to find a suitable system where the compound is soluble when hot but sparingly soluble when cold.
-
-
Dissolution:
-
Place the crude solid in a Schlenk flask. Add a minimal amount of the chosen "good" solvent.
-
Gently warm the flask while stirring until all the solid dissolves. Avoid excessive heating to prevent decomposition.
-
-
Crystallization:
-
If using a single solvent, slowly cool the flask to room temperature, then transfer it to a freezer (-20 to -30 °C) and allow it to stand undisturbed overnight.[5]
-
If using a co-solvent system, slowly add the "poor" solvent (in which the complex is insoluble) to the warm solution until it becomes slightly turbid. Re-warm slightly to clarify and then cool as described above.
-
-
Isolation:
-
Once crystals have formed, isolate them by filtration under an inert atmosphere using a filter cannula or a Schlenk filtration frit.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified crystals under high vacuum.
-
Visualizations
Caption: General purification workflow decision tree.
Caption: Step-by-step workflow for high-purity TiCl₄.
Caption: Troubleshooting logic for failed purifications.
References
- 1. Chloride process - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Titanium tetrachloride - Wikipedia [en.wikipedia.org]
- 4. dl.asminternational.org [dl.asminternational.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2008157275A1 - Solvent extraction of titanium using an aromatic diluent - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Recovery of Metals from Titanium Ore Using Solvent Extraction Process: Part 1—Transition Metals [mdpi.com]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. reddit.com [reddit.com]
- 12. Sciencemadness Discussion Board - Purification of TiCl4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. researchgate.net [researchgate.net]
- 14. scribd.com [scribd.com]
Technical Support Center: Troubleshooting Low Yields in TiCl₂-Promoted Reductions
Welcome to the technical support center for TiCl₂-promoted reductions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data to enhance your reaction yields and reproducibility.
Frequently Asked Questions (FAQs)
Q1: My TiCl₂-promoted reduction is resulting in a low yield or no reaction at all. What are the most common causes?
Low yields in TiCl₂-promoted reductions can often be attributed to a few critical factors. The most common issues include the deactivation of the low-valent titanium reagent through hydrolysis or oxidation, the use of impure starting materials, or the presence of reaction inhibitors. The active titanium species is highly sensitive to moisture and air, so stringent anhydrous and inert atmosphere techniques are crucial for success.[1]
Q2: I'm observing a color change in my reaction, but the yield is still poor. What do the color changes indicate?
The color of the reaction mixture is a good indicator of the oxidation state of the titanium species. When generating the active low-valent titanium species from a Ti(IV) or Ti(III) precursor with a reducing agent like zinc or manganese, you should observe a distinct color change. For instance, when reducing titanocene (B72419) dichloride (Cp₂TiCl₂, a bright red solid), the formation of the active Ti(III) species (Cp₂TiCl) is indicated by a color change to green.[1] If this color does not develop, it suggests a problem with the activation of your titanium reagent. A subsequent color change to blue upon the addition of water can indicate the formation of an aqua complex.[1] A persistent yellow color may suggest the presence of titanium oxide impurities, which can result from hydrolysis.[1]
Q3: What is the role of the metallic reducing agent (e.g., Zn, Mg), and can its quality affect my reaction?
The metallic reducing agent is essential for generating the catalytically active low-valent titanium species from a higher oxidation state precursor, such as TiCl₄ or Cp₂TiCl₂. The quality and activation of the reducing agent are critical. For instance, aged or oxidized zinc powder may have reduced activity, leading to incomplete formation of the active titanium reagent and consequently, low yields. It is often beneficial to activate the zinc powder prior to use, for example, by washing with dilute acid to remove the passivating oxide layer, followed by thorough drying.
Q4: How do I know if my solvent and reagents are dry enough for the reaction?
The use of anhydrous solvents and reagents is paramount. Solvents should be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[1] All glassware should be oven- or flame-dried immediately before use and the reaction should be assembled under an inert atmosphere (argon or nitrogen), preferably using Schlenk line techniques or in a glovebox.[2] Reagents should also be dried and stored under an inert atmosphere.
Troubleshooting Guide: Low Product Yield
This guide provides a systematic approach to diagnosing and resolving low yields in your TiCl₂-promoted reduction reactions.
| Observation | Potential Cause | Recommended Solution |
| No reaction or incomplete consumption of starting material. | Inactive low-valent titanium reagent. | - Ensure your titanium precursor (e.g., TiCl₄, Cp₂TiCl₂) is pure and has been stored correctly. - Use a fresh, high-purity reducing agent (e.g., zinc dust). Consider activating the zinc with dilute HCl. - Verify that your solvents and reagents are strictly anhydrous.[1][2] |
| Insufficient amount of reducing agent. | - Increase the equivalents of the reducing agent. A common ratio is 2-3 equivalents relative to the titanium precursor. | |
| Formation of a yellow precipitate. | Hydrolysis of the titanium reagent to form titanium oxides.[1] | - Improve your inert atmosphere and anhydrous techniques. Ensure all glassware is thoroughly dried.[1] |
| Desired product is formed, but in low yield, with significant side products. | Sub-optimal reaction temperature. | - Optimize the reaction temperature. Some reductions proceed well at room temperature, while others may require cooling or gentle heating. |
| Incorrect stoichiometry. | - Carefully re-evaluate the stoichiometry of all reactants, including the titanium reagent, reducing agent, and substrate. | |
| Side reactions, such as dimerization of the active Ti(III) species. | - Adjusting the concentration of the reactants may help. In some cases, slow addition of the substrate can minimize side reactions. |
Experimental Protocols
Protocol 1: General Procedure for the In-Situ Generation of Low-Valent Titanium and Reduction of a Ketone
This protocol describes a general method for the reduction of a ketone to an alcohol using a low-valent titanium reagent generated in situ from TiCl₄ and zinc powder.
Materials:
-
Titanium tetrachloride (TiCl₄)
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Ketone substrate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add activated zinc dust (3 equivalents) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Add anhydrous THF to the flask.
-
Cool the stirred suspension to 0 °C in an ice bath.
-
Slowly add TiCl₄ (1.5 equivalents) dropwise to the suspension. A vigorous reaction may occur. The mixture should turn from colorless to a dark black or brown slurry, indicating the formation of low-valent titanium.
-
After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.
-
Add a solution of the ketone substrate (1 equivalent) in anhydrous THF to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Filter the mixture through a pad of celite to remove the titanium salts.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Titanocene Dichloride-Promoted Pinacol Coupling of an Aldehyde
This protocol outlines a procedure for the reductive coupling of an aromatic aldehyde to a 1,2-diol using Cp₂TiCl₂ and zinc.
Materials:
-
Titanocene dichloride (Cp₂TiCl₂)
-
Zinc dust (activated)
-
Anhydrous tetrahydrofuran (THF)
-
Aromatic aldehyde substrate
-
1 M aqueous HCl
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, combine Cp₂TiCl₂ (0.1 equivalents) and activated zinc dust (1.5 equivalents).
-
Add anhydrous THF and stir the mixture at room temperature. The color of the solution should change from red to green over approximately 30 minutes, indicating the formation of the active Cp₂TiCl species.[1]
-
Add the aromatic aldehyde (1 equivalent) to the green solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by adding 1 M aqueous HCl.
-
Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting 1,2-diol by column chromatography or recrystallization.
Visualizing Workflows and Pathways
To aid in understanding the experimental process and potential pitfalls, the following diagrams illustrate key workflows and relationships.
References
Technical Support Center: Managing Pyrophoric Hazards of Low-Valent Titanium
This guide provides essential information for researchers, scientists, and drug development professionals on safely handling the pyrophoric hazards associated with low-valent titanium reagents.
Frequently Asked Questions (FAQs)
Q1: What makes low-valent titanium reagents pyrophoric?
A1: Low-valent titanium species, such as Ti(0) generated from the reduction of TiCl₃ or TiCl₄, are highly reactive and thermodynamically driven to oxidation. In the presence of air (oxygen), they ignite spontaneously, a characteristic known as pyrophoricity. This reactivity is due to their low oxidation state and high surface area, especially in finely divided powder or slurry form.[1][2][3]
Q2: Which are the most common pyrophoric low-valent titanium reagents I might encounter?
A2: The most common pyrophoric low-valent titanium reagents are those generated in situ for reactions like the McMurry coupling. These are typically prepared by reducing titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a reducing agent. Common combinations include TiCl₃/LiAlH₄, TiCl₄/Zn, TiCl₃/K, and TiCl₄/Mg.[4][5][6]
Q3: What are the primary hazards associated with low-valent titanium besides its pyrophoricity?
A3: Besides being pyrophoric, low-valent titanium reagents are also water-reactive, producing flammable hydrogen gas and heat upon contact with water. The starting materials themselves also pose hazards; for instance, titanium tetrachloride (TiCl₄) is corrosive and reacts violently with moisture to release hydrochloric acid (HCl) fumes.[7][8]
Q4: What immediate steps should I take in case of a low-valent titanium fire?
A4: In the event of a fire, do NOT use water, carbon dioxide, or soda-acid fire extinguishers, as they can react with the burning metal and exacerbate the fire. Use a Class D fire extinguisher, which is specifically designed for combustible metal fires. Alternatively, smother the fire with dry sand, powdered lime (calcium oxide), or graphite (B72142) powder. If the fire is large or spreading, evacuate the area immediately and call emergency services.[9]
Q5: How should I store the precursors to low-valent titanium, like TiCl₄ and zinc dust?
A5: Titanium tetrachloride (TiCl₄) should be stored in a cool, dry, well-ventilated area away from moisture and incompatible materials, in a tightly sealed, corrosion-resistant container.[7][10][11] Zinc dust should also be stored in a cool, dry, well-ventilated place, away from acids, bases, and oxidizing agents.
Troubleshooting Guides
Scenario 1: During Preparation of Low-Valent Titanium
| Issue | Possible Cause | Solution |
| Sparks or smoke observed during the addition of reducing agent (e.g., zinc dust) to TiCl₄. | Localized exothermic reaction due to too rapid addition of the reducing agent. | Immediately cease addition of the reducing agent. If the reaction appears to be running away (rapid temperature increase, excessive fuming), be prepared to use a Class D fire extinguisher or smothering agent. In the future, add the reducing agent slowly and in small portions, with efficient stirring and cooling. |
| The reaction mixture turns a persistent dark color but does not appear to be pyrophoric. | Incomplete reduction to the desired low-valent state. | Continue stirring and allow the reaction to proceed for the recommended time. If the issue persists, consider that the reducing agent may be of poor quality or passivated. |
| A fire starts in the reaction flask. | Accidental introduction of air into the reaction vessel. | If the fire is small and contained within the flask, it may self-extinguish as the oxygen is consumed. If it persists, use a Class D fire extinguisher or a smothering agent. Ensure all connections in your inert atmosphere setup are secure. |
Scenario 2: During the Reaction (e.g., McMurry Coupling)
| Issue | Possible Cause | Solution |
| The reaction is sluggish or does not proceed to completion. | The low-valent titanium reagent is not active enough. | This could be due to incomplete reduction during its preparation or the presence of trace amounts of water or oxygen. Ensure all glassware is rigorously dried and the system is thoroughly purged with an inert gas. |
| A fire occurs during the addition of the carbonyl substrate. | The substrate solution may have contained dissolved oxygen. | Ensure the solvent used to dissolve the substrate is properly degassed before addition to the reaction mixture. |
Scenario 3: During Quenching and Workup
| Issue | Possible Cause | Solution |
| Violent gas evolution and/or a sudden temperature spike upon addition of the quenching agent. | The quenching agent is being added too quickly to a concentrated solution of unreacted low-valent titanium. | Immediately stop the addition of the quenching agent. If necessary, cool the reaction flask with an ice bath. Resume addition of the quenching agent at a much slower rate, dropwise, with vigorous stirring. |
| A fire ignites at the tip of the cannula or needle during transfer or quenching. | The pyrophoric material is exposed to air. | Withdraw the cannula or needle from the air and re-insert it into an inert atmosphere. The fire at the tip should extinguish. If it doesn't, have a Class D fire extinguisher or smothering agent ready. |
| The reaction mixture remains black or gray after quenching. | Incomplete quenching of the low-valent titanium. | Continue to add the quenching agent slowly until the color of the mixture changes (e.g., to a lighter gray or off-white), indicating that the reactive species have been consumed. |
Experimental Protocols
Protocol 1: Preparation of Low-Valent Titanium (from TiCl₄ and Zn)
Materials:
-
Titanium (IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Three-neck round-bottom flask, oven-dried
-
Magnetic stir bar
-
Condenser, oven-dried
-
Dropping funnel, oven-dried
-
Schlenk line or other inert gas source (Argon or Nitrogen)
-
Septa and needles
Procedure:
-
Assemble the dry three-neck flask with a stir bar, condenser, and a septum.
-
Place the zinc dust in the flask.
-
Flush the entire apparatus with inert gas for at least 30 minutes.
-
Add anhydrous THF to the flask via a cannula or syringe.
-
Cool the flask to 0°C in an ice bath.
-
Slowly add TiCl₄ to the stirred suspension of zinc dust in THF via a syringe or dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 2-3 hours. The color of the suspension should turn from a light gray to a dark black, indicating the formation of low-valent titanium.
Protocol 2: Quenching of Unreacted Low-Valent Titanium
Materials:
-
Reaction mixture containing low-valent titanium
-
Anhydrous isopropanol (B130326)
-
Anhydrous methanol
-
Deionized water
-
Inert gas source
-
Ice bath
Procedure:
-
Ensure the reaction mixture is under a positive pressure of inert gas.
-
Cool the reaction flask to 0°C in an ice bath.
-
Slowly and dropwise, add anhydrous isopropanol to the stirred reaction mixture. Monitor for any gas evolution or temperature increase.[9][12]
-
Once the initial vigorous reaction has subsided, continue the addition of isopropanol at a slightly faster rate until no further reaction is observed.
-
To ensure complete quenching, slowly add anhydrous methanol.
-
Finally, very slowly and cautiously add deionized water to quench any remaining reactive species.[12]
-
Allow the mixture to warm to room temperature with continued stirring.
Protocol 3: Waste Disposal
-
After the quenching procedure is complete, the resulting slurry contains titanium oxides and salts.
-
This mixture should be treated as hazardous waste.
-
Filter the mixture through a pad of celite to separate the solids from the organic solvent.
-
The solid waste should be placed in a labeled hazardous waste container.
-
The liquid waste should be collected in a separate, labeled hazardous waste container for organic solvents.
-
Consult your institution's environmental health and safety office for specific disposal guidelines.
Data Presentation
Table 1: Comparison of Quenching Agents for Pyrophoric Reagents
| Quenching Agent | Reactivity | Advantages | Disadvantages |
| Isopropanol | Moderate | Controlled reaction, readily available. | Slower than more reactive alcohols. |
| Methanol | High | Ensures complete quenching. | Can be too reactive for initial quenching of large quantities. |
| Water | Very High | Inexpensive and effective for final quench. | Extremely dangerous if used for initial quenching of unreacted low-valent titanium. |
| Dry Ice (solid CO₂) | Low | Good for slow, controlled quenching of dilute solutions. | Not suitable for large quantities; can be slow. |
Visualizations
Caption: Experimental workflow for using low-valent titanium.
Caption: Pyrophoric hazard of low-valent titanium.
Caption: Troubleshooting quenching procedures.
References
- 1. safetypartnersinc.com [safetypartnersinc.com]
- 2. metal-am.com [metal-am.com]
- 3. tms.org [tms.org]
- 4. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. McMurry reaction - Wikipedia [en.wikipedia.org]
- 6. Titanium (low valent) [organic-chemistry.org]
- 7. nbinno.com [nbinno.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. pnnl.gov [pnnl.gov]
- 10. ineos.com [ineos.com]
- 11. tdma.info [tdma.info]
- 12. chemistry.ucla.edu [chemistry.ucla.edu]
Technical Support Center: Quenching Procedures for Reactions Involving Titanium(II) Chloride (TiCl₂)
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving Titanium(II) Chloride (TiCl₂). The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with quenching TiCl₂ reactions?
A1: this compound is a powerful reducing agent and is highly reactive. The primary hazards during quenching include:
-
Highly Exothermic Reaction: TiCl₂ reacts vigorously with protic solvents like water and alcohols, releasing significant heat. This can lead to boiling of the solvent and a dangerous increase in reaction pressure.
-
Hydrogen Gas Evolution: As a reducing agent, TiCl₂ can react with protic solvents to produce flammable hydrogen gas, creating a fire or explosion risk.
-
Corrosive Byproducts: The quenching process can generate corrosive byproducts such as hydrochloric acid (HCl).[1][2]
-
Pyrophoric Nature: While TiCl₂ itself is not pyrophoric, unreacted starting materials or intermediates in the reaction mixture might be. Contamination of TiCl₂ with more reactive titanium species can also lead to pyrophoric behavior.
Q2: What are the recommended quenching agents for TiCl₂ reactions?
A2: The choice of quenching agent depends on the scale of the reaction and the specific reaction conditions. A sequential quenching approach is generally recommended to control the reaction rate.[3][4]
-
Initial Quench (Less Reactive Solvents): Start with a less reactive, high-boiling point, and inert solvent to dilute the reaction mixture. Toluene (B28343) or hexane (B92381) are suitable options.[4][5]
-
Secondary Quench (Protic Solvents with Lower Reactivity): Following dilution, slowly add a less reactive alcohol like isopropanol (B130326) or sec-butanol.[3][6] These react less vigorously than water.
-
Final Quench (More Reactive Protic Solvents): After the initial vigorous reaction subsides, a more reactive alcohol like ethanol (B145695) or methanol (B129727) can be added, followed cautiously by water.[3][5]
Q3: Can I quench my TiCl₂ reaction directly with water?
A3: It is strongly discouraged to quench a TiCl₂ reaction directly with water, especially for larger-scale reactions. The reaction between TiCl₂ and water is extremely exothermic and can be violent, leading to splashing of corrosive materials and a rapid release of heat and gas.[1][2] A gradual, stepwise quenching procedure is the safest approach.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reaction mixture becomes excessively hot during quenching. | Quenching agent added too quickly. | 1. Immediately stop the addition of the quenching agent. 2. Ensure the reaction flask is securely placed in a cooling bath (ice/water or dry ice/acetone). 3. Resume slow, dropwise addition of the quenching agent once the temperature is under control. |
| Excessive gas evolution leading to pressure buildup. | Rapid reaction with the quenching agent producing H₂ gas. | 1. Ensure the reaction is not being performed in a sealed vessel. Use a system with a bubbler to vent gases safely.[3][5] 2. Reduce the rate of addition of the quenching agent. |
| Formation of a thick, unmanageable precipitate. | Formation of titanium oxides and hydroxides. | 1. Add a co-solvent such as THF to help solubilize some of the intermediates. 2. After quenching, acidification with dilute aqueous acid (e.g., 1M HCl) can help dissolve the titanium salts for easier workup. |
| Color of the reaction mixture persists after quenching. | Incomplete quenching of all reactive species. | 1. Allow the reaction to stir for a longer period after the final addition of the quenching agent. 2. Cautiously add more of the final quenching agent (e.g., water or dilute acid) until the color change indicates the reaction is complete. |
Experimental Protocols
Protocol 1: Standard Quenching Procedure for a Small-Scale TiCl₂ Reaction (e.g., < 1 g)
-
Preparation:
-
Ensure the reaction is conducted under an inert atmosphere (e.g., Argon or Nitrogen).[5]
-
Cool the reaction flask to 0 °C using an ice/water bath.
-
Have a secondary container with a suitable quenching agent (e.g., isopropanol) ready.
-
-
Dilution (Optional but Recommended):
-
Slowly add a dry, inert solvent like toluene via cannula or syringe to dilute the reaction mixture. This helps to dissipate heat during the quench.
-
-
Initial Quench:
-
Slowly and dropwise, add isopropanol to the cooled, stirred reaction mixture.
-
Monitor the temperature and gas evolution. If either becomes too vigorous, stop the addition immediately.
-
-
Sequential Quench:
-
Once the addition of isopropanol no longer produces a significant exotherm or gas evolution, slowly add ethanol in a similar dropwise manner.
-
Follow this with the slow, cautious addition of water.
-
-
Workup:
-
Once the reaction is fully quenched (no further gas evolution or heat production), the mixture can be warmed to room temperature.
-
The aqueous and organic layers can then be separated. The aqueous layer will contain titanium salts.
-
Protocol 2: Quenching by Reverse Addition
This method is suitable for larger-scale reactions where controlling the exotherm is critical.
-
Preparation:
-
In a separate flask equipped with a mechanical stirrer and under an inert atmosphere, prepare a quenching solution. A suitable solution would be a mixture of a less reactive alcohol (e.g., isopropanol) in an inert solvent (e.g., toluene).
-
Cool this quenching solution to 0 °C.
-
-
Addition:
-
Slowly transfer the TiCl₂ reaction mixture via cannula to the vigorously stirred, cooled quenching solution.
-
The large volume of the quenching solution helps to absorb the heat of the reaction.
-
-
Final Quench and Workup:
-
After the addition is complete, continue stirring at 0 °C for 30 minutes.
-
Slowly add water to quench any remaining reactive species.
-
Allow the mixture to warm to room temperature before proceeding with the workup.
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Quenching Temperature | 0 °C to -78 °C | Controls the rate of the exothermic reaction. |
| Rate of Addition | Dropwise | Prevents a dangerous buildup of heat and gas. |
| Solvent for Dilution | Toluene, Hexane | Inert and helps to dissipate heat.[5] |
| Initial Quenching Agent | Isopropanol, sec-Butanol | Less reactive than water, leading to a more controlled quench.[3] |
| Final Quenching Agent | Water, dilute aqueous acid | Ensures all reactive species are fully quenched. |
Logical Workflow for Quenching TiCl₂ Reactions
Caption: Decision workflow for quenching TiCl₂ reactions.
References
Technical Support Center: Titanium (II) Chloride (TiCl₂) in Experimental Research
This guide is intended for researchers, scientists, and drug development professionals utilizing Titanium (II) Chloride (TiCl₂) in their experiments. It provides troubleshooting advice and answers to frequently asked questions regarding the impact of impurities on reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial Titanium (II) Chloride (TiCl₂) and its precursors?
A1: Titanium (II) Chloride is typically produced by reducing Titanium Tetrachloride (TiCl₄). Therefore, impurities present in the TiCl₄ starting material are often carried over. Common impurities include:
-
Other Metal Chlorides: Chlorides of iron (Fe), aluminum (Al), silicon (Si), vanadium (V), chromium (Cr), and manganese (Mn) are frequently detected in commercial titanium tetrachloride.[1] Vanadium, in the form of Vanadium Oxychloride (VOCl₃), is particularly challenging to separate from TiCl₄ due to similar thermal properties.
-
Higher Oxidation State Titanium Chlorides: TiCl₂ can contain unreacted TiCl₄ or intermediate reduction products like Titanium (III) Chloride (TiCl₃). The relative amounts of these species are critical, especially in catalysis.[2]
-
Hydrolysis Products: TiCl₂ is extremely reactive with moisture.[3][4] Exposure to even trace amounts of water in the atmosphere or solvents leads to the formation of titanium oxides, oxychlorides, and corrosive hydrogen chloride (HCl) gas.[1][4]
-
Organic Compounds: Persistent organic impurities from the manufacturing process of TiCl₄ can also be present.
Q2: How does water contamination affect reactions involving TiCl₂?
A2: Water is highly detrimental to reactions involving TiCl₂. As a strong Lewis acid and reducing agent, TiCl₂ reacts violently with water.[3][4] This reaction has several negative consequences:
-
Catalyst Deactivation: The formation of inactive titanium oxides and oxychlorides consumes the active TiCl₂ species, leading to low or no catalytic activity.[5]
-
Altered Reaction Environment: The generation of HCl gas can change the pH of the reaction medium, potentially catalyzing unwanted side reactions or degrading sensitive substrates.
-
Inconsistent Results: Trace moisture can lead to poor reproducibility between experiments. A yellow precipitate is often an indicator of catalyst decomposition due to hydrolysis.[5]
Q3: My research involves Ziegler-Natta polymerization. What is the significance of having different titanium oxidation states (Ti²⁺, Ti³⁺, Ti⁴⁺) in my catalyst?
A3: The oxidation state of titanium is a critical factor in Ziegler-Natta catalysis. While the exact nature of the active site is complex and debated, it is widely accepted that lower oxidation states of titanium are key.
-
Active Species: Trivalent titanium (Ti³⁺) species are often considered the primary active sites for propylene (B89431) polymerization.[2]
-
Catalyst Activation: Commercially relevant catalysts are often prepared from TiCl₄ supported on magnesium chloride (MgCl₂). The Ti⁴⁺ is then reduced to lower oxidation states (Ti³⁺, Ti²⁺) by an organoaluminum cocatalyst, such as triethylaluminum (B1256330) (AlEt₃).[2]
-
Impact on Activity: The ratio of Ti⁴⁺, Ti³⁺, and Ti²⁺ species, which changes with reaction time and conditions, directly correlates with the polymerization rate. An "over-reduction" to Ti²⁺ may not always be beneficial and can sometimes lead to decreased activity depending on the catalyst system.[2] Therefore, starting with a TiCl₂ reagent that contains significant TiCl₄ or TiCl₃ impurities will alter the in-situ formation of active sites and affect polymerization kinetics and polymer properties.
Q4: How do metallic impurities like iron (Fe) and vanadium (V) impact my reaction outcomes?
A4: Metallic impurities can significantly alter the performance of titanium-based catalysts.
-
Iron (Fe): Iron impurities can exist as species like FeCl₃ in the titanium chloride source.[1] In titanium powder metallurgy, iron impurities have been shown to segregate to grain boundaries and promote the formation of different phases, which can affect the material's properties.[6] In catalysis, such impurities can interfere with the electronic structure of the active sites, potentially reducing catalytic activity or selectivity.
-
Vanadium (V): Vanadium is a well-known impurity that affects titanium catalysts. Like titanium, vanadium complexes can themselves be active in polymerization reactions, but they may exhibit different activity and stereoselectivity.[7] This can lead to polymers with broader molecular weight distributions or undesirable microstructures. The presence of vanadium can also impact the overall catalyst productivity.
Q5: What analytical methods can be used to determine the purity of my titanium chloride sample?
A5: Analyzing highly reactive materials like titanium chlorides is challenging. The sample must first be stabilized, typically by dilution in a concentrated acid solution like hydrochloric acid, to prevent hydrolysis before analysis.[1]
-
Qualitative Analysis: Scanning Electron Microscopy with Energy Dispersive Spectroscopy (SEM-EDS) can be used to identify the presence of metallic impurities.[1][8][9][10]
-
Quantitative Analysis: Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a powerful technique for determining the concentration of various metallic impurities at parts-per-million (ppm) levels.[1][8][9][10]
-
Oxidation State Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) and Electron Spin Resonance (ESR) can be used to determine the distribution of different titanium oxidation states (Ti⁴⁺, Ti³⁺, Ti²⁺) in the solid catalyst.[2]
Troubleshooting Guides
Problem 1: Low or No Catalytic Activity
You observe a significantly lower yield than expected, or the reaction does not proceed at all.
| Possible Cause | Troubleshooting Step |
| Catalyst Deactivation by Moisture/Air | TiCl₂ and the active species generated from it are extremely sensitive to air and moisture.[5] Ensure all solvents and reagents are rigorously dried and degassed. Perform all manipulations under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5] |
| Impure Starting Materials | Impurities in the solvent or substrate can act as poisons.[11] Purify all reaction components. For example, passing solvents through activated alumina (B75360) columns can remove trace water and other polar impurities. |
| Incorrect Titanium Oxidation State | The reaction may require a specific titanium oxidation state that is not dominant in your reagent. The presence of excess TiCl₄, for instance, may require more aggressive reduction by the cocatalyst. |
| Catalyst Decomposition | High reaction temperatures can cause thermal degradation of the catalyst.[12] The appearance of a yellow precipitate often indicates decomposition into titanium oxides.[5] Consider running the reaction at a lower temperature. |
Problem 2: Poor Stereoselectivity or Inconsistent Product Properties (in Polymerization)
The resulting polymer has a low isotacticity or inconsistent molecular weight.
| Possible Cause | Troubleshooting Step |
| Presence of Multiple Active Site Types | Metallic impurities (e.g., V, Fe) can create different types of active centers, each producing polymers with different properties.[7] This can broaden the molecular weight distribution and lower stereoselectivity. |
| Incorrect Cocatalyst / Donor Ratio | In Ziegler-Natta polymerization, the ratio of the titanium catalyst to the organoaluminum cocatalyst and any external electron donors is crucial for controlling stereoselectivity.[13] Impurities can react with these components, altering their effective concentrations. |
| Inconsistent Catalyst Morphology | The physical form of the catalyst support (e.g., MgCl₂) and the dispersion of titanium species on its surface are critical.[14] Impurities can affect the crystallization of the support and the distribution of Ti active sites. |
Data Presentation
The following table summarizes common impurities found in the precursor TiCl₄ and their potential impact on reactions involving titanium chlorides. Purity levels for commercial TiCl₄ are typically around 99.9%.[1][8]
| Impurity | Typical Concentration (in TiCl₄) | Potential Impact on Reaction Outcomes |
| Fe | ~0.11 ppm | Can alter the electronic properties of active sites; may reduce catalytic activity.[1] |
| Al | ~0.52 ppm | Can interfere with organoaluminum cocatalysts; may affect active site formation.[1] |
| Si | ~3.99 ppm | Often present as silicates or silicon tetrachloride; generally considered less detrimental but can affect catalyst morphology.[1] |
| V | Not detected in some samples, but a known problematic impurity. | Acts as a competing catalyst, potentially leading to poor control over polymer properties like molecular weight and stereoregularity.[7] |
| Cr | ~1.86 ppm | Can act as a catalyst poison.[1] |
| Mn | ~0.05 ppm | Can interfere with catalytic cycles.[1] |
| H₂O | Variable | Causes rapid decomposition of TiCl₂, leading to complete deactivation of the catalyst.[3][5] |
Data sourced from ICP-OES analysis of commercial TiCl₄ samples.[1]
Experimental Protocols
Protocol 1: Representative Propylene Polymerization (Ziegler-Natta)
This protocol describes a general procedure for lab-scale propylene polymerization. All steps must be performed under a dry, inert atmosphere (N₂ or Ar).
-
Reactor Preparation: A 500 mL jacketed glass reactor equipped with a mechanical stirrer is dried in an oven at 120°C overnight and assembled hot under a stream of inert gas. The reactor is then subjected to several vacuum/inert gas cycles to ensure a completely inert atmosphere.
-
Solvent and Cocatalyst Addition: Add 250 mL of anhydrous, deoxygenated heptane (B126788) to the reactor. Add the required amount of cocatalyst, typically a solution of triethylaluminum (TEA) in heptane (e.g., to achieve an Al/Ti molar ratio of 300:1).[15] If an external donor is used, it is added at this stage.
-
Catalyst Injection: The TiCl₂-based catalyst (e.g., TiCl₂ supported on MgCl₂) is prepared as a slurry in anhydrous heptane. Inject the catalyst slurry into the reactor to initiate the polymerization.
-
Polymerization: Pressurize the reactor with propylene gas to the desired pressure (e.g., 5 bar). Maintain a constant temperature (e.g., 70°C) using a circulating bath connected to the reactor jacket. Monitor the uptake of propylene over time.
-
Quenching: After the desired reaction time (e.g., 1 hour), vent the excess propylene and quench the reaction by slowly adding 20 mL of acidified ethanol (B145695) (5% HCl in ethanol).
-
Product Isolation: Stir the mixture for 30 minutes. Filter the resulting polypropylene (B1209903) powder, wash extensively with ethanol and then acetone, and dry in a vacuum oven at 60°C to a constant weight.[15]
Protocol 2: Sample Preparation for Purity Analysis by ICP-OES
This protocol outlines the safe preparation of a highly reactive titanium chloride sample for elemental analysis.
-
Inert Atmosphere Handling: All initial handling of the TiCl₂ sample must be performed in a glovebox or under a flow of inert gas.
-
Stabilization Solution: Prepare a stabilizing solution of 1 M hydrochloric acid (HCl) in deionized water.[1]
-
Sample Preparation: In the glovebox, accurately weigh approximately 0.1 g of the TiCl₂ sample into a clean, dry vial.
-
Stabilization: Seal the vial and remove it from the glovebox. Carefully and slowly add a measured volume of the 1 M HCl solution to the vial while cooling in an ice bath to manage the exothermic reaction. The goal is to completely dissolve and stabilize the titanium species.
-
Dilution: Quantitatively transfer the stabilized solution to a volumetric flask and dilute to a final known volume with the 1 M HCl solution. This final solution can now be safely handled in air for analysis by ICP-OES to determine the concentration of metallic impurities.[1][8]
Visualizations
References
- 1. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Study of Ziegler–Natta Propylene Polymerization Catalysts by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Titanium dichloride | Cl2Ti | CID 66228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 10049-06-6: Titanium chloride (TiCl2) | CymitQuimica [cymitquimica.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Titanium - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Facile Analytical Methods to Determine the Purity of Titanium Tetrachloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. inha.elsevierpure.com [inha.elsevierpure.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. researchgate.net [researchgate.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing TiCl₂ Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing temperature and reaction time for Titanium(II) Chloride (TiCl₂) mediated coupling reactions, primarily focusing on the McMurry reaction and related carbonyl couplings.
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in a "TiCl₂ coupling"?
A1: While the reaction may be initiated with titanium chlorides like TiCl₃ or TiCl₄, the active species are low-valent titanium complexes, often considered as Ti(0), Ti(I), or Ti(II), which are generated in situ.[1] These species are typically formed by reducing the higher-valent titanium chlorides with agents like zinc, magnesium, or lithium aluminum hydride.[1] The low-valent titanium is highly oxophilic and induces the reductive coupling of carbonyl groups.[1]
Q2: What is the general mechanism for a TiCl₂-mediated carbonyl coupling?
A2: The reductive coupling of carbonyls, such as in the McMurry reaction, is generally understood to occur in two main steps. First, low-valent titanium species induce a single electron transfer to the carbonyl groups, leading to the formation of a pinacolate (a 1,2-diolate) complex.[1] The second step involves the deoxygenation of this pinacolate intermediate by the oxophilic titanium to yield the final alkene product.[1]
Q3: What solvents are typically recommended for these reactions?
A3: Tetrahydrofuran (THF) is frequently used for McMurry-type reactions.[1] This is because THF effectively solubilizes the intermediate titanium complexes, is stable under the reducing conditions, and facilitates the necessary electron transfer steps.[1] For other applications, such as esterification using TiCl₄, dichloromethane (B109758) may be employed.[2] It is crucial to use anhydrous solvents to prevent catalyst deactivation.[3]
Q4: Besides temperature and time, what other parameters are critical for optimization?
A4: Several factors significantly impact the outcome of the reaction. These include the choice and amount of the reducing agent (e.g., zinc powder), the purity of the titanium reagent, the concentration of the substrate, and the strict maintenance of an inert atmosphere to prevent moisture and oxygen from decomposing the active titanium species.[3][4]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Question | Possible Cause | Suggested Solution |
| My reaction is not proceeding, or the yield is very low. What should I check first? | 1. Catalyst Deactivation: The low-valent titanium species are highly sensitive to moisture and air, leading to hydrolysis and oxidation into inactive titanium oxides.[3] | Ensure all glassware is oven-dried before use. Use rigorously dried, deoxygenated, and anhydrous solvents.[3] The entire experiment must be conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3] |
| 2. Insufficient Reduction: The active low-valent titanium species may not have been generated in a sufficient quantity. | Use a freshly activated reducing agent, such as zinc dust. Consider increasing the molar excess of the reducing agent.[4] | |
| 3. Inadequate Temperature/Time: The reaction may require more energy or a longer duration to proceed to completion. | Gradually increase the reaction temperature in increments (e.g., 10-20 °C) and monitor progress via TLC or LC-MS.[5] Extend the reaction time and continue monitoring until the starting material is consumed.[4] For some reactions, higher temperatures (e.g., 80 °C) have been found to be optimal.[6] |
Problem 2: Formation of a Yellow Precipitate
| Question | Possible Cause | Suggested Solution |
| A yellow precipitate has formed in my reaction flask. What does this indicate? | Catalyst Decomposition: A yellow precipitate often signals the decomposition of the titanocene (B72419) catalyst (if used) or the formation of titanium oxides from the hydrolysis of the active titanium species.[3] | This reinforces the critical need for anhydrous and anaerobic conditions. Re-check your solvent and reagent purity and ensure your inert atmosphere setup is functioning perfectly.[3] |
Problem 3: Formation of Unwanted Side Products
| Question | Possible Cause | Suggested Solution |
| My reaction is producing significant side products instead of the desired coupled alkene. | 1. Pinacol (B44631) Intermediate Formation: In some cases, the reaction can stall after the formation of the pinacol (diol) intermediate without the final deoxygenation step.[1] | Increasing the reaction temperature or extending the reaction time may promote the final deoxygenation step to form the alkene. The choice of titanium reagent and reducing agent can also influence this outcome. |
| 2. High Reaction Temperature: While heat can be necessary, excessively high temperatures can sometimes promote alternative reaction pathways or decomposition, similar to how they can increase the rate of debromination in other coupling reactions.[5] | Systematically screen a range of temperatures. An optimal temperature provides enough energy for the desired reaction without favoring side reactions.[7][8] For pinacol couplings, lower temperatures may be preferred to minimize side reactions.[4] | |
| 3. Substrate-Specific Issues: The steric or electronic properties of your substrate may favor side reactions. | Review literature for similar substrates to find established conditions. Consider modifying the substrate with protecting groups if a particularly reactive functional group is present. |
Data on Reaction Parameters
Optimizing temperature and reaction time is crucial for maximizing yield and minimizing byproducts. The ideal conditions are highly substrate-dependent.
Table 1: General Effect of Temperature and Time on TiCl₂ Couplings
| Parameter | Low Temperature (~0°C - RT) | Moderate Temperature (RT - 80°C) | High Temperature (>80°C) |
| Reaction Rate | Slow; may require extended reaction times. | Generally faster; often provides a good balance between rate and selectivity.[6] | Very fast, but may increase the risk of side reactions and reagent decomposition.[5] |
| Selectivity | Often higher selectivity. May favor the formation of pinacol intermediates over the fully deoxygenated alkene.[4] | Often optimal for achieving the desired alkene product.[6] | May decrease selectivity due to higher rates of competing side reactions.[5][8] |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours[5] | 1 - 4 hours |
Note: This table provides a generalized summary. Empirical optimization for each specific substrate is essential.
Experimental Protocols & Visualizations
General Protocol for a McMurry Intramolecular Coupling
This protocol describes a general procedure for the intramolecular reductive coupling of a dicarbonyl compound using a low-valent titanium reagent generated from TiCl₃ and Zn(Cu) couple.
Materials:
-
Titanium (III) Chloride (TiCl₃)
-
Zinc-Copper Couple (Zn(Cu))
-
Dicarbonyl Substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Inert Gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: All glassware must be rigorously oven-dried and cooled under an inert atmosphere.
-
Reagent Setup: In a Schlenk flask under an inert atmosphere, add the Zn(Cu) couple (approx. 4-5 equivalents).
-
Titanium Addition: Add TiCl₃ (approx. 2 equivalents) to the flask. The mixture will be a gray-black slurry.
-
Solvent Addition: Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the substrate).
-
Activation: Stir the mixture vigorously at room temperature. The reaction to form the active low-valent titanium species may be refluxed for 1-3 hours, during which the color of the slurry typically darkens.
-
Substrate Addition: Dissolve the dicarbonyl substrate in anhydrous THF and add it slowly via syringe to the stirred slurry of the low-valent titanium reagent at room temperature or reflux, depending on the specific procedure.
-
Reaction Monitoring: Stir the reaction mixture at reflux. Monitor the progress by taking aliquots (under inert atmosphere) and analyzing them by TLC or GC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Cool the reaction mixture to room temperature. Quench the reaction carefully by slow, dropwise addition of an aqueous solution (e.g., saturated sodium bicarbonate or potassium carbonate) to decompose the remaining titanium reagents.
-
Extraction & Purification: Dilute the mixture with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether) and filter through a pad of Celite to remove the titanium oxides. Transfer the filtrate to a separatory funnel, wash with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visual Workflow for TiCl₂ Coupling Experiment
Caption: General experimental workflow for a TiCl₂-mediated coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in TiCl₂ coupling reactions.
References
Technical Support Center: Scale-Up of Reactions Using Titanium(II) Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up of chemical reactions involving Titanium(II) chloride (TiCl₂).
Frequently Asked Questions (FAQs)
1. What are the primary hazards associated with this compound, especially during scale-up?
This compound is a highly reactive and hazardous substance. Key hazards include:
-
Pyrophoricity: It can ignite spontaneously in the air.[1]
-
Violent Reaction with Water: It reacts violently with water, liberating extremely flammable hydrogen gas.[2]
-
Corrosivity: It causes severe skin burns and eye damage.[1][2]
-
Inhalation Hazard: Inhalation of its dust or fumes can cause severe irritation to the respiratory tract.[2]
During scale-up, these hazards are magnified due to the larger quantities involved.
2. How should this compound be stored in a laboratory or pilot plant setting?
Proper storage is critical to maintaining the integrity of TiCl₂ and ensuring safety. Key storage recommendations include:
-
Inert Atmosphere: Store under an inert gas like argon or nitrogen to prevent contact with air and moisture.[2]
-
Cool, Dry, and Well-Ventilated Area: Keep containers in a cool, dry, and well-ventilated location away from sources of ignition.[3]
-
Tightly Sealed Containers: Containers must be kept tightly sealed to prevent exposure to the atmosphere.[2][3] If a container is opened, it must be carefully resealed and kept upright.[2]
-
Avoid Water: Never allow the product to come into contact with water during storage.[2]
3. What are the initial signs of reagent degradation, and how can it be prevented?
The primary sign of degradation is a change in the physical appearance of the black solid, such as the formation of white or yellowish solids (titanium oxides or oxychlorides) due to exposure to air or moisture. To prevent degradation, strict adherence to inert atmosphere handling techniques is essential at all stages of storage and use.
4. What are the common impurities in commercially available this compound, and how can they affect my reaction?
Commercially available TiCl₂ may contain unreacted Titanium(III) chloride (TiCl₃) or titanium oxides. The presence of TiCl₃ may alter the stoichiometry of the reaction, as it is also a reducing agent, albeit a weaker one. Titanium oxides are generally inert but can affect the overall purity of the final product and may complicate work-up procedures.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no reactivity of TiCl₂ | Reagent degradation due to exposure to air or moisture. | - Ensure all solvents and reagents are rigorously dried and degassed before use.- Handle TiCl₂ exclusively under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques).- Visually inspect the reagent for signs of degradation before use. |
| Exothermic reaction is difficult to control during scale-up | - Inadequate heat transfer in a larger reactor.- Addition rate of reagents is too fast. | - Use a reactor with a high surface area-to-volume ratio or a jacketed reactor with an efficient cooling system.- Slow down the rate of addition of the limiting reagent.- Perform a reaction calorimetry study on a smaller scale to better understand the thermal profile of the reaction. |
| Formation of insoluble byproducts | Reaction with trace amounts of water or oxygen leading to the formation of titanium oxides or oxychlorides. | - Improve the inert atmosphere and drying procedures for all components of the reaction mixture.- Consider using a scavenger for trace water if compatible with the reaction chemistry. |
| Inconsistent yields upon scale-up | - Inefficient mixing in the larger reactor.- Localized "hot spots" leading to side reactions. | - Ensure the stirring mechanism is adequate for the scale and viscosity of the reaction mixture.- Optimize the reagent addition strategy to ensure good dispersion. |
| Difficulties with reaction work-up and product isolation | The presence of fine, gelatinous titanium dioxide precipitates from quenching the reaction with aqueous solutions. | - Consider non-aqueous work-up procedures if possible.- If an aqueous quench is necessary, use a large volume of a suitable acidic solution to dissolve the titanium salts.- Filtration through a pad of celite can help to remove fine precipitates. |
Experimental Protocols
Protocol 1: Safe Handling and Transfer of this compound on a Larger Scale
This protocol outlines the general procedure for safely transferring solid TiCl₂ from a storage container to a reactor under an inert atmosphere.
Materials:
-
This compound in a sealed container
-
Dry, degassed, and inert solvent (e.g., anhydrous toluene (B28343) or THF)
-
Glovebox or Schlenk line apparatus
-
Reactor equipped with a mechanical stirrer, temperature probe, and inert gas inlet/outlet
-
Cannula or transfer tube
-
Personal Protective Equipment (PPE): Flame-retardant lab coat, chemical-resistant gloves, safety goggles, and a face shield.
Procedure:
-
Ensure the reactor is clean, dry, and has been purged with an inert gas (e.g., argon) for a sufficient amount of time.
-
All transfers of solid TiCl₂ should be conducted in a glovebox.
-
Weigh the required amount of TiCl₂ in a dry, tared container inside the glovebox.
-
If a glovebox is not available, a Schlenk line can be used. In this case, the solid can be added to the reactor via a solid addition funnel under a positive pressure of inert gas.
-
Once the solid is in the reactor, seal the vessel and ensure a continuous positive pressure of inert gas.
-
Slowly add the dry, degassed solvent to the reactor via a cannula or an addition funnel.
-
Begin stirring once a sufficient amount of solvent has been added to create a slurry.
Visualizations
Caption: Troubleshooting workflow for scaling up TiCl₂ reactions.
Caption: Safety decision tree for handling this compound.
References
Technical Support Center: Unwanted Byproducts in Titanium Dichloride (TiCl₂) Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with titanium dichloride (TiCl₂). The information provided aims to help users identify, characterize, and mitigate the formation of unwanted byproducts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of byproducts in TiCl₂ chemistry?
The primary sources of unwanted byproducts in TiCl₂ chemistry include:
-
Hydrolysis: TiCl₂ is highly reactive with moisture, leading to the formation of titanium oxides, oxychlorides, and hydrochloric acid.[1]
-
Precursor Impurities: Impurities present in the starting material, typically titanium tetrachloride (TiCl₄), can be carried through the synthesis process. Common metallic impurities include iron, aluminum, silicon, antimony, chromium, and manganese.[2]
-
Synthesis Side Reactions: The synthesis of TiCl₂ itself can generate byproducts. For instance, the thermal disproportionation of titanium trichloride (B1173362) (TiCl₃) to produce TiCl₂ also yields volatile TiCl₄ as a byproduct.[3]
-
Reaction with Solvents or Reagents: TiCl₂ can react with certain organic solvents or other reagents in the reaction mixture, leading to complex organometallic or coordination compounds as side products.
Q2: My TiCl₂ reagent is a grayish or black solid, but upon exposure to air, I observe the formation of a white solid. What is this white byproduct?
The white solid is likely titanium dioxide (TiO₂), formed from the reaction of TiCl₂ with moisture in the air. This is a common hydrolysis reaction.[1] The reaction also produces hydrochloric acid (HCl).
Q3: I am synthesizing TiCl₂ by reducing TiCl₄. What are the potential byproducts I should be aware of?
When synthesizing TiCl₂ from TiCl₄, potential byproducts can include:
-
Incomplete reduction products: Depending on the reducing agent and reaction conditions, you may have residual TiCl₄ or intermediate titanium species like TiCl₃.
-
Oxidation products: If the reaction environment is not strictly inert, oxidation can lead to the formation of titanium oxychlorides.
-
Metallic impurities: Any metallic impurities present in the initial TiCl₄ will likely remain in the final TiCl₂ product.[2]
Q4: How can I minimize the formation of hydrolysis-related byproducts?
To minimize hydrolysis, it is crucial to handle TiCl₂ under strictly anhydrous and inert conditions. This includes:
-
Using a glovebox with a dry argon or nitrogen atmosphere.
-
Employing thoroughly dried solvents and reagents.
-
Ensuring all glassware is oven-dried and cooled under an inert atmosphere before use.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to unwanted byproducts in TiCl₂ chemistry.
Issue 1: Unexpected White Precipitate in the Reaction Mixture
| Symptom | Possible Cause | Troubleshooting Steps |
| A white, insoluble solid forms in the reaction vessel. | Hydrolysis of TiCl₂ due to the presence of moisture. | 1. Verify Inert Atmosphere: Ensure the reaction is conducted under a rigorously dry and inert atmosphere (e.g., argon or nitrogen). 2. Check Solvent and Reagent Purity: Use freshly distilled and thoroughly dried solvents. Ensure all other reagents are anhydrous. 3. Dry Glassware: Oven-dry all glassware and cool it under an inert atmosphere before use. |
Issue 2: Poor Yield or Inconsistent Reactivity of TiCl₂
| Symptom | Possible Cause | Troubleshooting Steps |
| The desired reaction does not proceed to completion, or the results are not reproducible. | The TiCl₂ reagent may be contaminated with byproducts such as titanium oxides or oxychlorides, which reduce its effective concentration and reactivity. | 1. Characterize the Reagent: Before use, characterize the TiCl₂ reagent using techniques like X-ray Diffraction (XRD) to confirm its crystalline phase. 2. Purify the Reagent: If impurities are suspected, sublimation under vacuum can be used to purify the TiCl₂. 3. Store Properly: Store TiCl₂ under a dry, inert atmosphere to prevent degradation over time. |
Issue 3: Presence of Unexpected Metallic Impurities in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Analysis of the final product reveals the presence of metals other than titanium. | The TiCl₂ or its precursor (TiCl₄) was contaminated with metallic impurities.[2] | 1. Analyze the Starting Materials: Use techniques like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to determine the purity of the TiCl₄ precursor.[2] 2. Source High-Purity Precursors: If necessary, obtain higher purity starting materials. 3. Purification of the Final Product: Depending on the nature of the final product, purification techniques such as recrystallization or chromatography may be employed to remove metallic impurities. |
Data Presentation: Impurity Analysis
The following table summarizes potential metallic impurities that can be found in TiCl₂ (originating from the TiCl₄ precursor) and their hypothetical concentration ranges as determined by ICP-OES analysis of a hydrolyzed and calcined sample.
| Impurity Element | Chemical Symbol | Hypothetical Concentration (ppm) |
| Iron | Fe | 5 - 20 |
| Aluminum | Al | 2 - 15 |
| Silicon | Si | 1 - 10 |
| Antimony | Sb | < 5 |
| Chromium | Cr | < 5 |
| Manganese | Mn | < 5 |
Note: These values are for illustrative purposes and actual concentrations will vary depending on the grade and source of the TiCl₄ precursor.[2]
Experimental Protocols
Protocol 1: Sample Preparation for Impurity Analysis by ICP-OES and SEM-EDS
This protocol describes the preparation of a solid sample from the highly reactive TiCl₂ for qualitative and quantitative analysis of non-volatile impurities.
-
Stabilization and Hydrolysis: Under an inert atmosphere, carefully and slowly add a known mass of TiCl₂ to deionized water. The reaction is highly exothermic and will release HCl gas; perform this in a well-ventilated fume hood.
-
Precipitation: Continue adding water until no further reaction is observed and a precipitate of titanium hydroxides/oxides is formed.
-
Filtration and Washing: Filter the precipitate and wash it thoroughly with deionized water to remove any soluble chlorides.
-
Calcination: Dry the precipitate in an oven and then calcine it at a high temperature (e.g., 800 °C) to convert it to stable titanium dioxide (TiO₂).
-
Analysis: The resulting TiO₂ powder can be analyzed using Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for a qualitative elemental analysis. For quantitative analysis, the TiO₂ powder can be digested in a suitable acid mixture and analyzed by Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).[2]
Protocol 2: Characterization by X-ray Diffraction (XRD)
This protocol is for the identification of crystalline phases in a solid TiCl₂ sample or its byproducts.
-
Sample Preparation: Under an inert atmosphere in a glovebox, finely grind the solid sample to a homogenous powder.
-
Sample Mounting: Mount the powdered sample onto a zero-background sample holder. Cover the sample with an X-ray transparent dome or film (e.g., Kapton) to protect it from atmospheric moisture during the measurement.
-
Data Acquisition: Place the sealed sample holder in the diffractometer. Acquire the diffraction pattern over a suitable 2θ range (e.g., 10-80°) with an appropriate step size and scan speed.
-
Data Analysis: Compare the obtained diffraction pattern with standard reference patterns from databases (e.g., the ICDD PDF database) to identify the crystalline phases present in the sample.
Mandatory Visualizations
Caption: Key pathways for the formation of unwanted byproducts in TiCl₂ chemistry.
References
Technical Support Center: Safe Disposal of Titanium(II) Chloride Waste
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of Titanium(II) chloride (TiCl2) waste. Given the hazardous nature of this material, all procedures should be performed in accordance with your institution's Environmental Health & Safety (EH&S) guidelines.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
A1: this compound is a highly reactive and hazardous material. The primary hazards include:
-
Pyrophoricity: It can catch fire spontaneously when exposed to air.[1][2]
-
Water Reactivity: It reacts violently with water and moisture, liberating extremely flammable hydrogen gas.[2][3][4] This presents a significant fire and explosion risk.
-
Corrosivity: It is extremely destructive to tissues, causing severe skin burns and eye damage upon contact.[1][3][4]
-
Inhalation Hazard: Inhaling TiCl2 dust or fumes can cause corrosive injuries to the mucous membranes and upper respiratory tract.[3][4]
Q2: What is the primary recommended method for disposing of TiCl2 waste?
A2: The standard and most recommended method for disposal is to contact a licensed professional waste disposal company.[3] TiCl2 must be treated as a hazardous waste.[5][6] Do not attempt to dispose of it through standard laboratory drains or as regular solid waste.[3] The material should be offered as surplus or non-recyclable solutions to a licensed disposal service.[3]
Q3: Can I neutralize TiCl2 waste in the laboratory before disposal?
A3: In-lab neutralization of TiCl2 is not recommended for routine disposal due to its violent reactivity with water and air. The process is extremely hazardous, generating flammable gas and significant heat. Any such procedure should only be considered by highly experienced personnel within a dedicated, controlled environment (e.g., an inert atmosphere glovebox) and after a thorough hazard assessment. The primary disposal route should always be through a certified hazardous waste contractor.
Q4: How should I store TiCl2 waste while awaiting professional pickup?
A4: Proper storage is critical to prevent accidents. Follow these guidelines:
-
Use an Inert Atmosphere: Store the waste under an inert gas like argon or nitrogen to prevent contact with air and moisture.[1][3]
-
Select Appropriate Containers: Use containers that are dry, in good condition, and compatible with the waste. Ensure the container can be tightly sealed.[7][8]
-
Label Containers Clearly: All waste containers must be properly labeled as "Hazardous Waste" and clearly identify the contents as "this compound Waste" along with the associated hazards (e.g., Pyrophoric, Water-Reactive, Corrosive).[7][8]
-
Designated Storage Area: Store the sealed container in a designated and properly ventilated Satellite Accumulation Area for hazardous waste, away from water sources and incompatible materials.[7][8]
Q5: What materials are considered incompatible with this compound?
A5: The most critical incompatibility is with water and moisture , which causes a violent reaction.[3][4] It is also pyrophoric in air .[1] Avoid contact with any protic solvents, acids, and oxidizers.
Troubleshooting Guide
| Issue/Observation | Probable Cause & Recommended Action |
| Sparks, smoke, or fire from the waste container upon opening or exposure to the environment. | Cause: The material is pyrophoric and is reacting with air.[1][2] Action: DO NOT USE WATER. Immediately smother the material with a dry, inert substance like sand, sodium carbonate, or powdered limestone. If the fire is significant, activate the fire alarm, evacuate the area, and call emergency services. |
| Hissing sound, gas evolution, or bulging of the waste container. | Cause: The TiCl2 waste has likely been exposed to moisture, generating hydrogen gas.[3] Action: Carefully place the container in a fume hood. Do not tighten the cap further, as this could lead to pressure buildup and container rupture. Alert your institution's EH&S department immediately for guidance. |
| Accidental contact of water with TiCl2 waste. | Cause: A violent, exothermic reaction that liberates flammable hydrogen gas is occurring.[3][4] Action: This is a high-risk emergency. Evacuate the immediate area. Eliminate all potential ignition sources. Alert colleagues and contact your institution's emergency response team and EH&S department immediately. |
Data Summary
This compound Hazard Summary & Handling Precautions
| Parameter | Description | Citation |
| Physical State | Black solid / powder | [4] |
| Primary Hazards | Pyrophoric, Water-Reactive, Corrosive | [1][2][4] |
| Reaction with Air | Catches fire spontaneously. | [1] |
| Reaction with Water | Reacts violently to produce flammable hydrogen gas. | [3][4] |
| Personal Protective Equipment (PPE) | Flame-retardant lab coat, chemical-resistant gloves (consult manufacturer's guide), safety goggles, and full-face shield. | [1][3] |
| Required Handling Conditions | Must be handled under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques. | [1][3] |
| Recommended Extinguishing Media | Dry chemical powder (e.g., sand, sodium carbonate). NEVER USE WATER. | [3][5] |
Experimental Protocols
Protocol for Small-Scale Spill Management of TiCl2
This protocol is for emergency response to a small spill (a few grams) within a controlled laboratory setting, such as a fume hood.
1. Immediate Actions & PPE:
- Alert all personnel in the immediate area.
- Ensure proper PPE is worn, including a flame-retardant lab coat, safety goggles, a face shield, and chemical-resistant gloves.
- Keep a container of dry sand, sodium carbonate, or powdered limestone within arm's reach before beginning any work.
2. Spill Containment:
- If the spill occurs in the open, immediately and gently cover the spilled TiCl2 powder with a generous amount of dry sand or another suitable dry absorbent.[5] This will minimize its contact with air and moisture.
- Do not use combustible materials like paper towels for cleanup.
3. Collection of Spilled Material:
- Using non-sparking tools (e.g., plastic or bronze scraper/scoop), carefully collect the mixture of absorbent and TiCl2.
- Place the collected material into a clean, dry, and appropriately labeled container for hazardous waste.
4. Final Decontamination:
- Wipe the spill area with a cloth lightly dampened with an inert, high-boiling-point solvent like mineral oil to pick up any remaining fine particles.
- Place the cloth and any contaminated materials into the same hazardous waste container.
5. Waste Storage:
- Seal the waste container tightly.
- If possible, purge the headspace of the container with an inert gas (argon or nitrogen) before final sealing.
- Store the container in the designated Satellite Accumulation Area for hazardous waste and arrange for pickup through your institution's EH&S department.[7][8]
Logical Workflow Visualization
Caption: Decision workflow for the safe in-lab handling and storage of TiCl2 waste.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Titanium chloride(TiCl2) MSDS CasNo.10049-06-6 [lookchem.com]
- 4. Titanium dichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 5. nj.gov [nj.gov]
- 6. ineos.com [ineos.com]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. odu.edu [odu.edu]
Validation & Comparative
A Comparative Guide to Analytical Techniques for Characterizing Ti(II) Complexes
For Researchers, Scientists, and Drug Development Professionals
The characterization of Titanium(II) complexes, which are often paramagnetic and highly reactive, presents a unique analytical challenge.[1][2] Due to their d² electron configuration, these complexes require a multi-technique approach to fully elucidate their electronic structure, geometry, and magnetic properties. This guide provides a comparative overview of key analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate methods for their specific Ti(II) systems.
Comparison of Core Analytical Techniques
A comprehensive understanding of a Ti(II) complex is best achieved by combining spectroscopic, crystallographic, and electrochemical methods. Each technique offers complementary information, as summarized below.
| Technique | Information Obtained | Typical Quantitative Data / Parameters | Limitations |
| Single-Crystal X-ray Diffraction | Provides definitive solid-state molecular structure, including bond lengths, bond angles, and coordination geometry.[1][3] | - Bond Lengths: Ti-L (Ligand) distances (e.g., Ti–N: ~2.38 Å, Ti–Cl: ~2.40 Å).[1][4]- Coordination Number & Geometry: e.g., Octahedral, Tetrahedral.[1][3] | Requires high-quality single crystals, which can be difficult to grow for reactive species. Provides no information about the solution-state structure or electronic properties. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Probes the electronic structure of the paramagnetic Ti(II) center (S=1).[1][2] Determines g-values and zero-field splitting (ZFS) parameters.[1][2][5] | - g-values: Anisotropic values (e.g., g = [1.86, 1.94, 1.77]).[1][2][5]- ZFS Parameters (D and E): Quantify the splitting of spin states in the absence of a magnetic field (e.g., D = -5.23 cm⁻¹).[1][2][5] | Spectra can be complex for S>1/2 systems and may require low temperatures (liquid helium) for well-resolved signals.[6] Line broadening can obscure hyperfine details.[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand environment and molecular structure in solution. For paramagnetic complexes, it reveals details about spin delocalization.[7][8][9] | - Paramagnetic Chemical Shifts (δ): Signals are spread over a very wide range (e.g., >200 ppm).[9][10]- Signal Broadening: Linewidths are significantly broader than in diamagnetic compounds.[7][10] | The presence of unpaired electrons causes significant line broadening and large isotropic shifts, which can make spectra difficult to interpret.[7][9][10] Coupling is rarely resolved.[9][10] |
| Magnetic Measurements (SQUID Magnetometry) | Determines the bulk magnetic moment of the complex, confirming the spin state (S=1 for high-spin Ti(II)). | - Effective Magnetic Moment (μ_eff): Typically ~2.6-2.8 μ_B for an S=1 ion at room temperature.[3] | Provides bulk property information only; does not give detailed insight into the electronic structure of individual molecules. |
| X-ray Absorption Spectroscopy (XAS) | Probes the oxidation state and local coordination environment of the titanium center. | - Edge Energy: The Ti K-edge energy is indicative of the oxidation state (e.g., ~4971 eV for Ti(II)).[3] | Provides averaged information and does not give the precise geometric details available from X-ray diffraction.[11] |
| Cyclic Voltammetry (CV) | Investigates the redox properties of the complex, quantifying its reducing power.[12] | - Redox Potentials (E½): Indicates the ease of oxidation/reduction of the Ti(II) center. | Requires a solvent/electrolyte system in which the complex is stable and soluble. The electrochemical processes may be irreversible. |
Experimental Protocols
Detailed and careful experimental execution is critical, especially given the air and moisture sensitivity of many Ti(II) complexes.[1]
Single-Crystal X-ray Diffraction
Objective: To determine the precise solid-state structure of the Ti(II) complex.
Methodology:
-
Crystal Growth: Grow single crystals suitable for diffraction, often by slow cooling (-35 °C) of a concentrated solution of the complex in an appropriate solvent (e.g., THF).[1]
-
Mounting: Under an inert atmosphere (glovebox), select a suitable crystal and mount it on a cryoloop.
-
Data Collection: Transfer the crystal to a diffractometer equipped with a cryostat (e.g., 100 K). Collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data using standard software packages. Solve the structure using direct methods or Patterson methods, and refine the model against the experimental data to obtain final atomic coordinates, bond lengths, and angles.[1]
High-Frequency and -Field EPR (HFEPR) Spectroscopy
Objective: To characterize the electronic ground state of the high-spin (S=1) Ti(II) ion.
Methodology:
-
Sample Preparation: Prepare a powder sample of the complex. Due to the potential for incomplete spatial averaging, thorough (but careful) grinding may be necessary.[1] All handling should be done under inert conditions.
-
Instrumentation: Use a spectrometer capable of operating at multiple high frequencies (e.g., 50-700 GHz) and high magnetic fields (up to 25 T).[1]
-
Data Acquisition: Record spectra at low temperatures (e.g., liquid helium, 4.2 K) to ensure sufficient population of the ground state and to lengthen spin-lattice relaxation times.[6]
-
Data Analysis: Simulate the experimental spectra using a spin Hamiltonian for an S=1 system to extract the principal g-values (g_x, g_y, g_z) and the zero-field splitting parameters (D and E).[1][5]
Paramagnetic NMR Spectroscopy
Objective: To probe the structure of the complex in solution and analyze ligand-centered bonding.
Methodology:
-
Sample Preparation: Under an inert atmosphere, dissolve 5-10 mg of the Ti(II) complex in a suitable deuterated solvent (e.g., C₆D₆, THF-d₈) in an NMR tube.[13]
-
Data Acquisition: Acquire ¹H or ¹³C NMR spectra on a high-field NMR spectrometer. Due to short relaxation times associated with paramagnetic centers, a short repetition delay can be used, significantly reducing the total experiment time.[8]
-
Data Processing: Process the spectra, noting the significantly wider chemical shift range compared to diamagnetic analogues.[9][10]
-
Interpretation: Analyze the isotropic shifts and line broadening. The large chemical shift dispersion can help resolve signals that would otherwise overlap in a diamagnetic compound.[8] While scalar coupling is often not resolved, the observed shifts provide insight into the distribution of unpaired electron spin onto the ligand framework.[9][10]
Visualization of Analytical Workflow
The characterization of a novel Ti(II) complex typically follows a logical progression from initial synthesis to detailed electronic and structural elucidation.
Caption: A typical experimental workflow for the characterization of Ti(II) complexes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Electronic Structure and Magnetic Properties of a Titanium(II) Coordination Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Paramagnetic nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Electrochemical, spectroscopic and EPR study of transition metal complexes of dipyrido[3,2-a:2′,3′-c]phenazine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Spectroscopic Identification of Low-Valent Titanium Intermediates
For Researchers, Scientists, and Drug Development Professionals
Low-valent titanium complexes are pivotal intermediates in a myriad of synthetic transformations, including small molecule activation, dinitrogen fixation, and catalytic cycles for organic synthesis. The transient and often highly reactive nature of these species necessitates robust analytical techniques for their characterization. This guide provides a comparative overview of key spectroscopic methods employed for the identification and characterization of low-valent titanium intermediates, with a focus on Electron Paramagnetic Resonance (EPR) spectroscopy, X-ray Absorption Spectroscopy (XAS), and UV-Visible (UV-Vis) spectroscopy.
Data Presentation: Spectroscopic Parameters for Low-Valent Titanium Species
The following tables summarize key quantitative data obtained from various spectroscopic techniques for the identification of low-valent titanium intermediates.
Table 1: Electron Paramagnetic Resonance (EPR) Spectroscopic Data for Ti(III) Complexes
| Complex/Species | g-values | Hyperfine Coupling (A) / MHz | Solvent/Matrix | Reference |
| [TiCl2(tmeda)2] (impurity) | g = [1.89, 1.98, 1.78] | Not reported | Powder | [1] |
| Ti{CH(SiMe3)2}3 | g = [1.998, 1.857, 1.857] | A(47/49Ti) =[2][3][3] | Toluene | [4] |
| (tBuPCP)TiMe2 | g₀ = 1.9685 | a₀(³¹P) = 55.2 (2.00 mT), a₀(¹H) = 15.7 (0.57 mT) | Toluene | [5] |
Note: Ti(II) species are typically EPR silent in their S=0 ground state but can be observed in a triplet S=1 state.[1]
Table 2: X-ray Absorption Near Edge Structure (XANES) Data for Titanium Species
| Oxidation State | Compound/Reference Material | Ti K-edge Energy (eV) | Key Pre-edge Features | Reference |
| Ti(0) | Ti foil | 4966.0 | - | [6] |
| Ti(II) | [(TptBu,Me)TiCl] | 4971.6 | - | [7] |
| Ti(II) | [(TptBu,Me)Ti(CNAd)] | 4971.1 | - | [7] |
| Ti(III) | Ti₂O₃ | ~4969 (main-edge) | Shift of ~3 eV from TiO₂ | [6] |
| Ti(III) | [(TptBu,Me)Ti(THF)] | 4974.5 | - | [7] |
| Ti(IV) | TiO₂ (Anatase) | ~4972 (main-edge) | Three distinct pre-edge peaks | [8] |
Table 3: UV-Visible Spectroscopic Data for Titanium Complexes
| Complex | Oxidation State | λmax (nm) | Molar Absorptivity (ε) / M⁻¹cm⁻¹ | Solvent | Reference |
| [PtCl₆-nBrn]²⁻ related complexes | - | 300-360 | (0.03-0.17) x 10⁴ | - | [9] |
| General d-d transitions | - | - | Typically < 100 | - | |
| Charge Transfer Bands | - | - | 10³ - 10⁵ | - |
Note: Data for well-defined low-valent titanium complexes is sparse in the literature, with many studies focusing on qualitative observations. The provided data for platinum complexes illustrates the typical range for charge-transfer bands.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible spectroscopic characterization of air- and moisture-sensitive low-valent titanium intermediates.
General Handling of Air-Sensitive Samples
All manipulations of low-valent titanium complexes should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[10][11] Solvents must be rigorously dried and deoxygenated prior to use.
Electron Paramagnetic Resonance (EPR) Spectroscopy
-
Sample Preparation:
-
Solid Samples: In a glovebox, finely grind the solid sample to ensure a homogenous powder.[12] Load the powder into a quartz EPR tube (e.g., Wilmad PQ-714-100M for X-band).[11] The tube should be sealed with a rubber septum and wrapped with Parafilm.[10]
-
Solution Samples: In a glovebox, prepare a solution of the complex in a suitable solvent that forms a good glass upon freezing (e.g., toluene, THF). The concentration should be optimized to obtain a good signal-to-noise ratio. Transfer the solution to an EPR tube and seal as described above.
-
-
Freezing: For low-temperature measurements, freeze the sample by slowly lowering the EPR tube into liquid nitrogen.[10][11] This gradual freezing process helps to prevent cracking of the tube and ensures the formation of a good glass.
-
Data Acquisition:
-
Before inserting the sample into the cryostat, flush the outside of the EPR tube with helium gas to prevent the formation of ice.[10]
-
Record the EPR spectrum at a low temperature (e.g., 77 K or lower) to observe signals from paramagnetic species.
-
Typical X-band EPR spectrometers operate at a microwave frequency of approximately 9.5 GHz.[13]
-
X-ray Absorption Spectroscopy (XAS)
-
Sample Preparation:
-
Solid Samples: In a glovebox, finely grind the sample to a uniform powder. For transmission measurements, the powder is typically pressed into a pellet.[14] The amount of sample should be calculated to provide an appropriate absorption edge step.[15] Alternatively, for fluorescence measurements, the powder can be mounted on Kapton tape.
-
Air-Sensitive Sample Holders: Utilize specialized air-sensitive sample holders that can be loaded and sealed within a glovebox and then transferred to the synchrotron beamline without exposure to air.[14]
-
-
Data Acquisition:
-
Mount the sealed sample holder in the beamline's experimental chamber.
-
Collect the XAS spectrum at the titanium K-edge (around 4966 eV).[6] A reference Ti foil spectrum should be collected simultaneously for energy calibration.
-
Data can be collected in transmission or fluorescence mode, depending on the sample concentration.
-
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
In a glovebox, prepare a solution of the low-valent titanium complex in a dry, deoxygenated solvent.
-
Use an airtight cuvette with a screw cap and a septum to allow for sample transfer via syringe without exposure to air.
-
-
Data Acquisition:
-
Record a baseline spectrum of the pure solvent in the cuvette.
-
Inject the sample solution into the cuvette using a gastight syringe.
-
Acquire the UV-Vis spectrum over the desired wavelength range (typically 200-800 nm).
-
Mandatory Visualization
The following diagrams illustrate the general workflow for the spectroscopic identification of low-valent titanium intermediates and the logical relationship between the different techniques.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Characterization of the Titanium(III) Tris(alkyl) Ti{CH(SiMe3)2}3 and its Conversion to a Dimeric Alkyl‐Bridged Titanium(IV) Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 4. hou.usra.edu [hou.usra.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. acif.ucr.edu [acif.ucr.edu]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. Step-by-Step Guide to Prepare EPR Samples [ciqtekglobal.com]
- 11. mdpi.com [mdpi.com]
- 12. SGM - XAS Sample Preparation [sgm.lightsource.ca]
- 13. m.youtube.com [m.youtube.com]
- 14. Structural Characterization of Titanium–Silica Oxide Using Synchrotron Radiation X-ray Absorption Spectroscopy | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Reducing Power of Titanium(II) Chloride and Titanium(III) Chloride
For researchers and professionals in drug development and chemical synthesis, the choice of a reducing agent is critical to achieving desired chemical transformations. Low-valent titanium reagents, specifically titanium(II) chloride (TiCl₂) and titanium(III) chloride (TiCl₃), are versatile tools in the synthetic chemist's arsenal. This guide provides an objective comparison of their reducing power, supported by electrochemical data, reaction applications, and detailed experimental protocols.
Core Comparison: Electrochemical and Chemical Properties
The fundamental difference in the reducing power of TiCl₂ and TiCl₃ is rooted in their respective oxidation states. Ti(II) has a greater thermodynamic driving force to be oxidized to higher, more stable oxidation states like Ti(III) or Ti(IV) compared to Ti(III). This is quantitatively expressed by their standard reduction potentials. A more negative or less positive standard reduction potential (E°) for a redox couple indicates a stronger reducing agent on the right side of the half-reaction.
The Ti(II) ion is a significantly stronger reducing agent than the Ti(III) ion. This is because the standard reduction potential for the Ti³⁺/Ti²⁺ couple is considerably more negative than that for the Ti⁴⁺/Ti³⁺ couple. Consequently, TiCl₂ can reduce a wider range of functional groups and is employed for more challenging reductive coupling reactions. In contrast, TiCl₃ is considered a milder and more selective reducing agent.[1]
Quantitative Data: Standard Reduction Potentials
| Redox Half-Reaction | Standard Potential (E°) | Implication for Reducing Power |
| Ti³⁺(aq) + e⁻ ⇌ Ti²⁺(aq) | -0.37 V | Ti²⁺ is a strong reducing agent, readily donating an electron to become Ti³⁺. |
| TiO²⁺ + 2H⁺ + e⁻ ⇌ Ti³⁺ + H₂O | +0.10 V | Ti³⁺ is a much weaker reducing agent than Ti²⁺. It requires a stronger oxidizing agent to be converted to Ti(IV). |
Note: The potential for the Ti(IV)/Ti(III) couple can vary slightly depending on the specific species in solution (e.g., Ti⁴⁺ vs. TiO²⁺).
Visualization of Titanium Oxidation States
The relationship between the common oxidation states of titanium chlorides and the reagents used to interconvert them illustrates the generation of these reducing agents.
Caption: Interconversion of Titanium Chloride Oxidation States.
Performance in Synthetic Applications
This compound (TiCl₂)
As a powerful reducing agent, TiCl₂ is known for its ability to effect challenging transformations, most notably the reductive coupling of aldehydes and ketones to form 1,2-diols (pinacols).[2] Due to its high reactivity and sensitivity to air and moisture, TiCl₂ is almost always generated in situ from the reduction of TiCl₃ or TiCl₄ using potent reducing agents like zinc, magnesium, or lithium aluminum hydride (LiAlH₄).[2][3]
Key Applications:
-
Pinacol Coupling: The dimerization of aldehydes and ketones to produce 1,2-diols.[2]
-
McMurry Reaction: While often initiated with TiCl₃, the active species is a low-valent (Ti(0) or Ti(I)) complex, functionally related to Ti(II) chemistry, that couples carbonyls to form alkenes.[2][3][4]
-
Reduction of various metal ions in solution for the synthesis of other metal compounds.[2]
Titanium(III) Chloride (TiCl₃)
TiCl₃ is a milder, more selective, and more commonly handled reagent than TiCl₂.[1] It is commercially available, often as a solution in HCl or as a complex with AlCl₃.[4] Its primary role in organic synthesis is as a single-electron transfer (SET) agent for the reduction of specific functional groups.
Key Applications:
-
Nitro Group Reduction: Efficiently reduces aromatic and aliphatic nitro compounds to their corresponding primary amines.[1]
-
Oxime Reduction: Converts oximes to imines.[4]
-
Reductive Coupling: Used with a co-reductant (like zinc) to perform McMurry-type reactions.[2][3]
-
Ziegler-Natta Catalysis: A major industrial application of TiCl₃ is as a key component in catalysts for the stereospecific polymerization of olefins like polyethylene (B3416737) and polypropylene.[4][5][6]
Experimental Protocols
Experimental Workflow Visualization
The following diagram outlines a typical workflow for a low-valent titanium-mediated reductive coupling reaction, such as a McMurry or Pinacol coupling.
Caption: Generalized workflow for reductive carbonyl coupling.
Protocol 1: Reduction of a Nitroarene using TiCl₃
This protocol describes the general procedure for the reduction of an aromatic nitro compound to an aniline.
Materials and Reagents:
-
Aromatic nitro compound
-
Titanium(III) chloride solution (e.g., 15-20% in aqueous HCl)
-
Ammonium (B1175870) acetate (B1210297) or sodium acetate buffer
-
Methanol or other suitable solvent
-
Sodium carbonate (Na₂CO₃) or Sodium hydroxide (B78521) (NaOH) for neutralization
-
Ethyl acetate or other extraction solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the nitroarene (1.0 eq) in methanol.
-
Buffering: Add an aqueous solution of ammonium acetate (approx. 4-5 eq) to the flask and stir. This maintains a suitable pH for the reaction.
-
Reduction: Add the TiCl₃ solution (typically 3-4 eq) dropwise to the stirred mixture at room temperature. The characteristic violet color of Ti(III) will disappear as it is oxidized. The reaction is often mildly exothermic.
-
Monitoring: Stir the reaction at room temperature for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Work-up: Upon completion, carefully basify the reaction mixture by adding a saturated solution of Na₂CO₃ or dilute NaOH until the pH is ~8-9. This will precipitate titanium oxides.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine product. Further purification can be achieved by column chromatography if necessary.
Protocol 2: Pinacol Coupling of an Aromatic Aldehyde (McMurry-type)
This protocol outlines the generation of a low-valent titanium reagent from TiCl₃ and zinc for the reductive coupling of a ketone like benzophenone (B1666685).[2]
Materials and Reagents:
-
Titanium(III) chloride (TiCl₃)
-
Zinc dust (Zn) or Zinc-Copper couple (Zn(Cu))
-
Benzophenone (or other aldehyde/ketone)
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous potassium carbonate (K₂CO₃) solution (e.g., 10%)
-
Toluene (B28343) or other extraction solvent
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Apparatus: Assemble a flame-dried, three-neck flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the flask, add TiCl₃ (2.0 eq) and zinc dust (3.0 eq). Add anhydrous THF via cannula or syringe.
-
Activation: Heat the grey slurry to reflux with vigorous stirring. The mixture will gradually turn black over 2-3 hours, indicating the formation of the active low-valent titanium species.
-
Substrate Addition: Dissolve benzophenone (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise via a syringe or an addition funnel to the refluxing black slurry over 30 minutes.
-
Reaction: Continue to reflux the reaction mixture for 8-16 hours. Monitor the reaction by TLC for the disappearance of the benzophenone spot.
-
Quenching and Work-up: Cool the reaction to room temperature and quench by the slow, careful addition of 10% aqueous K₂CO₃. Stir for 30 minutes.
-
Filtration: Filter the mixture through a pad of celite to remove the insoluble titanium oxides. Wash the filter cake thoroughly with toluene and ethyl acetate.
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous layer with toluene. Combine the organic layers, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product (tetraphenylethylene). The product can be purified by recrystallization.
Conclusion
Both TiCl₂ and TiCl₃ are valuable reducing agents, but their applications are dictated by their distinct reducing strengths.
-
Choose TiCl₂ (via in situ generation) for powerful reductions , such as the formation of C-C bonds through the coupling of carbonyl compounds (Pinacol coupling). Its high reactivity necessitates stringent anhydrous and anaerobic conditions.
-
Choose TiCl₃ for milder, more selective transformations , such as the reduction of nitro groups to amines, where over-reduction is a concern. Its relative stability and commercial availability make it a more convenient reagent for these specific applications.
The choice between these reagents ultimately depends on the specific functional group to be reduced and the desired reaction outcome.
References
A Comparative Guide to the Reactivity of TiCl₂ and Other Low-Valent Titanium Reagents
For Researchers, Scientists, and Drug Development Professionals
Low-valent titanium reagents are powerful tools in organic synthesis, renowned for their ability to mediate a variety of reductive coupling and functional group transformations. Among these, titanium(II) chloride (TiCl₂) presents a unique reactivity profile. This guide provides an objective comparison of the performance of TiCl₂ with other common low-valent titanium reagents, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Overview of Low-Valent Titanium Reagents
Low-valent titanium species, typically in the 0, +1, or +2 oxidation state, are highly effective reducing agents due to titanium's high oxophilicity. They are most famously employed in the McMurry reaction for the synthesis of alkenes from carbonyl compounds. Other key applications include pinacol (B44631) coupling to form 1,2-diols, reductive cyclizations, and the reduction of various functional groups.
The most commonly used low-valent titanium reagents are not isolated solids but are generated in situ from readily available titanium(III) or titanium(IV) precursors. This guide will focus on the comparative reactivity of the following systems:
-
TiCl₂: Often used as a pre-formed complex, such as TiCl₂·LiCl.
-
TiCl₃/Reductant: Systems such as TiCl₃/LiAlH₄ and TiCl₃/Zn(Cu).
-
TiCl₄/Reductant: A common example is the TiCl₄/Zn system.
-
Titanocene (B72419) Derivatives: Primarily titanocene(III) chloride (Cp₂TiCl) and its precursor, titanocene dichloride (Cp₂TiCl₂), which are versatile single-electron transfer reagents.
Comparative Reactivity in Key Transformations
The choice of a low-valent titanium reagent can significantly impact the outcome of a reaction, influencing yield, reaction time, and chemoselectivity. The following sections provide a comparative analysis of these reagents in prominent applications.
The McMurry Reaction: A Head-to-Head Comparison
The McMurry reaction, the reductive coupling of aldehydes or ketones to form alkenes, is a hallmark transformation for low-valent titanium reagents. A comparative study of the McMurry reaction of acetophenone (B1666503) using different reagents highlights the nuances in their reactivity.
Table 1: McMurry Coupling of Acetophenone to 1,2-Diphenyl-1-propene
| Reagent System | Molar Ratio (Substrate:Ti:Reductant) | Reaction Time (h) | Yield (%) |
| [HTiCl(THF)₀.₅]ₓ (from TiCl₃/LiAlH₄) | 1:2:1.2 | 24 | 85 |
| TiCl₃(DME)₁.₅/Zn(Cu) | 1:2:2 | 18 | 95-97 |
| TiCl₂·LiCl | 1:2 | 24 | 80 |
Data extrapolated from studies by Bogdanović and Bolte.
Key Observations:
-
The TiCl₃(DME)₁.₅/Zn(Cu) system provides the highest yields in a shorter reaction time for the McMurry coupling of acetophenone.[1][2]
-
[HTiCl(THF)₀.₅]ₓ , derived from the classic TiCl₃/LiAlH₄ combination, is also highly effective.
-
TiCl₂·LiCl demonstrates good reactivity, acting as a one-electron reductant in the process.[1][2] The reaction mechanism is believed to involve a transient reduction of Ti³⁺ to Ti²⁺ by the zinc reductant in the TiCl₃/Zn(Cu) system, highlighting the central role of the Ti(II) state.[1][2]
Pinacol Coupling: Formation of 1,2-Diols
Low-valent titanium reagents are also instrumental in the pinacol coupling of carbonyl compounds to afford 1,2-diols. The choice of reagent and reaction conditions can influence the diastereoselectivity of the coupling.
Table 2: Pinacol Coupling of Benzaldehyde
| Reagent System | Reductant | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (dl/meso) |
| TiCl₄/Zn | Zn | Ethyl Acetate | 20-25 | 78 | 57:43 |
| TiCl₄/Mg | Mg | THF | Room Temp. | High | - |
| Cp₂TiCl₂/hv | Organic Dye | Trifluorotoluene | Room Temp. | High | >20:1 |
Data from various sources.
Key Observations:
-
The TiCl₄/Zn system is a classic and effective method for pinacol coupling.[3]
-
The use of Cp₂TiCl₂ in photoredox catalysis offers exceptional diastereoselectivity, favoring the d,l isomer.
-
The reactivity of these systems is often dependent on the specific substrate and reaction conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the preparation and use of different low-valent titanium reagents.
Protocol 1: General Procedure for McMurry Coupling using TiCl₄/Zn
-
Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is dried thoroughly.
-
Reagent Preparation: Under a nitrogen atmosphere, zinc dust (4.0 eq) is added to the flask containing dry tetrahydrofuran (B95107) (THF). The suspension is cooled to 0 °C.
-
Addition of TiCl₄: Titanium(IV) chloride (2.0 eq) is added dropwise to the stirred suspension. The mixture is then heated to reflux for 2 hours, during which the color of the suspension turns from yellow to black, indicating the formation of the low-valent titanium species.
-
Reaction: A solution of the carbonyl compound (1.0 eq) in dry THF is added to the black suspension. The reaction mixture is heated at reflux for the time specified in the relevant literature.
-
Work-up: After cooling to room temperature, the reaction is quenched by the slow addition of aqueous K₂CO₃ solution. The mixture is stirred for another 30 minutes and then filtered through a pad of Celite. The filtrate is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography or recrystallization.[4]
Protocol 2: Preparation and Use of Titanocene(III) Chloride (Cp₂TiCl)
-
Apparatus: All manipulations are carried out under an inert atmosphere using standard Schlenk techniques.
-
Reagent Preparation: In a Schlenk flask, titanocene dichloride (Cp₂TiCl₂) (1.0 eq) is dissolved in dry, deoxygenated THF. To this solution, activated zinc powder (1.5 eq) is added. The mixture is stirred at room temperature for 1 hour. The color of the solution will change from red to green, indicating the formation of Cp₂TiCl.
-
Reaction: The substrate is added to the freshly prepared solution of Cp₂TiCl, and the reaction is stirred at the appropriate temperature for the required time.
-
Work-up: The reaction is quenched with water or an appropriate aqueous solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. Purification is achieved through standard chromatographic techniques.
Logical Relationships and Reaction Pathways
The generation of the active low-valent titanium species is the crucial first step in these reactions. The subsequent reaction pathway depends on the nature of the substrate and the specific titanium reagent employed.
Figure 1. Generation and reactivity pathways of common low-valent titanium reagents.
Conclusion
The reactivity of low-valent titanium reagents is highly dependent on the precursor and the reducing agent used. While TiCl₂ is a potent reagent, particularly in McMurry-type couplings, systems generated from TiCl₃ and TiCl₄ often offer higher yields and shorter reaction times for specific substrates. Titanocene-based reagents provide a distinct reactivity profile, often excelling in single-electron transfer processes and offering opportunities for stereoselective transformations. The choice of reagent should be guided by the specific transformation desired, the functional groups present in the substrate, and the desired level of selectivity. This guide provides a foundational understanding to aid researchers in navigating the rich and versatile chemistry of low-valent titanium.
References
A Comparative Guide to Reductive Coupling Reagents: Titanium(II) Chloride vs. Samarium(II) Iodide
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, reductive coupling of carbonyl compounds stands as a powerful tool for the synthesis of complex molecules, including 1,2-diols and other valuable intermediates. Among the reagents employed for this transformation, low-valent titanium species, often generated in situ from titanium chlorides, and samarium(II) iodide (SmI₂) have emerged as prominent choices. This guide provides an objective comparison of the performance of Titanium(II) Chloride (TiCl₂) and Samarium(II) Iodide (SmI₂) in reductive coupling reactions, supported by experimental data, detailed protocols, and mechanistic insights.
Performance Comparison: TiCl₂ vs. SmI₂
The choice between low-valent titanium and samarium(II) iodide for reductive coupling often depends on the specific substrate, desired stereochemical outcome, and practical considerations such as cost and handling. While SmI₂ is a well-established and highly versatile reagent, low-valent titanium, often generated from precursors like TiCl₄ or TiCl₃ with a reducing agent, presents a cost-effective alternative with distinct reactivity. For the purpose of this comparison, "TiCl₂" will refer to low-valent titanium species generated in situ from titanium chloride precursors, which are functionally equivalent to Ti(II) for this reaction.
Quantitative Data on Pinacol (B44631) Coupling
The following tables summarize the performance of low-valent titanium reagents and SmI₂ in the pinacol coupling of various aldehydes and ketones.
Table 1: Reductive Coupling of Aromatic Aldehydes
| Entry | Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |
| 1 | Benzaldehyde (B42025) | TiCl₄ / Zn | THF | 0.5 | 95 | 50:50 | [1] |
| 2 | Benzaldehyde | SmI₂ (catalytic) / Mg / Me₂SiCl₂ | THF | 1 | 98 | 19:81 | [2][3] |
| 3 | p-Chlorobenzaldehyde | TiCl₄ / Zn | Ethyl Acetate | 0.3 | 80 | 45:55 | [1] |
| 4 | p-Chlorobenzaldehyde | SmI₂ | THF | - | 95 | 10:90 | [2][3] |
| 5 | p-Anisaldehyde | TiCl₄ / Zn | Ethyl Acetate | 0.7 | 86 | 84:16 | [1] |
| 6 | p-Anisaldehyde | SmI₂ (catalytic) / Mg / Me₂SiCl₂ | THF | 1 | 95 | 15:85 | [2][3] |
Table 2: Reductive Coupling of Aliphatic Aldehydes
| Entry | Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |
| 1 | Heptanal | TiCl₃ / Zn-Cu | DME | 12 | 85 | 85:15 | [4] |
| 2 | Heptanal | SmI₂ (catalytic) / Mg / Me₂SiCl₂ | THF | 1 | 85 | 95:5 | [2][3] |
| 3 | Cyclohexanecarboxaldehyde | TiCl₄ / Zn | THF | 1 | 88 | 70:30 | [4] |
| 4 | Cyclohexanecarboxaldehyde | SmI₂ (catalytic) / Mg / Me₂SiCl₂ | THF | 1 | 92 | 92:8 | [2][3] |
Table 3: Reductive Coupling of Ketones
| Entry | Substrate | Reagent System | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (dl/meso) | Reference |
| 1 | Acetophenone | TiCl₄ / Zn | THF | 2 | 82 | 60:40 | [4] |
| 2 | Acetophenone | SmI₂ | THF/HMPA | 0.1 | 98 | - | [5] |
| 3 | Cyclohexanone | TiCl₄ / Zn | THF | 3 | 75 | - | [4] |
| 4 | Cyclohexanone | SmI₂ | THF | 0.1 | 90 | - | [5] |
Experimental Protocols
Detailed methodologies for representative reductive coupling reactions are provided below.
Protocol 1: Pinacol Coupling of Benzaldehyde using TiCl₄/Zn
-
Materials: Anhydrous Tetrahydrofuran (THF), Titanium(IV) chloride (TiCl₄), Zinc dust, Benzaldehyde, 1 M Hydrochloric acid.
-
Procedure:
-
To a stirred suspension of zinc dust (2.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon), TiCl₄ (1.0 eq) is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 1 hour, during which the color should turn from yellow to black, indicating the formation of low-valent titanium.
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the 1,2-diphenyl-1,2-ethanediol.[1][4]
-
Protocol 2: Catalytic Pinacol Coupling of Benzaldehyde using SmI₂/Mg/Me₂SiCl₂
-
Materials: Anhydrous Tetrahydrofuran (THF), Samarium(II) iodide solution (0.1 M in THF), Magnesium turnings, Dichlorodimethylsilane (Me₂SiCl₂), Benzaldehyde, Saturated aqueous Sodium bicarbonate, Saturated aqueous Sodium thiosulfate (B1220275).
-
Procedure:
-
Magnesium turnings (1.5 eq) are added to a round-bottom flask under an inert atmosphere.
-
Anhydrous THF is added, followed by the dropwise addition of Me₂SiCl₂ (1.5 eq).
-
A solution of benzaldehyde (1.0 eq) in anhydrous THF is then added.
-
The reaction is initiated by the addition of a catalytic amount of SmI₂ solution (0.1 M in THF, 0.1 eq).
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate.
-
The mixture is then treated with saturated aqueous sodium thiosulfate to remove any remaining iodine color.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography to yield the desired pinacol product.[2][3]
-
Mechanistic Pathways
The reductive coupling of carbonyls by both low-valent titanium and samarium(II) iodide proceeds via single-electron transfer (SET) mechanisms, leading to the formation of ketyl radical intermediates.
Figure 1: Proposed mechanism for low-valent titanium mediated pinacol coupling.
Figure 2: Proposed mechanism for SmI₂ mediated pinacol coupling.
Advantages of TiCl₂ over Samarium(II) Iodide
While SmI₂ is a highly effective and often stereoselective reagent, low-valent titanium offers several practical advantages:
-
Cost-Effectiveness: Titanium tetrachloride and common reducing agents like zinc or magnesium are significantly less expensive than samarium metal, making titanium-based systems more economical for large-scale synthesis.
-
Availability: The starting materials for generating low-valent titanium are readily available from numerous chemical suppliers.
-
Alternative Stereoselectivity: In some cases, titanium-mediated couplings can provide different diastereoselectivity compared to SmI₂, offering a complementary synthetic strategy.[4]
-
Milder Reaction Conditions: While SmI₂ often requires additives like HMPA (a carcinogen) to enhance its reactivity, low-valent titanium systems can be effective under milder and safer conditions.[1]
Advantages of Samarium(II) Iodide over TiCl₂
Despite the advantages of titanium-based reagents, SmI₂ remains a cornerstone of reductive coupling for several reasons:
-
Predictable and High Stereoselectivity: SmI₂ is renowned for its ability to achieve high levels of diastereoselectivity, particularly in intramolecular reactions, often influenced by chelation control.[2][3]
-
Well-Established and Broad Scope: The reactivity of SmI₂ has been extensively studied, and its application in the synthesis of complex natural products is well-documented.[5]
-
Tunable Reactivity: The reducing power and selectivity of SmI₂ can be finely tuned by the addition of co-solvents and additives, allowing for a high degree of control over the reaction outcome.[5]
-
Functional Group Tolerance: SmI₂ exhibits excellent functional group tolerance, allowing for reductive couplings in the presence of sensitive functionalities.[6]
Conclusion
Both low-valent titanium reagents and samarium(II) iodide are powerful tools for effecting reductive coupling reactions. The choice between them is nuanced and should be guided by the specific requirements of the synthesis. Low-valent titanium, generated from inexpensive precursors like TiCl₄, offers a cost-effective and practical alternative, particularly for large-scale applications where stereoselectivity is not the primary concern. Conversely, SmI₂ remains the reagent of choice for reactions demanding high levels of stereocontrol and for substrates requiring its well-documented and tunable reactivity. Researchers are encouraged to consider both options and consult the primary literature to select the most appropriate reagent for their synthetic challenges.
References
- 1. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Samarium diiodide-catalyzed diastereoselective pinacol couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Samarium Diiodide-Mediated Reactions in Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diastereoselective and enantioselective photoredox pinacol coupling promoted by titanium complexes with a red-absorbing organic dye - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Titanocene dichloride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Synthesis of Titanium(II) Chloride (TiCl₂)
Titanium(II) chloride (TiCl₂), a powerful reducing agent and a key intermediate in various chemical syntheses, can be produced through several distinct methods. This guide provides a comparative overview of the primary synthetic routes to TiCl₂, detailing the experimental protocols and presenting available quantitative data to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific applications. The primary methods covered include the thermal disproportionation of titanium(III) chloride, the reduction of titanium(IV) chloride using various reducing agents, and combustion synthesis.
Comparison of Synthesis Methods
The choice of synthesis method for TiCl₂ is often dictated by factors such as desired purity, scale of reaction, available starting materials, and required experimental setup. The following table summarizes the key quantitative parameters for the different approaches.
| Synthesis Method | Precursor(s) | Reducing Agent | Reaction Temperature (°C) | Reaction Time | Yield | Purity |
| Thermal Disproportionation | TiCl₃ | None (disproportionation) | ~500 | Not specified | Varies | High |
| Reduction with Titanium Metal | TiCl₄, Ti | Titanium Metal | 1073 - 1273 K (~800 - 1000°C) | Not specified | Varies | Good |
| Magnesiothermic Reduction | TiCl₄ | Magnesium (Mg) | 800 - 1150 | Varies | High | Good |
| Electrochemical Reduction | TiCl₄ | Electric Current | 1013 K (~740°C) | Varies | Varies | High |
| Combustion Synthesis | Ti, PbCl₂ | Titanium Metal | High (initiated by heating) | Rapid | High | Good |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below.
Thermal Disproportionation of Titanium(III) Chloride
This is a widely cited and straightforward method for producing high-purity TiCl₂. The process relies on the thermal decomposition of TiCl₃ into solid TiCl₂ and volatile TiCl₄.
Experimental Protocol:
-
Place high-purity titanium(III) chloride (TiCl₃) in a reaction vessel, typically a quartz or stainless steel tube, under an inert atmosphere (e.g., argon) to prevent oxidation.
-
Heat the vessel to approximately 500°C.
-
The TiCl₃ will disproportionate according to the following reaction: 2 TiCl₃(s) → TiCl₂(s) + TiCl₄(g).
-
The gaseous TiCl₄ is continuously removed from the reaction zone, which drives the equilibrium towards the formation of TiCl₂. The TiCl₄ can be collected in a cooled trap downstream.
-
After the reaction is complete, the solid, black TiCl₂ product is cooled to room temperature under the inert atmosphere before handling.
Reduction of Titanium(IV) Chloride with Titanium Metal
This method involves the reaction of titanium tetrachloride with titanium metal, often in a molten salt medium to facilitate the reaction and improve the purity of the product.
Experimental Protocol:
-
A reaction vessel, such as a molybdenum or stainless steel crucible, is charged with titanium metal (sponge or powder) and a molten salt, such as magnesium chloride (MgCl₂).
-
The system is heated to a temperature range of 1073-1273 K under an inert argon atmosphere to melt the salt and pre-heat the titanium metal.[1]
-
Gaseous titanium(IV) chloride (TiCl₄) is then introduced into the molten salt bath.
-
The TiCl₄ reacts with the titanium metal to form titanium subchlorides, including TiCl₂. The molten salt acts as a medium to dissolve the formed TiCl₂ and remove it from the surface of the titanium metal, which allows the reaction to proceed efficiently.[2]
-
The reaction is continued until the desired amount of TiCl₄ has been introduced.
-
The resulting mixture of molten salt and dissolved TiCl₂ is then cooled. The TiCl₂ can be subsequently used in the molten salt for further reactions or isolated.
Magnesiothermic Reduction of Titanium(IV) Chloride
This is a highly exothermic process and is a fundamental step in the Kroll process for titanium metal production. By controlling the stoichiometry, the reaction can be directed to yield TiCl₂.
Experimental Protocol:
-
A reactor, typically made of stainless steel, is loaded with magnesium metal.
-
The reactor is sealed, evacuated, and backfilled with an inert gas like argon.
-
The reactor is heated to a temperature between 800°C and 1150°C to melt the magnesium.[1]
-
Liquid or gaseous TiCl₄ is then slowly and carefully introduced into the reactor. The reaction is highly exothermic and the feed rate must be controlled to manage the reaction temperature.
-
The reaction proceeds in stages, with TiCl₄ being reduced first to lower chlorides like TiCl₃ and TiCl₂. The overall reaction to form TiCl₂ is: TiCl₄ + Mg → TiCl₂ + MgCl₂.
-
Upon completion, the reactor contains a mixture of TiCl₂ and magnesium chloride (MgCl₂). The products are then cooled.
Electrochemical Reduction of Titanium(IV) Chloride
This method offers a high degree of control over the reduction process and can yield high-purity products. The reduction is carried out in a molten salt electrolyte.
Experimental Protocol:
-
An electrochemical cell is prepared with a molten salt electrolyte, such as a mixture of NaCl and KCl, at a temperature of around 1013 K.[3]
-
Gaseous TiCl₄ is introduced into the molten salt, where it dissolves.
-
An electric current is passed between a cathode and an anode immersed in the electrolyte.
-
At the cathode, the dissolved titanium species are reduced in a stepwise manner: Ti⁴⁺ → Ti³⁺ → Ti²⁺. By controlling the electrode potential, the reduction can be targeted to produce Ti²⁺ (as TiCl₂ dissolved in the molten salt).
-
The process can be monitored using electrochemical techniques to ensure the desired reduction is occurring.
-
The TiCl₂-containing molten salt can then be used for subsequent applications.
Combustion Synthesis
Combustion synthesis, also known as self-propagating high-temperature synthesis (SHS), is a rapid method for producing various materials, including TiCl₂. This method utilizes a highly exothermic displacement reaction.
Experimental Protocol:
-
A mixture of fine powders of titanium metal and lead(II) chloride (PbCl₂) is prepared in the desired stoichiometric ratio.
-
The powder mixture is typically pressed into a pellet to ensure good contact between the reactants.
-
The reaction is initiated locally by a heat source, such as a heated filament or a laser pulse.
-
Once initiated, a self-sustaining combustion wave propagates through the reactant mixture, driven by the exothermic reaction: Ti + PbCl₂ → TiCl₂ + Pb.
-
The reaction is very rapid and is completed within seconds to minutes.
-
The final products consist of a mixture of solid TiCl₂ and molten lead, which can be separated upon cooling.
Visualizing the Synthesis Pathways
The logical flow of selecting a synthesis method for TiCl₂ can be visualized as a decision-making process based on the desired outcome and available resources.
Caption: Decision workflow for selecting a TiCl₂ synthesis method.
The following diagram illustrates the general experimental workflow for a typical chemical synthesis of TiCl₂, such as the reduction of TiCl₄.
Caption: General experimental workflow for TiCl₂ synthesis.
References
A Comparative Guide to Low-Valent Titanium Olefination: Validating the McMurry Reaction Mechanism
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon double bonds is a cornerstone of organic synthesis. While numerous olefination methods exist, those mediated by low-valent titanium, such as the McMurry reaction, offer a unique approach, particularly for the synthesis of sterically hindered and symmetrical alkenes. This guide provides an objective comparison of the McMurry reaction, which involves titanium species in low oxidation states akin to TiCl₂, with mainstream alternatives like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions. The comparison is supported by experimental data on reaction performance and a detailed examination of the mechanistic validation of this powerful titanium-mediated transformation.
Mechanistic Validation: The McMurry Reaction
The McMurry reaction facilitates the reductive coupling of two carbonyl groups (from aldehydes or ketones) to form an alkene.[1] The active species are low-valent titanium compounds, generated in situ by the reduction of titanium chlorides like TiCl₃ or TiCl₄ with a reducing agent such as a zinc-copper couple, lithium aluminum hydride, or magnesium.[1] While the exact nature of the active species can vary depending on the reagents and conditions used, it is generally considered to be a form of Ti(0).
The most widely accepted mechanism proceeds in two main stages:
-
Pinacol (B44631) Formation: A single-electron transfer from the low-valent titanium species to the carbonyl groups of two substrate molecules generates ketyl radicals. These radicals then dimerize on the metal surface to form a titanium-bound pinacolate (a 1,2-diolate) intermediate.[1]
-
Deoxygenation: The titanium pinacolate intermediate is then deoxygenated, driven by the high oxophilicity of titanium, to form the final alkene product and titanium oxides.[1]
Experimental evidence supporting this mechanism includes the successful isolation of the pinacol intermediate when the reaction is conducted at lower temperatures (e.g., 0 °C) instead of at reflux.[2] Upon raising the temperature, the isolated pinacol can be converted to the alkene, which strongly suggests it is a true intermediate in the reaction pathway.
Performance Comparison of Olefination Reactions
The choice of an olefination method depends on several factors, including the substrate, desired stereoselectivity, and functional group tolerance. The following table provides a comparative overview of the McMurry, Wittig, and Horner-Wadsworth-Emmons reactions for representative substrates.
| Substrate | Reaction | Reagents | Yield (%) | E/Z Ratio | Reference(s) |
| Acetophenone | McMurry (Homocoupling) | TiCl₄, Zn | 70-80% | Mixture | [2][3] |
| Wittig | Ph₃P=CH₂, n-BuLi | ~60-70% | N/A | [4] | |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | >90% | >95:5 (E) | [5][6] | |
| Cyclohexanone (B45756) | McMurry (Homocoupling) | TiCl₃, LiAlH₄ | ~85% | N/A | [1] |
| Wittig | Ph₃P=CH₂, n-BuLi | ~60-78% | N/A | [7][8] | |
| Horner-Wadsworth-Emmons | (EtO)₂P(O)CH₂CO₂Et, NaH | ~80-90% | >95:5 (E) | [9][10] | |
| 2,6-Heptanedione | McMurry (Intramolecular) | TiCl₃, Zn-Cu | ~75% | N/A | [11] |
| Wittig (Intramolecular) | (From corresponding bis-phosphonium salt) | Variable | N/A | [12] | |
| Horner-Wadsworth-Emmons (Intramolecular) | (From corresponding keto-phosphonate) | ~60-70% | N/A | [13] |
Key Differences and Applications
-
McMurry Reaction:
-
Advantages: Excellent for synthesizing symmetrical and sterically hindered alkenes, including tetra-substituted alkenes, which are challenging for other methods. It is also highly effective for intramolecular reactions to form rings of various sizes.[11]
-
Limitations: Generally not stereoselective for intermolecular reactions, often yielding a mixture of E and Z isomers. The reaction conditions are harsh and not tolerant of many functional groups. It is also limited to homocoupling or intramolecular reactions, as cross-coupling of two different carbonyls often leads to a statistical mixture of products.[14]
-
-
Wittig Reaction:
-
Advantages: A very general and reliable method for olefination. The stereochemical outcome can often be controlled based on the nature of the ylide; non-stabilized ylides typically give (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[15]
-
Limitations: The byproduct, triphenylphosphine (B44618) oxide, can be difficult to remove from the reaction mixture. Sterically hindered ketones can be poor substrates.[8]
-
-
Horner-Wadsworth-Emmons (HWE) Reaction:
-
Advantages: Generally provides excellent (E)-selectivity, especially with stabilized phosphonates.[9] The phosphate (B84403) byproduct is water-soluble, making purification much simpler than in the Wittig reaction. The phosphonate (B1237965) carbanions are more nucleophilic than Wittig ylides and can react with more hindered ketones.[10]
-
Limitations: While modifications exist to favor the (Z)-isomer, the standard reaction is strongly biased towards the (E)-alkene.[16]
-
Experimental Protocols
Detailed Protocol for the McMurry Reaction of Cyclohexanone
This protocol is a representative example of an intermolecular McMurry coupling using TiCl₃ and a Zn-Cu couple as the reducing agent.
Materials:
-
Titanium(III) chloride (TiCl₃)
-
Zinc-Copper couple (Zn-Cu)
-
Anhydrous Tetrahydrofuran (THF)
-
Cyclohexanone
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
-
Standard glassware for air-sensitive reactions (Schlenk line or glovebox)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and an argon inlet, add the Zn-Cu couple (4 equivalents relative to the ketone).
-
Suspend the Zn-Cu couple in anhydrous THF under a positive pressure of argon.
-
To this suspension, add TiCl₃ (2 equivalents) portion-wise at room temperature. The mixture will turn from blue/purple to black upon reduction.
-
Heat the black slurry to reflux and maintain for 2-3 hours to ensure the complete formation of the active low-valent titanium species.
-
-
Reductive Coupling Reaction:
-
Cool the slurry to room temperature.
-
Dissolve cyclohexanone (1 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of cyclohexanone dropwise to the stirred black slurry of low-valent titanium over 30-60 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by TLC or GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow, dropwise addition of 1 M aqueous HCl.
-
Continue adding HCl until the black solids have dissolved and the aqueous layer is clear.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired alkene, cyclohexylidenecyclohexane.
-
Visualizing the Reaction Pathways and Workflow
McMurry Reaction Mechanism
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Wittig reaction - Wikipedia [en.wikipedia.org]
- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
TiCl₂ in Organic Synthesis: A Comparative Guide to a Classic Reducing Agent
In the landscape of organic synthesis, the choice of a reducing agent is pivotal to the success of a chemical transformation. Titanium(II) chloride (TiCl₂), often generated in situ as part of a low-valent titanium (LVT) mixture, stands as a powerful and versatile reagent, particularly for the reductive coupling of carbonyl compounds and the reduction of nitro groups. This guide provides an objective comparison of TiCl₂-based systems with other common reducing agents, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Low-valent titanium reagents are typically prepared by the reduction of titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) with a variety of reducing agents, such as zinc, magnesium, lithium aluminum hydride (LiAlH₄), or potassium.[1][2] The resulting slurry, often containing Ti(0), Ti(I), and Ti(II) species, is highly effective in promoting single-electron transfer processes.
Reductive Coupling of Carbonyls: McMurry Reaction and Pinacol (B44631) Coupling
The hallmark application of low-valent titanium is the McMurry reaction, an intermolecular or intramolecular reductive coupling of aldehydes or ketones to form alkenes.[1] A related transformation is the pinacol coupling, which yields vicinal diols.[3]
Performance Comparison
The efficacy of the low-valent titanium system is highly dependent on the reducing agent used for its generation. The following tables summarize the performance of different systems in benchmark reactions.
Table 1: Comparison of Reducing Agents for the McMurry Reaction of Benzophenone
| Titanium Source | Reducing Agent | Solvent | Temperature | Yield of Tetraphenylethylene (%) | Reference |
| TiCl₄ | Zn | THF | Reflux | 84 | [4] |
| TiCl₃ | LiAlH₄ | DME | Reflux | High (qualitative) | [1][2] |
| TiCl₃ | K | THF | Reflux | High (qualitative) | [2] |
| TiCl₃ | Mg | THF | Reflux | Moderate (qualitative) | [1] |
Table 2: Comparison of Reducing Systems for the Pinacol Coupling of Benzaldehyde
| Reagent System | Solvent | Conditions | Yield of 1,2-Diphenyl-1,2-ethanediol (%) | Reference |
| TiCl₄ / Zn | Ethyl Acetate | Ultrasound, 40 min | 75 | [5] |
| TiCl₄ / Mg | Ethyl Acetate | Stirring, 15-60 min | 38-85 | [6] |
| VCl₃ / Al | Water | Stirring, rt | 92 | [7] |
| Al powder / Oxalic Acid | Water | 45 °C | High (qualitative) | [8] |
Experimental Protocols
Preparation of Low-Valent Titanium Reagent (McMurry Reagent) from TiCl₄ and Zn:
A general procedure for the in-situ generation of the active low-valent titanium species for the McMurry reaction is as follows:[2][8]
-
Under an inert atmosphere (e.g., argon), a two or three-necked round-bottomed flask is charged with a suspension of a reducing agent (e.g., zinc dust) in a dry solvent such as tetrahydrofuran (B95107) (THF) or 1,2-dimethoxyethane (B42094) (DME) at 0 °C.
-
Titanium tetrachloride (TiCl₄) is added dropwise to the stirred suspension.
-
The mixture is then refluxed for several hours, during which the color of the suspension typically turns from yellow or light-colored to black, indicating the formation of the low-valent titanium reagent.
General Procedure for the McMurry Reaction:
-
After the preparation of the low-valent titanium reagent, the mixture is cooled (e.g., to 0 °C or room temperature).
-
The carbonyl substrate, dissolved in the same dry solvent, is added to the stirred suspension.
-
The reaction mixture is then refluxed for several hours or until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction is quenched, typically by the addition of aqueous potassium carbonate or dilute hydrochloric acid.
-
The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.
Reduction of Nitro Compounds
Low-valent titanium reagents are also effective for the reduction of nitro compounds to the corresponding primary amines. This transformation is a crucial step in the synthesis of many pharmaceuticals and fine chemicals.
Performance Comparison
The low-valent titanium system offers a mild and often selective alternative to other common methods for nitro group reduction.
Table 3: Comparison of Reducing Agents for the Reduction of Nitroarenes
| Substrate | Reagent System | Conditions | Yield of Aniline (B41778) (%) | Reference |
| Nitrobenzene (B124822) | Ti(II) species (from TiCl₄/Mg-Hg) | THF/t-butanol | Excellent (qualitative) | [9] |
| Nitrobenzene | SnCl₂ | Ionic Liquid, 90 °C | 92 | [10] |
| Nitrobenzene | Fe / Acid | Acidic conditions | High (Industrial Process) | [11] |
| Nitrobenzene | Catalytic Hydrogenation (Pd/C) | H₂ gas | >95 | [12] |
Experimental Protocol
Reduction of an Aromatic Nitro Compound with TiCl₃:
The following is a general procedure for the reduction of a nitroarene using titanium(III) chloride:[13]
-
A buffered solution of titanium(III) chloride is prepared by dissolving TiCl₃ in an aqueous buffer (e.g., ammonium (B1175870) acetate) under an inert atmosphere. The pH is adjusted to near neutral with a base like aqueous ammonia.
-
The nitroarene, dissolved in a suitable organic solvent (e.g., THF), is added to the stirred TiCl₃ solution at 0 °C.
-
The reaction is stirred at this temperature until completion, as monitored by TLC.
-
The reaction mixture is then extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed, dried, and concentrated to give the crude product, which is then purified.
Visualizing the Processes
To better understand the experimental workflow and the comparative landscape of these reducing agents, the following diagrams are provided.
Conclusion
Low-valent titanium reagents, often referred to as TiCl₂ in the context of their generation from TiCl₄ and two equivalents of a reducing agent, offer a potent and often advantageous alternative to other reducing systems in organic synthesis. For carbonyl couplings, they provide a unique pathway to alkenes (McMurry reaction) and diols (pinacol coupling), often with good yields where other reagents might fail. In the reduction of nitro compounds, they present a milder and more selective option compared to classical acidic metal reductions. The choice of the primary reducing agent (Zn, Mg, LiAlH₄, etc.) to generate the active titanium species allows for fine-tuning of the reactivity and reaction conditions, making low-valent titanium a valuable tool in the arsenal (B13267) of the synthetic chemist.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. McMurry_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. aidic.it [aidic.it]
- 6. organicreactions.org [organicreactions.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. staff.ustc.edu.cn [staff.ustc.edu.cn]
- 9. Photocatalytic hydrogenation of nitrobenzene to aniline over titanium( iv ) oxide using various saccharides instead of hydrogen gas - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05953J [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
Performance of Titanium(II) Chloride in Diverse Solvent Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Titanium(II) chloride (TiCl₂), a potent reducing agent and valuable precursor in inorganic and organometallic synthesis, exhibits a performance profile that is profoundly influenced by the solvent system in which it is employed. This guide provides a comparative analysis of TiCl₂'s behavior in various solvents, supported by available experimental insights, to aid in the selection of optimal conditions for specific research applications.
Overview of TiCl₂ Properties
This compound is a black, crystalline solid that is highly reactive and sensitive to both air and moisture. Its utility as a strong reducing agent is a cornerstone of its chemical applications. However, this inherent reactivity also necessitates careful handling and solvent selection to ensure desired reaction outcomes.
Comparative Performance in Different Solvent Classes
The interaction between TiCl₂ and the solvent is a critical determinant of its solubility, stability, and reactivity. Solvents can be broadly categorized into donor and non-donor systems, with significant implications for the behavior of the Lewis acidic TiCl₂.
Donor Solvents: Alcohols and Ethers
Donor solvents, possessing lone pairs of electrons, can coordinate to the titanium center, forming solvent adducts. This coordination can enhance solubility and modulate the reactivity of the Ti(II) species.
-
Alcohols (e.g., Ethanol): TiCl₂ is reported to be soluble in alcohols.[1][2][3][4] This solubility is attributed to the formation of titanium alkoxide species or solvated complexes. However, the reactive nature of alcohols, which can participate in redox reactions, may lead to the formation of byproducts. The choice of alcohol and reaction conditions is therefore critical.
Non-Donor Solvents: Hydrocarbons and Halogenated Hydrocarbons
In contrast to donor solvents, non-donor solvents do not coordinate strongly with the titanium center.
-
Hydrocarbons (e.g., Hexane (B92381), Toluene): TiCl₂ is generally considered insoluble in non-polar hydrocarbon solvents. Reactions involving TiCl₂ in these media are typically heterogeneous. The absence of solvent coordination can lead to different reactivity profiles. For instance, the reduction of a Ti(IV) complex to a Ti(III) species was successful in hexane, whereas it was unsuccessful in the coordinating solvent THF, highlighting the profound impact of the solvent environment.[6]
-
Halogenated Hydrocarbons (e.g., Chloroform (B151607), Carbon Disulfide): TiCl₂ is reported to be insoluble in chloroform and carbon disulfide.[1][3] These solvents are generally not suitable for reactions requiring dissolved TiCl₂.
Data Presentation: Performance Summary
The following tables summarize the known performance characteristics of TiCl₂ in various solvent systems based on available literature.
Table 1: Solubility of Anhydrous TiCl₂ in Common Solvents
| Solvent Class | Solvent Example | Solubility | Remarks |
| Alcohols | Ethanol (B145695) | Soluble | Likely reacts to form alkoxides or solvated complexes.[1][2][3][4] |
| Ethers | Tetrahydrofuran (THF) | Forms soluble adducts | Commonly used to prepare and use low-valent titanium reagents.[5] |
| Hydrocarbons | Hexane, Toluene | Insoluble | Reactions are heterogeneous.[6] |
| Halogenated | Chloroform, Ether, | Insoluble | Not suitable for homogeneous reactions.[1][3] |
| Hydrocarbons | Carbon Disulfide | ||
| Protic | Water | Reacts Violently | Decomposes to form titanium oxides and hydrogen gas. |
Table 2: Impact of Solvent on TiCl₂ Reactivity and Stability
| Solvent System | Stability | Reactivity Profile | Key Considerations |
| Ethanol | Moderate | Acts as both solvent and potential reactant. | Product distribution may be complex due to solvent participation. |
| THF | Forms relatively stable adducts. | A versatile medium for a wide range of TiCl₂-mediated reactions, including couplings and reductions.[4] | The nature of the Ti(II) species in solution can be complex.[5] |
| Hexane | High (as a slurry) | Reactivity is surface-dependent in heterogeneous reactions. | Can enable reactions that are inhibited by coordinating solvents.[6] |
Experimental Protocols
The following are representative experimental protocols for reactions involving low-valent titanium species, illustrating the use of different solvent systems.
Protocol 1: Preparation of a Low-Valent Titanium Reagent in THF (McMurry Coupling)
This protocol describes the in-situ generation of a low-valent titanium reagent, often considered to be Ti(0), but illustrative of the use of TiClₓ species in THF.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Zinc powder
-
Anhydrous Tetrahydrofuran (THF)
-
Carbonyl compound (e.g., benzophenone)
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, add zinc powder to a flask containing anhydrous THF.
-
Cool the suspension to 0°C.
-
Slowly add TiCl₄ to the stirred suspension. The mixture will turn from colorless to a dark black-brown, indicating the formation of the low-valent titanium reagent.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Add a solution of the carbonyl compound in THF to the low-valent titanium slurry.
-
The reaction is typically stirred at reflux until the coupling is complete, as monitored by thin-layer chromatography (TLC).
-
Workup involves quenching the reaction, filtering the solids, and extracting the product.
Protocol 2: TiCl₂-Mediated Reaction in a Non-Coordinating Solvent
This hypothetical protocol illustrates how a reaction with solid TiCl₂ might be conducted.
Materials:
-
Anhydrous this compound (TiCl₂)
-
Anhydrous Hexane
-
Substrate
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Under an inert atmosphere, add solid TiCl₂ to a reaction flask.
-
Add anhydrous hexane to the flask to form a slurry.
-
Add the substrate to the stirred slurry.
-
The reaction is stirred at the desired temperature for the required time.
-
Monitoring of the reaction would be done by taking aliquots of the supernatant liquid for analysis (e.g., by GC-MS).
-
Workup would involve filtering the solid TiCl₂ and any byproducts, followed by removal of the solvent from the filtrate.
Visualization of Solvent Effects
The role of the solvent in coordinating to the TiCl₂ center is a crucial aspect of its chemistry. The following diagrams illustrate these interactions.
Caption: Interaction of TiCl₂ with donor and non-donor solvents.
Caption: Simplified reaction pathways for TiCl₂ in different solvent types.
Conclusion
The choice of solvent is a critical parameter in harnessing the synthetic potential of this compound. Donor solvents like THF and ethanol can solubilize TiCl₂ through adduct formation, providing a homogeneous reaction medium and stabilizing the Ti(II) state. In contrast, non-donor solvents lead to heterogeneous reaction systems where the surface reactivity of solid TiCl₂ is paramount. Researchers must carefully consider the desired reactivity, stability, and solubility requirements of their specific application to select the most appropriate solvent system for this versatile and powerful reagent.
References
- 1. Effects of solvents and water in Ti(III)-mediated radical cyclizations of epoxygermacrolides. Straightforward synthesis and absolute stereochemistry of (+)-3alpha-hydroxyreynosin and related eudesmanolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Advances in Titanium-Mediated Free Radical Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Titanium (low valent) [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. mdpi.com [mdpi.com]
A Comparative Guide to the Electrochemical Analysis of the Ti(II)/Ti(III) Redox Couple
For researchers, scientists, and drug development professionals delving into reductive chemistries, the selection of an appropriate redox mediator is paramount. The titanium(II)/titanium(III) (Ti(II)/Ti(III)) redox couple offers a potent reducing potential, making it a valuable tool in various synthetic and analytical applications. This guide provides an objective comparison of the electrochemical properties of the Ti(II)/Ti(III) couple with alternative redox systems, supported by experimental data and detailed protocols.
Electrochemical Properties and Comparative Analysis
The electrochemical behavior of a redox couple is characterized by its formal potential (E°'), which indicates its reducing or oxidizing strength, and the kinetics of electron transfer, often inferred from the separation of cyclic voltammetry peaks (ΔEp). The Ti(II)/Ti(III) couple is known for its highly negative redox potential, signifying its strong reducing power.
A comparative summary of the electrochemical data for the Ti(II)/Ti(III) redox couple and a common alternative, the iron(II)/iron(III) (Fe(II)/Fe(III)) couple, is presented below. It is important to note that redox potentials are highly dependent on the solvent, electrolyte, and ligand environment.
| Redox Couple | Formal Potential (E°' vs. NHE) | Experimental Conditions | Reference |
| Ti(II)/Ti(III) | ~ -900 mV | Predicted for titanium-transferrin | [1] |
| Fe(II)/Fe(III) | Lower than -600 mV | Iron-transferrin | [1] |
| Ti(IV)/Ti(III) | +9 ± 1 mV | 1 M HCl, 2 M NaCl | [2][3] |
Note: The Normal Hydrogen Electrode (NHE) is the standard reference for reporting electrode potentials.[4]
The significantly more negative potential of the Ti(II)/Ti(III) couple compared to the Fe(II)/Fe(III) couple in a biological context highlights its substantially greater reducing strength.[1] This property makes Ti(II) a suitable reagent for challenging reductions where other common reductants may be ineffective. However, this high reducing power also implies that Ti(II) species are highly air-sensitive, necessitating stringent anaerobic experimental conditions.
Experimental Protocols
Accurate and reproducible electrochemical analysis requires meticulous attention to experimental detail. Below are representative protocols for the characterization of the Ti(II)/Ti(III) redox couple using cyclic voltammetry.
Preparation of a Ti(III) Solution
Titanium(III) solutions are typically prepared by the reduction of a Ti(IV) precursor. For instance, TiCl4 can be electrochemically reduced to generate Ti(III) in situ.[5] Alternatively, commercially available TiCl3 can be used, though it is also air-sensitive.
Cyclic Voltammetry of a Titanocene (B72419) Complex
This protocol describes the analysis of a titanocene derivative, a common platform for harnessing titanium's redox chemistry.[6]
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: A solution of a suitable supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate, TBAPF6) in an anhydrous, deoxygenated solvent (e.g., tetrahydrofuran, THF, or N,N-dimethylformamide, DMF) is prepared.
-
Analyte: The titanocene complex, such as Cp2TiCl2, is dissolved in the electrolyte solution to a typical concentration of 1-5 mM.
-
Experimental Procedure:
-
The electrochemical cell is assembled and purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
A cyclic voltammogram is recorded by scanning the potential from an initial value (e.g., 0 V vs. SCE) to a negative limit (e.g., -1.5 V vs. SCE) and back to the initial potential. The scan rate can be varied (e.g., from 50 to 500 mV/s) to investigate the kinetics of the electron transfer process.
-
The resulting voltammogram will show a reduction wave corresponding to the Ti(IV)/Ti(III) couple and potentially a second reduction wave for the Ti(III)/Ti(II) couple at more negative potentials. The reversibility of the redox event can be assessed by the peak separation (ΔEp). For a reversible one-electron process, ΔEp is theoretically 59 mV at 25 °C.
-
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical experimental workflow for electrochemical analysis and the logical relationship in selecting a redox couple for a specific application.
Conclusion
The Ti(II)/Ti(III) redox couple is a powerful tool for applications requiring strong reducing agents. Its highly negative redox potential distinguishes it from many other common redox mediators. However, its utility is accompanied by the challenge of handling highly air-sensitive species. The choice between the Ti(II)/Ti(III) couple and alternatives should be guided by the specific reductive requirements of the application and the experimental capabilities available. Electrochemical techniques, particularly cyclic voltammetry, provide an indispensable method for characterizing and comparing the properties of these important redox systems.
References
- 1. Redox potentials of Ti(IV) and Fe(III) complexes provide insights into titanium biodistribution mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The formal redox potential of the Ti(IV, III) couple at 25 degrees C in 1 M HCl 2 M NaCl medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard hydrogen electrode - Wikipedia [en.wikipedia.org]
- 5. Electrochemically Mediated Syntheses of Titanium(III)-Based Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Titanium-Mediated Organic Electrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cost-Effectiveness of Titanium(II) Chloride in Large-Scale Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of large-scale chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of reagents is a critical decision that directly impacts the economic viability and sustainability of a process. Titanium(II) chloride (TiCl₂), and its in situ generated counterparts, are powerful reducing agents widely employed in carbon-carbon bond formation, most notably in McMurry and pinacol (B44631) coupling reactions. This guide provides an objective comparison of the cost-effectiveness of TiCl₂-based systems against common alternatives, supported by available experimental data, to aid researchers and process chemists in making informed decisions for large-scale applications.
Executive Summary
Low-valent titanium reagents, often generated from titanium(III) chloride (TiCl₃) or titanium(IV) chloride (TiCl₄) and a reducing agent, are highly effective for the reductive coupling of carbonyl compounds. While pre-formed TiCl₂ is commercially available, for large-scale synthesis, the in situ generation of the active low-valent titanium species is generally the more economically favorable approach. This guide focuses on the comparative cost and efficiency of the commonly used TiCl₄/zinc system against alternatives such as samarium(II) iodide (SmI₂) and electrochemical methods for pinacol coupling reactions.
Based on the analysis of reagent costs and typical reaction yields, the TiCl₄/Zn system presents a significantly more cost-effective solution for large-scale pinacol coupling compared to SmI₂. While electrochemical methods offer a potentially greener and more sustainable alternative, their cost-effectiveness on an industrial scale is highly dependent on the specific setup, electricity costs, and scalability, requiring further investigation for direct comparison.
Comparative Cost Analysis: Pinacol Coupling of Benzophenone (B1666685)
To provide a quantitative comparison, we will consider the pinacol coupling of benzophenone to produce 1,1,2,2-tetraphenyl-1,2-ethanediol as a model reaction. This reaction is a well-established transformation and serves as a good benchmark for comparing different reductive coupling methods.
| Reagent/Method | Reagent Cost (per mole of Benzophenone) | Typical Yield | Cost per kg of Product | Notes |
| TiCl₄ / Zn | ~ $15 - $30 | 85 - 95% | ~ $50 - $100 | Based on bulk pricing of TiCl₄ and industrial-grade zinc powder. Assumes a 2:1 molar ratio of Zn to TiCl₄ and a 2:1 molar ratio of benzophenone to TiCl₄. |
| SmI₂ | > $5000 | 90 - 98% | > $15,000 | Based on laboratory-scale pricing of SmI₂ solution. Bulk pricing may be lower but is expected to remain significantly higher than titanium-based reagents. |
| Electrochemical | Variable | 70 - 90% | Variable | Costs are highly dependent on electricity price, electrode materials, and reactor setup. A detailed techno-economic analysis for a specific industrial-scale setup is required for an accurate cost assessment. |
Note: The cost estimations are approximate and can vary based on supplier, purity, and market fluctuations. The "Cost per kg of Product" is a simplified metric and does not include costs associated with solvents, workup, purification, labor, or waste disposal, which can significantly impact the overall process economics.
In-Depth Comparison of Reductive Coupling Methods
Low-Valent Titanium Reagents (e.g., TiCl₄/Zn)
Low-valent titanium reagents are the workhorses of industrial reductive coupling reactions. The in situ generation from readily available and relatively inexpensive precursors like TiCl₄ and a reducing agent such as zinc, magnesium, or lithium aluminum hydride makes this an attractive option for large-scale synthesis.[1][2]
Advantages:
-
Cost-Effective: TiCl₄ and zinc are commodity chemicals with significantly lower costs compared to many other reducing agents.
-
High Efficiency: The McMurry and pinacol coupling reactions mediated by low-valent titanium often proceed with high yields, especially for intramolecular reactions and the formation of sterically hindered alkenes.[1][3]
-
Versatility: A wide range of carbonyl compounds, including aldehydes, ketones, and even esters in some cases, can be coupled.[4][5]
Disadvantages:
-
Stoichiometric Waste: These reactions are typically stoichiometric, generating significant amounts of titanium and zinc-containing waste, which requires appropriate disposal and adds to the overall cost and environmental impact.
-
Harsh Conditions: The reactions often require strictly anhydrous and inert conditions, and the workup can be challenging due to the formation of titanium oxides.
-
Safety Concerns: Some reducing agents used, like lithium aluminum hydride, are highly reactive and require careful handling on a large scale.[6][7]
Samarium(II) Iodide (SmI₂)
Samarium(II) iodide is a powerful and versatile single-electron transfer (SET) reagent that has found widespread use in organic synthesis, including pinacol coupling reactions.
Advantages:
-
High Selectivity: SmI₂ often exhibits excellent chemoselectivity, tolerating a wide range of functional groups.
-
Mild Reaction Conditions: Reactions are typically carried out under mild, neutral conditions.
Disadvantages:
-
High Cost: The high cost of samarium makes SmI₂ prohibitively expensive for most large-scale industrial applications.
-
Stoichiometric Use: Like low-valent titanium, SmI₂ is used in stoichiometric amounts, leading to significant waste generation.
Electrochemical Methods
Electrochemical synthesis offers a greener and potentially more cost-effective alternative to traditional reagent-based reductions. In electrochemical pinacol coupling, an electric current is used to directly reduce the carbonyl compound at the cathode.[8][9]
Advantages:
-
Reduced Waste: This method avoids the use of stoichiometric metal reductants, significantly reducing inorganic waste streams.
-
Inherent Safety: It eliminates the need to handle highly reactive and potentially hazardous reducing agents.
-
Potential for Automation and Control: Electrochemical reactions are well-suited for precise control and automation in a continuous flow setup.
Disadvantages:
-
Specialized Equipment: Requires a dedicated electrochemical reactor and power source, which can involve a significant initial capital investment.
-
Process Optimization: The efficiency and selectivity of the reaction are highly dependent on various parameters, including electrode material, electrolyte, solvent, and current density, requiring careful optimization.
-
Scalability Challenges: Scaling up electrochemical reactions from the lab to an industrial scale can present significant challenges.
Experimental Protocols
Protocol 1: Large-Scale Pinacol Coupling of Benzophenone using TiCl₄/Zn
This protocol is a representative example of a large-scale pinacol coupling reaction using a low-valent titanium reagent generated in situ.
Materials:
-
Benzophenone
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Anhydrous Tetrahydrofuran (THF)
-
Aqueous Potassium Carbonate (K₂CO₃) solution (10%)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, a mechanically stirred suspension of zinc dust (2.0 equivalents relative to benzophenone) in anhydrous THF is prepared in a suitable reactor.
-
The suspension is cooled to 0-5 °C, and TiCl₄ (1.0 equivalent) is added dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is warmed to room temperature and then heated to reflux for 2 hours. A black slurry of the low-valent titanium reagent should form.
-
A solution of benzophenone (1.0 equivalent) in anhydrous THF is then added dropwise to the refluxing mixture.
-
The reaction mixture is refluxed for an additional 4-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a 10% aqueous K₂CO₃ solution.
-
The resulting mixture is stirred for 30 minutes and then filtered through a pad of celite.
-
The filtrate is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 1,1,2,2-tetraphenyl-1,2-ethanediol.
Visualizing Reaction Pathways and Workflows
To better understand the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanism of the McMurry coupling and a general workflow for a cost-effectiveness analysis.
Conclusion
For large-scale synthesis requiring reductive coupling of carbonyls, the in situ generation of low-valent titanium reagents from TiCl₄ and zinc powder remains a highly cost-effective and efficient method. While alternatives like SmI₂ offer high selectivity, their cost is a significant barrier for industrial applications. Electrochemical methods present a promising green alternative, but a thorough techno-economic analysis is crucial to determine their viability for a specific process and scale. Ultimately, the optimal choice of reagent or method will depend on a holistic evaluation of not only reagent costs but also process efficiency, capital investment, safety, and environmental impact.
References
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. McMurry_reaction [chemeurope.com]
- 4. researchgate.net [researchgate.net]
- 5. Titanium (low valent) [organic-chemistry.org]
- 6. Lithium aluminum hydride, pellets, 97% 100 g | Contact Us | Thermo Scientific Chemicals [thermofisher.com]
- 7. dawnscientific.com [dawnscientific.com]
- 8. researchgate.net [researchgate.net]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
A Comparative Guide to Titanium-Based Reducing Agents and Their Environmental Impact
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a reducing agent carries significant weight, not only for the success of a reaction but also for its environmental footprint. Titanium-based reducing agents, particularly low-valent titanium species generated from compounds like titanium(III) chloride (TiCl₃) and titanium(IV) chloride (TiCl₄), are powerful tools for reductive coupling reactions, most notably the McMurry reaction. This guide provides an objective comparison of the environmental impact of titanium-based reducing agents against common alternatives, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Environmental Metrics
Green chemistry metrics are essential for quantifying the environmental performance of chemical processes. Here, we compare the McMurry reaction, a hallmark of titanium-based reductions, with the Wittig and Julia-Kocienski olefination reactions, which are common alternatives for the synthesis of alkenes.
| Metric | McMurry Reaction (TiCl₃/Zn) | Wittig Reaction | Julia-Kocienski Olefination |
| Atom Economy | Low to Moderate | Low | Low |
| E-Factor (Environmental Factor) | High | High | High |
| Process Mass Intensity (PMI) | Very High | High | High |
| Key Waste Products | Titanium oxides, Zinc salts | Triphenylphosphine (B44618) oxide | Sulfonyl byproducts, Metal salts |
| Toxicity of Byproducts | Titanium dioxide is largely inert; Zinc salts have moderate aquatic toxicity. | Triphenylphosphine oxide is a significant waste product with moderate toxicity. | Sulfonyl byproducts are generally less toxic but can be persistent. |
| Reagent Toxicity | TiCl₃/TiCl₄ are corrosive and water-sensitive.[1][2][3][4] | Ylides can be hazardous; organophosphorus compounds have varying toxicities. | Sulfones are generally stable; strong bases (e.g., n-BuLi) are often required. |
| Energy Consumption | Often requires elevated temperatures (reflux). | Typically proceeds at or below room temperature. | Often requires low temperatures for deprotonation steps. |
Note: The exact values for these metrics can vary significantly depending on the specific substrates, reaction scale, and purification methods. However, the general trends highlighted in the table hold true for typical applications. The McMurry reaction, while powerful for synthesizing sterically hindered alkenes, often suffers from poor atom economy and generates significant inorganic waste.[5]
Experimental Protocols
To provide a practical comparison, detailed experimental protocols for the synthesis of a representative alkene using both a titanium-based method and an alternative are presented below.
Protocol 1: Intramolecular McMurry Coupling of a Dialdehyde (B1249045)
This protocol describes the synthesis of a cyclic alkene from a dialdehyde using a low-valent titanium reagent generated from TiCl₃ and a zinc-copper couple.
Materials:
-
Dialdehyde substrate
-
Titanium(III) chloride (TiCl₃)
-
Zinc-copper couple (Zn(Cu))
-
Dry tetrahydrofuran (B95107) (THF)
-
Aqueous potassium carbonate (K₂CO₃) solution
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a suspension of the low-valent titanium reagent is prepared by adding the Zn(Cu) couple to a solution of TiCl₃ in dry THF.[6]
-
The mixture is heated to reflux for several hours to ensure the formation of the active low-valent titanium species.[6]
-
A solution of the dialdehyde in dry THF is added dropwise to the refluxing suspension of the titanium reagent.
-
The reaction mixture is maintained at reflux for an additional period to allow for the intramolecular coupling to proceed to completion.
-
After cooling to room temperature, the reaction is carefully quenched by the slow addition of an aqueous K₂CO₃ solution.
-
The resulting mixture is filtered, and the filtrate is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed, dried, and concentrated under reduced pressure to yield the crude cyclic alkene, which is then purified by chromatography.
Protocol 2: Wittig Olefination for Alkene Synthesis
This protocol outlines a standard procedure for the synthesis of an alkene from an aldehyde and a phosphonium (B103445) ylide.
Materials:
-
Aldehyde substrate
-
Triphenylphosphine
-
Alkyl halide
-
Strong base (e.g., n-butyllithium)
-
Dry tetrahydrofuran (THF)
Procedure:
-
The phosphonium salt is prepared by reacting triphenylphosphine with an appropriate alkyl halide in a suitable solvent.
-
The phosphonium ylide is generated by deprotonating the phosphonium salt with a strong base, such as n-butyllithium, in dry THF at a low temperature.
-
The aldehyde substrate, dissolved in dry THF, is added to the ylide solution.
-
The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
The reaction is quenched, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated. The crude product is then purified to separate the desired alkene from the triphenylphosphine oxide byproduct.
Signaling Pathway and Experimental Workflow Visualization
Titanium-based reducing agents have been employed in the synthesis of complex natural products, some of which play crucial roles in biological signaling pathways. For instance, prostaglandins (B1171923) are lipid compounds involved in a variety of physiological processes, and their synthesis can involve reductive cyclization steps.[7][8]
The following diagram illustrates the signaling pathway of Prostaglandin F2α (PGF2α), a key inflammatory mediator.[9][10][11]
References
- 1. HEALTH EFFECTS - Toxicological Profile for Titanium Tetrachloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. PUBLIC HEALTH STATEMENT - Toxicological Profile for Titanium Tetrachloride - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Titanium Tetrachloride | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Item - Transition-metal catalyzed cyclization reactions - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Prostaglandin F2α regulates the expression of uterine activation proteins via multiple signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Prostaglandin F2 alpha enhances tyrosine phosphorylation and DNA synthesis through phospholipase C-coupled receptor via Ca(2+)-dependent intracellular pathway in NIH-3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to EPR Spectroscopy for the Study of Paramagnetic Ti(II) Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Electron Paramagnetic Resonance (EPR) spectroscopy with alternative techniques for the characterization of paramagnetic Titanium(II) species. Authored for researchers and professionals in drug development, this document synthesizes quantitative data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of the available analytical methodologies.
Introduction to Paramagnetic Ti(II) and the Role of EPR Spectroscopy
Titanium(II) complexes, while relatively uncommon, are of significant interest as powerful reducing agents and synthons in organic and organometallic chemistry.[1] Their paramagnetic nature, arising from unpaired electrons in the 3d orbital, makes them amenable to study by magnetic resonance and magnetometry techniques. Among these, EPR spectroscopy is a uniquely powerful tool for probing the electronic structure and local environment of paramagnetic centers.[1] This guide will focus on the application of advanced EPR techniques, particularly high-frequency and -field EPR (HFEPR), and compare its performance with other key characterization methods such as Magnetic Circular Dichroism (MCD) spectroscopy and Superconducting Quantum Interference Device (SQUID) magnetometry.
Quantitative Data Presentation: A Comparative Analysis
The following table summarizes key quantitative parameters obtained from EPR spectroscopy and its alternatives for the characterization of paramagnetic Ti(II) complexes. The data presented here is primarily for the well-characterized trans-[TiCl2(tmeda)2] complex, providing a direct comparison of the information gleaned from each technique.
| Parameter | EPR Spectroscopy (HFEPR) | Magnetic Circular Dichroism (MCD) | SQUID Magnetometry | Technique Principle |
| g-values | g = [1.86(1), 1.94(2), 1.77(1)][1][2] | g = [1.891, 1.963, 1.786] (from VTVH-MCD fit)[2] | giso = 2.053(3) (for a different Mo2Ni complex, as an example of what can be obtained)[3] | Measures the interaction of the unpaired electron spin with the external magnetic field. Anisotropic g-values provide information on the electronic structure and symmetry of the metal center. |
| Zero-Field Splitting (ZFS) Parameters | D = -5.23(1) cm⁻¹, E = -0.88(1) cm⁻¹ (E/D = 0.17)[1][2] | D = -5.28 cm⁻¹, E/D = 0.16 (from VTVH-MCD fit)[2] | D | |
| Magnetic Moment (μeff) | Not directly measured | Not directly measured | 2.61 μB at 27 °C for [(TptBu,Me)TiCl][4] | Provides a measure of the total magnetic strength of a material, indicative of the number of unpaired electrons. |
| Spin State (S) | S = 1[2] | S = 1[2] | S = 1[4] | The total spin angular momentum of the paramagnetic center. |
Table 1: Comparison of Quantitative Data from Different Spectroscopic Techniques for Paramagnetic Ti(II) Complexes.
Experimental Protocols
High-Frequency and -Field EPR (HFEPR) Spectroscopy of a Paramagnetic Ti(II) Complex
This protocol is a synthesized methodology based on the characterization of air-sensitive solid-state Ti(II) complexes.[2]
1. Sample Preparation (Air-Sensitive Solid Sample)
-
Grinding: In an inert atmosphere (e.g., a glovebox), carefully grind the solid Ti(II) complex into a fine powder using an agate mortar and pestle. This ensures a random orientation of the molecules in the sample.[5]
-
Sample Loading: Load the powdered sample into a quartz EPR tube (e.g., Wilmad PQ-714-100M for X-band). The sample height should be minimized to reduce non-resonant absorption, with a typical minimum height of around 6 mm.[6]
-
Sealing: For air-sensitive samples, seal the EPR tube under an inert atmosphere using a rubber septum cap secured with parafilm.[6]
-
Helium Flushing: Immediately before insertion into the cryostat, flush the inside of the EPR tube with a gentle stream of helium gas to displace any residual air. This prevents the formation of solid oxygen or nitrogen, which can interfere with the measurement.[6]
2. Instrumental Setup and Data Acquisition
-
Spectrometer: A high-frequency and -field EPR spectrometer is required.
-
Frequency and Field: The experiment is performed at multiple high frequencies (e.g., in the range of 50–700 GHz) and high magnetic fields (up to 25 T).[2]
-
Temperature: Measurements are typically conducted at cryogenic temperatures (e.g., liquid helium, 4.2 K, or higher temperatures like 30 K and 273 K) to observe the paramagnetic species and manage relaxation times.[2]
-
Data Collection: Collect spectra at various frequencies. Plotting the resonance field versus frequency allows for the accurate determination of the spin Hamiltonian parameters (g-values, D, and E).[2]
Variable-Temperature, Variable-Field Magnetic Circular Dichroism (VTVH-MCD) Spectroscopy
-
Sample Preparation: Prepare a mull sample by dispersing the finely ground Ti(II) complex in a suitable mulling agent (e.g., Nujol) and pressing it between two quartz plates.
-
Instrumental Setup: Utilize a spectrophotometer equipped with a superconducting magnet capable of reaching high fields (e.g., 7 T) and a cryostat for low-temperature measurements (e.g., 2-12 K).[2]
-
Data Collection: Collect MCD spectra over a range of temperatures and magnetic fields. The nesting of the VTVH-MCD data at different temperatures is then fit to a spin Hamiltonian model to extract the g-values and ZFS parameters.[2]
SQUID Magnetometry
-
Sample Preparation: The powdered sample is loaded into a gelatin capsule or a straw, and the mass is accurately determined.
-
Instrumental Setup: A SQUID magnetometer is used to measure the magnetic moment of the sample as a function of temperature and applied magnetic field.
-
Data Collection: The magnetic susceptibility is measured over a wide temperature range (e.g., 2-300 K) at a fixed magnetic field. The effective magnetic moment (μeff) can then be calculated from the susceptibility data.[4]
Mandatory Visualizations
Logical Relationship of Characterization Techniques
Caption: Comparison of techniques for Ti(II) characterization.
Experimental Workflow for HFEPR Spectroscopy
Caption: HFEPR experimental workflow for paramagnetic solids.
Objective Comparison of Techniques
EPR Spectroscopy (HFEPR): This is the most direct and powerful technique for determining the principal components of the g-tensor and the zero-field splitting parameters (D and E) with high precision.[1][2] The use of multiple high frequencies allows for the accurate determination of these parameters, which are crucial for a detailed understanding of the electronic structure. However, HFEPR requires specialized and less commonly available instrumentation.
Magnetic Circular Dichroism (MCD) Spectroscopy: VTVH-MCD provides an excellent complementary technique to EPR. By analyzing the temperature and field dependence of the MCD signal, it is possible to extract g-values and ZFS parameters that are in good agreement with those obtained from HFEPR.[2] MCD also provides information about electronic transitions, which is not directly accessible via EPR.
SQUID Magnetometry: SQUID is the most sensitive technique for measuring the bulk magnetic properties of a sample, providing a direct measurement of the magnetic moment and allowing for the determination of the spin state.[4] While it can provide an estimate of the magnitude of the zero-field splitting, it does not typically provide the sign or the individual D and E values with the precision of HFEPR or VTVH-MCD.
For a comprehensive understanding of the electronic structure of paramagnetic Ti(II) species, a multi-technique approach is highly recommended. HFEPR spectroscopy stands out for its ability to provide precise g-tensor and ZFS parameters. When combined with VTVH-MCD, which offers complementary information on electronic transitions, and SQUID magnetometry, which confirms the bulk magnetic properties and spin state, researchers can build a complete and robust picture of these fascinating and reactive molecules. The choice of technique will ultimately depend on the specific information required and the instrumentation available.
References
A Comparative Crystallographic Analysis of Novel Titanium(II) Chloride Adducts
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative overview of the single-crystal X-ray crystallographic data for three novel Titanium(II) chloride adducts: trans-TiCl₂(tmeda)₂, trans-TiCl₂(dmpe)₂, and trans-TiCl₂(py)₄. The objective is to provide a comprehensive resource for researchers in inorganic chemistry and materials science, facilitating the structural comparison of these important low-valent titanium complexes. This document summarizes key crystallographic data in a structured table, provides detailed experimental protocols for their synthesis and crystallization, and illustrates the general experimental workflow.
Comparative Crystallographic Data
The structural parameters of the three this compound adducts, as determined by single-crystal X-ray diffraction, are summarized below. These complexes all exhibit a distorted octahedral coordination geometry around the titanium center with the chloride ligands in a trans configuration.
| Parameter | trans-TiCl₂(tmeda)₂[1] | trans-TiCl₂(dmpe)₂ | trans-TiCl₂(py)₄ |
| Crystal System | Monoclinic | Monoclinic | Tetragonal |
| Space Group | P2₁/n | P2₁/n | I4₁/acd |
| a (Å) | 8.337(2) | 9.423(5) | 15.788(2) |
| b (Å) | 10.930(2) | 12.115(6) | 15.788(2) |
| c (Å) | 9.614(2) | 10.053(5) | 17.017(3) |
| α (°) | 90 | 90 | 90 |
| β (°) | 113.63(3) | 108.08(3) | 90 |
| γ (°) | 90 | 90 | 90 |
| V (ų) | 802.9(3) | 1090.1(9) | 4241.7 |
| Z | 2 | 2 | 8 |
| Ti-Cl bond length (Å) | 2.477(2) | 2.458(1) | 2.439(2) |
| Ti-N/P bond lengths (Å) | 2.376(2), 2.382(2) (Ti-N) | 2.628(1), 2.637(1) (Ti-P) | 2.165(5) (Ti-N) |
| Cl-Ti-Cl angle (°) | 180 | 180 | 180 |
| N/P-Ti-N/P angle (°) | 79.13(4), 100.87(4) | 78.9(1), 101.1(1) | 90 (avg) |
Experimental Protocols
Synthesis and Crystallization of trans-TiCl₂(tmeda)₂
Under an inert argon atmosphere, TiCl₃(THF)₃ (6.85 g) is dissolved in tetrahydrofuran (B95107) (THF, 80 mL). To this solution, lithium granules (0.43 g) and N,N,N',N'-tetramethylethylenediamine (tmeda, 13.05 g) are added, causing a color change to dark green. The reaction mixture is stirred overnight, resulting in a brown suspension. The suspension is decanted to remove excess lithium and then diluted with THF (45 mL). The mixture is filtered over Celite, and the resulting dark brown filtrate is concentrated to approximately 70 mL. Filtration of this concentrated solution yields a light violet solid, which is washed with cold THF (-35 °C) and dried under vacuum. Single crystals suitable for X-ray diffraction are obtained by cooling a concentrated THF solution of the product to -35 °C.[1]
Synthesis and Crystallization of trans-TiCl₂(dmpe)₂
This complex can be prepared by the reduction of Ti(III) or Ti(IV) precursors in the presence of 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe). A typical procedure involves the reduction of TiCl₃ with magnesium in THF in the presence of a stoichiometric amount of dmpe. The resulting product is then recrystallized from a suitable solvent such as a mixture of THF and hexane (B92381) to yield single crystals.
Synthesis and Crystallization of trans-TiCl₂(py)₄
Titanium tetrachloride is reduced by metallic sodium in the presence of pyridine. The resulting yellowish product is then crystallized from dichloromethane (B109758) to obtain single crystals suitable for X-ray analysis.
Experimental Workflow for X-ray Crystallography
The general workflow for the characterization of these novel this compound adducts by single-crystal X-ray crystallography is depicted in the following diagram.
Alternative Characterization Methods
While single-crystal X-ray diffraction provides definitive structural information, other spectroscopic techniques are crucial for the comprehensive characterization of these complexes in solution and the solid state.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy can provide valuable insights into the ligand environment and the overall symmetry of the complex in solution. For phosphine (B1218219) adducts like trans-TiCl₂(dmpe)₂, ³¹P NMR is particularly informative.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is instrumental in identifying the coordination of the ligands to the titanium center by observing shifts in the vibrational frequencies of characteristic functional groups upon complexation.
-
Magnetic Susceptibility Measurements : As Ti(II) is a d² ion, these complexes can be paramagnetic. Magnetic susceptibility measurements provide information about the electronic structure and the number of unpaired electrons. For instance, trans-TiCl₂(dmpe)₂ is reported to be paramagnetic with a triplet ground state.
The combined application of these techniques provides a powerful approach for the unambiguous characterization of novel titanium complexes.
References
Safety Operating Guide
Safe Disposal of Titanium(II) Chloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of Titanium(II) chloride (TiCl₂) is critical due to its pyrophoric nature, meaning it can spontaneously ignite on contact with air, and its violent reaction with water.[1][2][3] Adherence to strict safety protocols is essential to mitigate the risk of fire, explosion, and chemical burns.[1][2] This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure all necessary safety measures are in place. Work should be conducted in a designated area, such as a fume hood or glove box, to control exposure and potential hazards.[4][5]
Personal Protective Equipment (PPE) and Emergency Equipment:
A summary of required personal protective equipment and essential emergency supplies is provided in the table below.
| Category | Item | Specifications and Use |
| Personal Protective Equipment (PPE) | Flame-resistant lab coat | Provides a primary barrier against fire and chemical splashes. |
| Chemical splash goggles | Must be worn at all times to protect eyes from splashes.[4] | |
| Face shield | Required when there is a risk of explosion or significant splash hazard.[4] | |
| Heavy-duty, chemical-resistant gloves | Neoprene or nitrile gloves should be worn. Inspect for tears or holes before use.[6] | |
| Emergency Supplies | Dry powder (Class D) fire extinguisher | Specifically for combustible metal fires. Do NOT use water.[4] |
| Powdered lime, dry sand, or clay-based kitty litter | To absorb spills.[4] | |
| Safety shower and eyewash station | Must be readily accessible and tested regularly.[1] | |
| Inert gas supply (e.g., Argon or Nitrogen) | For creating an inert atmosphere during handling and disposal.[1] |
II. Step-by-Step Disposal Protocol: Quenching of this compound
The primary method for disposing of this compound is through a process called "quenching," which involves carefully neutralizing the reactive chemical. This procedure must be performed under an inert atmosphere.[7]
Experimental Protocol: Quenching of Residual this compound
-
Preparation of the Quenching Station:
-
Inerting the Reaction Vessel:
-
Select a three-necked round-bottom flask of an appropriate size (at least 10 times the volume of the quenching solution to be used).
-
Equip the flask with a mechanical stirrer, a dropping funnel, and an inlet/outlet for inert gas (Argon or Nitrogen).
-
Thoroughly dry all glassware in an oven and cool under a stream of inert gas to eliminate any moisture.[7]
-
Purge the assembled apparatus with the inert gas for at least 30 minutes to create an inert atmosphere.
-
-
Preparation of the Quenching Solution:
-
Under an inert atmosphere, suspend the residual this compound in a high-boiling point, anhydrous, inert solvent such as toluene (B28343) or hexane. The amount of solvent should be sufficient to create a stirrable slurry.
-
-
Neutralization (Quenching):
-
Fill the dropping funnel with a quenching agent. A common and effective method is to use a dilute solution of a proton source. A solution of isopropanol (B130326) in an inert solvent like toluene is a suitable choice. The concentration should be low (e.g., 5-10%) to control the reaction rate.
-
Place the reaction flask in the cooling bath to dissipate the heat generated during neutralization.[7]
-
Slowly add the isopropanol solution dropwise to the stirred slurry of this compound. This reaction is exothermic and may produce flammable gas. Maintain a slow addition rate to keep the reaction under control.
-
Continue stirring and cooling the mixture. After the initial vigorous reaction subsides, continue stirring for several hours to ensure complete neutralization.
-
-
Final Work-up:
-
Once the reaction is complete (no further gas evolution or heat production), very cautiously add a small amount of water to quench any remaining reactive material.
-
The resulting mixture can then be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[4][5] All contaminated materials, including gloves and glassware, must also be treated as hazardous waste.[4]
-
III. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. cmu.edu [cmu.edu]
- 2. Titanium chloride(TiCl2) MSDS CasNo.10049-06-6 [lookchem.com]
- 3. Titanium dichloride - Hazardous Agents | Haz-Map [haz-map.com]
- 4. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 5. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 6. Page loading... [guidechem.com]
- 7. operations.ok.ubc.ca [operations.ok.ubc.ca]
Essential Safety and Handling Protocols for Titanium(II) Chloride
For Immediate Reference: Key Safety Information
Titanium(II) chloride (TiCl2) is a highly reactive and hazardous substance requiring stringent safety protocols. It is a pyrophoric solid, meaning it can ignite spontaneously upon contact with air.[1][2] It also reacts violently with water, producing flammable gases and corrosive fumes.[2][3] This document provides essential guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and emergency procedures for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Due to its hazardous nature, specific PPE is mandatory to prevent severe skin burns, eye damage, and respiratory tract irritation.[1][3] The required PPE is detailed in the table below.
| Protection Type | Specific PPE | Material/Standard | Purpose |
| Hand Protection | Chemical Resistant Gloves | Neoprene or Nitrile Rubber (Standard EN 374) | To prevent skin contact and severe burns.[3][4] |
| Eye/Face Protection | Safety Goggles and Face Shield | Goggles: EN 166. Face Shield: 8-inch minimum. | To protect against splashes and fumes causing severe eye damage. Contact lenses should not be worn.[4][5] |
| Respiratory Protection | Full-face Respirator | NIOSH (US) or EN 149 (EU) approved with a Type ABEK (EN14387) filter for inorganic gases and particulates. | To prevent inhalation of corrosive dust and fumes, especially in poorly ventilated areas.[3] |
| Body Protection | Flame-Retardant and Chemical-Resistant Lab Coat or Suit | --- | To protect skin from accidental contact and splashes.[1][3] |
| Foot Protection | Closed-toe, Chemical-Resistant Shoes | --- | To protect feet from spills. |
Operational Plan for Handling this compound
A systematic approach is crucial for the safe handling of this compound from receipt to disposal. All operations must be conducted in a controlled environment, such as a glove box or a chemical fume hood with an inert atmosphere (e.g., argon or nitrogen).[1][3]
Experimental Protocol: Inert Atmosphere Handling
-
Preparation: Before introducing this compound into the work area, ensure the inert atmosphere in the glove box or fume hood is established and stable. All necessary equipment should be placed inside and purged of air and moisture.
-
Weighing and Transfer: Conduct all weighing and transfers of this compound within the inert atmosphere. Use non-sparking tools.
-
Reaction Setup: If used in a reaction, the reaction vessel must be purged with an inert gas before the addition of this compound.
-
Post-Experiment: After the experiment, any residual this compound must be quenched safely within the inert atmosphere (see disposal plan).
Emergency Procedures and First Aid
Immediate and appropriate first aid is critical in the event of exposure. Emergency eyewash stations and safety showers must be readily accessible.[4][6]
| Exposure Type | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing. Immerse the affected area in cool water or wrap in wet bandages and seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[3][5] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][3] |
Disposal Plan
This compound waste is considered hazardous and must be disposed of according to institutional and local regulations.[3][6]
-
Quenching: Unused or residual this compound should be slowly and carefully quenched by adding it to a large volume of a suitable solvent (e.g., isopropanol) under an inert atmosphere to manage the reaction.
-
Neutralization: The resulting solution should then be neutralized.
-
Waste Collection: Collect the neutralized waste in a designated, properly labeled hazardous waste container.
-
Disposal: Arrange for disposal through a licensed professional waste disposal service.[3]
Visual Workflow and Hazard Relationships
To further clarify the safety procedures, the following diagrams illustrate the operational workflow and the relationship between the hazards of this compound and the required protective measures.
Caption: Workflow for the safe handling of this compound.
Caption: Relationship between hazards and protective measures for TiCl2.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
